Biotin-PEG2-azide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N6O4S/c17-22-19-6-8-26-10-9-25-7-5-18-14(23)4-2-1-3-13-15-12(11-27-13)20-16(24)21-15/h12-13,15H,1-11H2,(H,18,23)(H2,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEZMVONEJMGLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Biotin-PEG2-azide in Research Applications
For researchers, scientists, and drug development professionals, the precise labeling and isolation of biomolecules are fundamental to discovery. Biotin-PEG2-azide has emerged as a critical tool in chemical biology and proteomics, offering a versatile method for biotinylating molecules of interest through a highly efficient and bioorthogonal reaction. This guide provides an in-depth overview of its core applications, complete with experimental protocols and quantitative data to facilitate its integration into research workflows.
Core Concepts: Structure and Functionality
This compound is a heterobifunctional linker composed of three key moieties.[1] Its power lies in the distinct role of each component, enabling a two-step process of covalent labeling followed by high-affinity capture.
-
Biotin (B1667282) Moiety : A vitamin with an exceptionally high and specific affinity for avidin (B1170675) and streptavidin proteins (Kd ≈ 10-15 M).[2] This interaction is the cornerstone of subsequent detection or purification steps.
-
Azide (B81097) (N₃) Group : A stable and largely inert functional group in biological systems.[3] It serves as a reactive handle for "click chemistry," a class of bioorthogonal reactions.[4] The azide group specifically reacts with alkyne-modified molecules to form a stable triazole linkage.[1][5]
-
PEG2 Spacer (Polyethylene Glycol) : A short, hydrophilic diethylene glycol linker.[6] This spacer enhances the aqueous solubility of the entire molecule and provides spatial separation between the biotin and the target biomolecule, which helps to minimize steric hindrance during the binding of the biotin tag to streptavidin.[6][7]
References
- 1. interchim.fr [interchim.fr]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. This compound Of Azido PEG Is For Protein Modifications [m.polyethyleneglycolpeg.com]
- 4. Click Chemistry – Med Chem 101 [medchem101.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Biotin-PEG2-azide: Structure, Properties, and Applications
This guide provides a comprehensive overview of this compound, a heterobifunctional linker widely used in bioconjugation, proteomics, and drug development. We will delve into its chemical structure, physicochemical properties, and detailed protocols for its application in key experimental workflows.
Core Structure and Chemical Properties
This compound is a molecule that integrates three key functional components:
-
Biotin (B1667282) Moiety: A vitamin (B7) that exhibits an extraordinarily high and specific binding affinity for avidin (B1170675) and streptavidin proteins.[1] This interaction is one of the strongest non-covalent bonds known in nature, making it an ideal tag for affinity purification, detection, and immobilization.[1]
-
Polyethylene Glycol (PEG) Spacer: A short, two-unit diethylene glycol (PEG2) linker. This hydrophilic spacer enhances the aqueous solubility of the molecule and the resulting conjugate.[2] It also provides a flexible arm that reduces steric hindrance, ensuring that the terminal biotin and azide (B81097) groups are accessible for their respective binding and chemical reactions.
-
Azide Group (-N3): A highly energetic functional group that is largely inert to biological molecules, making it bio-orthogonal.[3] Its primary reactivity is with alkyne groups in a highly specific reaction known as "click chemistry," which forms a stable triazole linkage.[4][5]
The combination of these three components makes this compound a powerful tool for attaching a biotin affinity tag to a wide range of alkyne-modified biomolecules, from proteins and nucleic acids to lipids and glycans.[6]
Physicochemical Properties
The key properties of this compound are summarized in the table below. These values are compiled from various commercial suppliers and public chemical databases.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₈N₆O₄S | [4][7][8][9] |
| Molecular Weight | 400.5 g/mol | [4][7] |
| CAS Number | 945633-30-7 | [4][9] |
| Appearance | White waxy solid or transparent, oil-free liquid | [8][10] |
| Purity | Typically ≥95% to ≥98% | [4] |
| Solubility | Soluble in Water, DMSO, DMF, DCM, MeOH | [4][8] |
| Storage Conditions | Store at -20°C, protected from light and moisture | [4] |
| Stability | Stable for years at -20°C as a solid. Aqueous solutions are less stable and should be used fresh.[11] |
Reactivity and Applications
The utility of this compound stems from its dual reactivity: the bio-orthogonal click reaction of the azide and the high-affinity binding of the biotin.
Azide Reactivity: Click Chemistry
The azide group allows for covalent conjugation to molecules containing an alkyne functional group. This is typically achieved through two main types of click chemistry:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction that joins terminal alkynes and azides.[3] It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[12] Ligands such as THPTA are often included to stabilize the copper(I) ion and protect biomolecules from oxidative damage.[12]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of click chemistry that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[13] The ring strain of the alkyne significantly lowers the activation energy, allowing the reaction to proceed rapidly without the need for a potentially cytotoxic copper catalyst.[13] This makes SPAAC particularly well-suited for applications in living cells and organisms.[13]
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Alkyne Partner | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |
| Catalyst Required | Yes (Copper(I)) | No |
| Reaction Speed | Generally fast, complete in 1-2 hours at RT. | Exceptionally fast, can be faster than CuAAC. |
| Biocompatibility | Copper catalyst can be cytotoxic, requiring ligands and careful control for live-cell applications. | Excellent; no cytotoxic catalyst needed, ideal for in vivo use.[14] |
| Reaction Conditions | Mild aqueous conditions. | Mild aqueous conditions, physiological pH and temperature.[13] |
Biotin Reactivity: Streptavidin Binding
The biotin moiety binds to streptavidin with an extremely high affinity (dissociation constant, Kd ≈ 10⁻¹⁴ M), forming a complex that is resistant to high temperatures, extreme pH, and denaturing agents.[1] This robust interaction is the basis for numerous applications, including:
-
Affinity Purification: Biotinylated molecules can be selectively captured from complex mixtures like cell lysates using streptavidin-functionalized beads.
-
Detection: In techniques like Western blotting or ELISA, streptavidin conjugated to an enzyme (e.g., HRP) or a fluorescent dye can be used to detect the biotinylated molecule.
-
Immobilization: Biotinylated proteins, antibodies, or nucleic acids can be immobilized on streptavidin-coated surfaces for use in biosensors or microarrays.
Experimental Protocols & Workflows
Here we provide detailed methodologies for common experimental workflows using this compound.
Workflow for Protein Labeling and Purification
This workflow outlines the general process of labeling an alkyne-modified protein with this compound and subsequently purifying it.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted for labeling an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified Protein (1-10 mg/mL in an amine-free buffer like PBS)
-
This compound Stock Solution (10 mM in DMSO)
-
Copper(II) Sulfate (CuSO₄) Stock Solution (50-100 mM in water)
-
THPTA Ligand Stock Solution (100-200 mM in water)
-
Sodium Ascorbate (B8700270) Stock Solution (100-300 mM in water, must be prepared fresh )
-
Desalting column (e.g., PD-10) for purification
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order. The final volume should be adjusted based on the amount of protein.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 300-500 µM to start the reaction.[15] Gently mix by pipetting or brief vortexing.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
Purification: Remove excess reagents (unreacted biotin-azide, copper, ascorbate) using a desalting column or dialysis against a suitable buffer (e.g., PBS).
-
Verification: Confirm successful labeling via Western blot using a streptavidin-HRP conjugate or by mass spectrometry, looking for the mass shift corresponding to the addition of the this compound moiety.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the labeling of an azide-modified protein with a DBCO-containing reagent, which is the reverse of labeling an alkyne protein with this compound but follows the same principles. For labeling an alkyne-protein with a DBCO-biotin reagent:
Materials:
-
Alkyne-modified Protein (1-10 mg/mL in a suitable buffer)
-
DBCO-Biotin Stock Solution (10 mM in DMSO)
-
Desalting column or dialysis equipment
Procedure:
-
Reaction Setup:
-
To your solution of alkyne-modified protein, add the DBCO-Biotin stock solution. A 10-fold molar excess of the DBCO reagent is typically recommended to drive the reaction to completion.
-
Ensure the final concentration of DMSO is below 10-20% to avoid protein denaturation.[16]
-
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[16][17] The reaction progress can be monitored by analyzing the decrease in DBCO absorbance at ~310 nm.[14]
-
Purification: Purify the resulting biotinylated protein from excess DBCO-Biotin using a desalting column or dialysis.
-
Verification: Confirm biotinylation as described in the CuAAC protocol.
Protocol for Streptavidin Pulldown of Biotinylated Proteins
This protocol describes the enrichment of a biotinylated protein from a cell lysate.
Materials:
-
Cell lysate containing the biotinylated protein of interest.
-
Streptavidin-coated magnetic beads or agarose (B213101) resin.
-
Lysis/Binding Buffer (e.g., RIPA buffer).
-
Wash Buffers (a series of buffers with varying salt and detergent concentrations to reduce non-specific binding).
-
Elution Buffer (e.g., 2X SDS-PAGE loading buffer containing biotin or by boiling).
Procedure:
-
Bead Preparation:
-
Transfer the required amount of streptavidin bead slurry to a new tube.
-
Wash the beads 2-3 times with Lysis/Binding Buffer to equilibrate them. Use a magnetic rack or centrifugation to pellet the beads between washes.
-
-
Binding:
-
Add the cell lysate to the equilibrated beads.
-
Incubate for 1-3 hours or overnight at 4°C on a rotator to allow the biotinylated proteins to bind to the streptavidin.[18]
-
-
Washing:
-
Pellet the beads and discard the supernatant (this is the unbound fraction).
-
Perform a series of stringent washes to remove non-specifically bound proteins. This may include washes with high-salt buffers, low-salt buffers, and buffers containing different detergents.[18]
-
-
Elution:
-
After the final wash, remove all supernatant.
-
To elute the bound proteins, resuspend the beads in 1X SDS-PAGE loading buffer.
-
Boil the sample at 95-100°C for 5-10 minutes. The combination of SDS and heat will denature the streptavidin and release the biotinylated proteins.
-
-
Analysis:
-
Pellet the beads one last time.
-
The supernatant now contains the purified, eluted proteins, ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
-
Conclusion
This compound is a robust and versatile chemical tool for the biotinylation of alkyne-modified molecules. Its heterobifunctional nature, combined with the high specificity of click chemistry and the strong affinity of the biotin-streptavidin interaction, enables a wide range of applications in protein labeling, purification, and detection. The inclusion of a hydrophilic PEG2 spacer further enhances its utility by improving solubility and reducing steric hindrance. The detailed protocols provided in this guide offer a solid foundation for researchers to successfully incorporate this compound into their experimental workflows.
References
- 1. Streptavidin - Wikipedia [en.wikipedia.org]
- 2. lumiprobe.com [lumiprobe.com]
- 3. abpbio.com [abpbio.com]
- 4. This compound, 945633-30-7 | BroadPharm [broadpharm.com]
- 5. biotium.com [biotium.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. scbt.com [scbt.com]
- 8. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 9. tenovapharma.com [tenovapharma.com]
- 10. This compound Of Azido PEG Is For Protein Modifications [polyethyleneglycolpeg.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
A Technical Guide to Biotin-PEG2-Azide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of Biotin-PEG2-azide, a versatile tool in the field of bioconjugation. Leveraging the power of click chemistry, this reagent enables the precise and efficient labeling of biomolecules for a wide array of applications, from proteomics research to the development of targeted therapeutics. This document provides a detailed overview of the two primary click chemistry reactions involving this compound: the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Core Principles of this compound Functionality
This compound is a trifunctional molecule comprising:
-
Biotin (B1667282): A vitamin with an exceptionally high affinity for streptavidin and avidin, making it an ideal tag for purification, detection, and immobilization of labeled biomolecules.
-
PEG2 Linker: A short, hydrophilic diethylene glycol spacer that enhances the water solubility of the molecule and its conjugates. This flexible linker also minimizes steric hindrance between the biotin tag and the target biomolecule, ensuring efficient binding to streptavidin or avidin.[1]
-
Azide (B81097) Group (-N₃): A bioorthogonal functional group that is stable in biological systems and does not readily react with endogenous functional groups. The azide serves as a key reactant in click chemistry, enabling covalent bond formation with an alkyne-modified target.
The primary utility of this compound lies in its ability to covalently attach a biotin tag to a biomolecule that has been metabolically, enzymatically, or chemically modified to contain an alkyne functional group. This is achieved through the formation of a stable triazole ring via a [3+2] cycloaddition reaction.
Mechanisms of Action in Click Chemistry
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the reaction partner for the azide.[2] The reaction is driven by the release of ring strain in the cyclooctyne, which significantly lowers the activation energy and allows the reaction to proceed efficiently at physiological temperatures without the need for a cytotoxic copper catalyst.[2] This makes SPAAC the preferred method for in vivo and live-cell labeling applications.[3]
The reaction between this compound and a DBCO-modified molecule, for instance, results in the formation of a stable triazole linkage. While highly specific and biocompatible, SPAAC reactions are generally slower than their copper-catalyzed counterparts.[3]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction involves the [3+2] cycloaddition between the terminal azide of this compound and a terminal alkyne on the target biomolecule. This reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[] The copper catalyst dramatically accelerates the reaction rate and ensures high regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer.[1]
CuAAC is known for its high efficiency and rapid reaction kinetics.[3] However, the cytotoxicity of the copper catalyst limits its application in living systems, making it more suitable for in vitro applications such as labeling of purified proteins or cell lysates.[3]
Quantitative Data Presentation
The choice between SPAAC and CuAAC often depends on the specific experimental requirements, balancing the need for biocompatibility against reaction speed. The following tables provide a summary of key quantitative data for these reactions.
| Feature | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Catalyst | None (Copper-free)[2] | Copper(I)[] |
| Biocompatibility | High; suitable for live cells and in vivo studies.[3] | Lower; copper can be cytotoxic.[3] |
| Reaction Principle | [3+2] cycloaddition between an azide and a strained cyclooctyne.[3] | Copper(I)-catalyzed [3+2] cycloaddition between an azide and a terminal alkyne.[3] |
| Regioselectivity | Mixture of regioisomers (1,4 and 1,5-disubstituted triazoles). | Highly regioselective (exclusively 1,4-disubstituted triazole).[1] |
| Cyclooctyne Reactant (for SPAAC) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| Bicyclo[6.1.0]nonyne (BCN) | ~0.06 | Slower than DBCO but smaller and more hydrophilic.[5] |
| Dibenzocyclooctyne (DBCO) | ~1.0 | Exhibits faster reaction kinetics than BCN due to higher ring strain.[6] |
Experimental Protocols
Protocol 1: SPAAC Labeling of Azide-Modified Proteins with DBCO-Biotin
This protocol describes the biotinylation of a purified protein containing an azide group using a DBCO-biotin conjugate.
Materials:
-
Azide-modified protein in phosphate-buffered saline (PBS), pH 7.4.
-
DBCO-Biotin stock solution (10 mM in DMSO).
-
PBS, pH 7.4.
Procedure:
-
Prepare the azide-modified protein at a concentration of 1-5 mg/mL in PBS.
-
Add the DBCO-Biotin stock solution to the protein solution to a final concentration of 100 µM.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle shaking.
-
Remove excess, unreacted DBCO-Biotin by dialysis, size-exclusion chromatography, or spin filtration.
-
The biotinylated protein is now ready for downstream applications.
Protocol 2: CuAAC Labeling of Alkyne-Modified Proteins in Cell Lysate
This protocol outlines the biotinylation of alkyne-modified proteins within a cell lysate using this compound.
Materials:
-
Cell lysate containing alkyne-modified proteins (1-5 mg/mL total protein).
-
This compound stock solution (10 mM in DMSO).
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (50 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (100 mM in water).[7]
-
Sodium ascorbate (B8700270) stock solution (300 mM in water, freshly prepared).[3]
-
PBS, pH 7.4.
Procedure:
-
To 50 µL of cell lysate, add 100 µL of PBS.
-
Add this compound stock solution to a final concentration of 20 µM.[7]
-
Prepare a "click-mix" by adding the following in order:
-
10 µL of 100 mM THPTA solution.
-
10 µL of 20 mM CuSO₄ solution.
-
10 µL of 300 mM sodium ascorbate solution.
-
-
Add 30 µL of the freshly prepared click-mix to the lysate/biotin-azide mixture.
-
Incubate the reaction for 1 hour at room temperature with gentle rotation.
-
Precipitate the proteins by adding 4 volumes of ice-cold acetone (B3395972) and incubating at -20°C for 20 minutes.
-
Centrifuge to pellet the proteins, discard the supernatant, and wash the pellet with cold methanol.
-
The biotinylated protein pellet can be resolubilized for subsequent analysis, such as streptavidin affinity purification.
Protocol 3: Affinity Purification of Biotinylated Proteins using Streptavidin Beads
This protocol describes the enrichment of biotinylated proteins from a complex mixture.
Materials:
-
Biotinylated protein sample (from SPAAC or CuAAC reaction).
-
Streptavidin-conjugated magnetic beads.
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20).
-
Elution Buffer (e.g., SDS-PAGE sample buffer containing biotin).
Procedure:
-
Equilibrate the streptavidin beads by washing them three times with Binding/Wash Buffer.
-
Add the biotinylated protein sample to the equilibrated beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow binding.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by resuspending the beads in Elution Buffer and heating at 95°C for 5-10 minutes. The free biotin in the elution buffer will compete for binding to streptavidin, releasing the biotinylated proteins.
-
The eluted proteins can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.
Mandatory Visualization
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General experimental workflow for biotinylation and purification.
Caption: Logical relationship of this compound application.
References
The Principle of Biotin-Azide Reaction with Alkynes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of biotin (B1667282) to biomolecules is a cornerstone technique in life sciences, enabling highly sensitive detection, purification, and tracking of proteins, nucleic acids, and other cellular components. The reaction between a biotin-azide and an alkyne-functionalized molecule, a prime example of "click chemistry," offers a robust and highly specific method for biotinylation. This technical guide provides an in-depth exploration of the two primary modalities of this reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Core Principles: A Tale of Two Clicks
The fundamental principle of the biotin-azide reaction with alkynes is a [3+2] cycloaddition that forms a stable triazole linkage.[1][2] This reaction is characterized by its high efficiency, specificity, and biocompatibility, as the azide (B81097) and alkyne functional groups are largely inert to biological molecules.[3][4]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient method for ligating terminal alkynes and azides.[] This reaction requires a copper(I) catalyst, which is typically generated in situ by the reduction of copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate (B8700270).[6][7] The copper catalyst significantly accelerates the reaction, allowing for rapid and complete conjugation at low concentrations.[8]
The mechanism of CuAAC involves the formation of a copper-acetylide intermediate from the terminal alkyne and the Cu(I) catalyst.[3] The azide then coordinates with the copper center, facilitating the cycloaddition to form a six-membered copper-containing intermediate.[3] This intermediate subsequently rearranges and, upon protonolysis, yields the stable 1,4-disubstituted triazole product.[3]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of the copper catalyst, particularly in living systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[2] SPAAC utilizes a strained cyclooctyne (B158145), a cyclic alkyne with significant ring strain.[2] This inherent strain is the driving force for the reaction, as its release upon cycloaddition with an azide provides the necessary activation energy.[1] Consequently, SPAAC proceeds efficiently at physiological temperatures and pH without the need for a metal catalyst.[1]
Quantitative Data Presentation
The efficiency of the biotin-azide reaction with alkynes can be quantified by the second-order rate constant (k₂), which is particularly relevant for comparing the reactivity of different cyclooctynes in SPAAC.
| Reaction Type | Specific Reagent/Condition | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features & Considerations |
| CuAAC | Copper(I)-Catalyzed | 10 to 10⁴ | Very fast reaction rates. Requires a copper catalyst, which can be toxic to cells.[8] |
| SPAAC | DIBO (Dibenzocyclooctynol) | 8.6 ± 1.3 | One of the earlier developed cyclooctynes.[1] |
| SPAAC | BCN (Bicyclo[6.1.0]nonyne) | ~0.06 | A commonly used strained alkyne.[8] |
| SPAAC | Non-fluorinated cyclooctyne | ~2.4 x 10⁻³ | Generally slower than other SPAAC variants.[8] |
Experimental Protocols
Below are detailed methodologies for performing biotinylation using both CuAAC and SPAAC.
Protocol 1: Biotinylation of an Alkyne-Modified Protein using Biotin-Azide (CuAAC)
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS)
-
Biotin-azide (e.g., Biotin-PEG5-azide) stock solution in DMSO
-
Copper(II) sulfate (CuSO₄) stock solution in water
-
Tris(hydroxypropyltriazolyl)methylamine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) stock solution in the reaction solvent
-
Sodium ascorbate stock solution in water (freshly prepared)
-
Method for removal of excess reagents (e.g., dialysis, desalting column)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein solution with the biotin-azide solution.
-
Add Catalyst Components: To the mixture, add the THPTA or TBTA solution (0.1 equivalents relative to the alkyne).[9]
-
Add the CuSO₄ solution (0.05 equivalents).[9]
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution (0.5 equivalents) to the mixture to initiate the click reaction.[9]
-
Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature. The reaction progress can be monitored by techniques like mass spectrometry.
-
Purification: Remove the excess biotin-azide and catalyst components using a desalting column, dialysis, or another appropriate purification method.
Protocol 2: Biotinylation of an Azide-Modified Protein using a Cyclooctyne-Biotin Conjugate (SPAAC)
Materials:
-
Azide-modified protein in a suitable buffer
-
Cyclooctyne-biotin conjugate (e.g., DBCO-Biotin or BCN-Biotin) stock solution in DMSO
-
Method for removal of excess reagents (e.g., dialysis, desalting column)
Procedure:
-
Prepare the Reaction Mixture: Dissolve the azide-modified protein in an appropriate buffer at a known concentration.[1]
-
Add the Cyclooctyne-Biotin: Add the stock solution of the cyclooctyne-biotin conjugate to the protein solution. The final concentration of the cyclooctyne-biotin should be in excess (e.g., 10-fold) of the protein concentration to ensure efficient labeling.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[1]
-
Purification: Remove the unreacted cyclooctyne-biotin using a desalting column, dialysis, or another suitable purification method.
Mandatory Visualizations
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: A typical experimental workflow for biotinylation using click chemistry.
Applications in Drug Development
The specificity and biocompatibility of the biotin-azide reaction with alkynes have made it an invaluable tool in drug development.
-
Target Identification and Validation: Biotinylated small molecule probes can be used to identify and validate drug targets.[1] These probes can be incubated with cell lysates or live cells, and the resulting protein-probe complexes can be enriched using streptavidin beads and identified by mass spectrometry.[1]
-
Antibody-Drug Conjugates (ADCs): SPAAC is employed for the site-specific conjugation of cytotoxic drugs to antibodies.[1] By incorporating an azide-bearing unnatural amino acid into a specific site on an antibody, a biotinylated payload or the drug itself linked to a cyclooctyne can be attached with a precise drug-to-antibody ratio.
-
PROTAC Development: In the development of Proteolysis-Targeting Chimeras (PROTACs), click chemistry is used to link the target protein binder to the E3 ligase ligand.[9] Biotin-azide reagents with PEG linkers are often used to improve the pharmacokinetic properties of the PROTAC.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. abpbio.com [abpbio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biotin-Conjugated Cellulose Nanofibers Prepared via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) “Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Biotin-PEG2-Azide: A Comprehensive Technical Guide to Solubility, Stability, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the physicochemical properties of Biotin-PEG2-azide, a heterobifunctional linker widely utilized in bioconjugation, proteomics, and drug discovery. This document outlines the available data on its solubility and stability, presents detailed experimental protocols for its use, and illustrates key workflows through logical diagrams.
Core Concepts: Structure and Functionality
This compound is composed of three key functional moieties:
-
Biotin (B1667282): A vitamin that exhibits an exceptionally strong and specific non-covalent interaction with avidin (B1170675) and streptavidin, making it an ideal tag for affinity purification and detection.
-
PEG2 Linker: A short, hydrophilic diethylene glycol spacer that enhances the aqueous solubility of the molecule and reduces steric hindrance between the biotin tag and the conjugated molecule.
-
Azide (B81097) Group: A versatile functional group that can specifically react with alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes via strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." The azide functionality is noted for its low reactivity and high stability under a wide range of conditions.[1]
Solubility Data
The polyethylene (B3416737) glycol (PEG) spacer in this compound significantly enhances its solubility in aqueous and organic solvents compared to non-PEGylated biotin derivatives. While precise quantitative solubility data for this compound is not extensively published, the following tables summarize the available qualitative and quantitative data for this compound and structurally related compounds to provide a strong indication of its solubility profile.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Source |
| Water | Soluble, Moderately Soluble | [2][3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2][4] |
| Dimethylformamide (DMF) | Soluble | [2][4] |
| Dichloromethane (DCM) | Soluble | [4] |
| Methanol (MeOH) | Soluble | [4] |
Table 2: Quantitative Solubility of Structurally Related Biotin-Azide Compounds
| Compound | Solvent | Solubility (approx.) | Molar Concentration (mM) | Source |
| Biotin-azide (no PEG) | DMSO | ~5 mg/mL | ~15.3 | [5] |
| Biotin-azide (no PEG) | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | ~1.53 | [5] |
| Biotin-PEG3-azide | Water | 44.45 mg/mL | 100 | [6] |
| Biotin-PEG3-azide | DMSO | 44.45 mg/mL | 100 | [6] |
| Biotin-PEG5-azide | DMSO | 100 mg/mL | 187.74 | |
| Biotin-PEG7-azide | DMSO | 44.45 mg/mL | - | [7] |
| Biotin-PEG8-azide | Water | Soluble | - | [6] |
| Biotin-PEG8-azide | DMSO | Soluble | - | [6] |
The data for related compounds with varying PEG linker lengths underscores the significant contribution of the PEG chain to the enhanced solubility in both aqueous and organic media.
Stability and Storage
Proper handling and storage of this compound are crucial for maintaining its integrity and reactivity.
Table 3: Stability and Storage Recommendations
| Parameter | Recommendation | Notes | Source |
| Long-Term Storage (Solid) | -20°C | Store in a sealed, light- and moisture-protected container. Desiccation is recommended. | [2] |
| Shipping Conditions | Ambient Temperature | Short-term exposure to ambient temperatures is acceptable. | [2] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous solvents. | |
| Aqueous Solution Stability | Not recommended for storage for more than one day. | Prepare fresh for each use to avoid potential hydrolysis. | [5] |
| Chemical Stability | The azide group is highly stable under most conditions. | Incompatible with strong acids/alkalis and strong oxidizing/reducing agents. | [1][8] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard method to determine the equilibrium solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Sealed, transparent vials
-
Shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Methodology:
-
Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial. The presence of undissolved solid is essential.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and dilute it with an appropriate solvent. Quantify the concentration of this compound using a validated HPLC method with a calibration curve.
-
Calculation: The determined concentration represents the equilibrium solubility under the specified conditions.
Protocol 2: Biotinylation of an Alkyne-Containing Protein via CuAAC
This protocol provides a general workflow for labeling an alkyne-functionalized protein with this compound using a copper-catalyzed click reaction.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS)
-
This compound
-
DMSO
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
Reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)
-
Copper-chelating ligand (optional, e.g., TBTA)
Methodology:
-
Prepare a Stock Solution of this compound: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Set up the Labeling Reaction: In a microcentrifuge tube, combine the alkyne-modified protein (final concentration typically 1-10 µM) and this compound (a 10-fold molar excess is a good starting point).
-
Initiate the Reaction: Add the CuSO₄ solution (to a final concentration of 0.5-1 mM) and, if used, the chelating ligand. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours.
-
Purification: Remove excess reagents and byproducts by methods such as dialysis, size-exclusion chromatography, or protein precipitation.
Visualizing Workflows and Concepts
Diagrams created using Graphviz provide a clear visual representation of the relationships and processes involving this compound.
References
- 1. This compound Of Azido PEG Is For Protein Modifications [polyethyleneglycolpeg.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. UV Cleavable this compound, 1192802-98-4 | BroadPharm [broadpharm.com]
- 4. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to the Role of the PEG2 Linker in Biotinylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as a protein, antibody, or nucleic acid, is a foundational technique in biotechnology.[1][2] The power of this method lies in the remarkably strong and specific non-covalent interaction between biotin (Vitamin B7) and the proteins avidin (B1170675) and streptavidin, which is one of the strongest biological interactions known.[2][3][4][5] This robust bond is leveraged in a vast array of applications, including purification, detection, immobilization, and targeted drug delivery.[1][6]
To enhance the efficiency and versatility of biotinylation, linkers or spacers are often incorporated between the biotin molecule and the target biomolecule.[2][7] Among the most effective and widely used are Polyethylene Glycol (PEG) linkers.[1][8] These are hydrophilic, biocompatible, and flexible chains that offer significant advantages.[2] This guide provides a detailed technical examination of the role of the PEG2 linker, a short-chain PEG spacer, in the context of biotinylation.
Core Principles: The Synergy of Biotin and PEG Linkers
The utility of biotin-PEG reagents stems from the combined properties of the high-affinity biotin tag and the beneficial characteristics of the PEG spacer.[2] The inclusion of a PEG linker addresses several common challenges in bioconjugation.
-
Increased Solubility : PEG is a highly hydrophilic polymer.[7][8] Its conjugation can significantly enhance the water solubility of hydrophobic or poorly soluble biomolecules, which is crucial for formulation and preventing aggregation.[6][8][9]
-
Reduced Steric Hindrance : The covalent attachment of biotin directly to a large protein can position the biotin moiety too close to the protein's surface. This makes it difficult for the bulky streptavidin or avidin tetramer to bind effectively.[10] A PEG spacer arm extends the biotin away from the biomolecule's surface, improving its accessibility and ensuring a more efficient interaction with its binding partner.[1][10][11]
-
Enhanced Stability and Reduced Immunogenicity : The process of PEGylation can shield the conjugated biomolecule from enzymatic degradation and recognition by the immune system, a "stealth" effect that can prolong its circulation half-life in vivo.[7][8][12]
The designation "PEG2" refers to a linker containing two ethylene (B1197577) glycol units.[13][14] As a short, flexible spacer, Biotin-PEG2 offers specific advantages for applications where minimal distance between the biotin and the target molecule is desired while still mitigating moderate steric hindrance and improving solubility.[1][14]
Quantitative Data on the Impact of PEG Linker Length
The length of the PEG spacer is a critical parameter that can modulate the binding kinetics of the biotin-streptavidin interaction. The optimal length is application-dependent, involving a trade-off between overcoming steric hindrance and maintaining ideal binding affinity.[11] While longer linkers are generally effective at reducing steric effects, excessively long chains can sometimes lead to a slight decrease in binding affinity.[11][15]
Table 1: Comparative Analysis of PEG Linker Length on Biotinylation Performance
| Parameter | Short PEG Linker (e.g., PEG2, PEG4) | Long PEG Linker (e.g., PEG12, PEG24) | Reference(s) |
|---|---|---|---|
| Steric Hindrance Reduction | Effective for moderate hindrance; may be insufficient for highly crowded environments. | Highly effective at overcoming significant steric hindrance by providing greater flexibility and distance. | [1] |
| Binding Affinity (Kd) | Generally maintains very high affinity. | May cause a slight decrease in binding affinity (increase in Kd) in some contexts. | [15] |
| Solubility Enhancement | Provides good improvement in aqueous solubility. | Offers superior solubility enhancement for highly hydrophobic molecules. | [1][7] |
| In Vivo Half-Life | Can lead to faster blood clearance compared to non-PEGylated counterparts. | Significantly increases circulatory half-life; longer PEG chains can maximize blockage of liver uptake. | [11] |
| Common Applications | Close proximity labeling, some enzyme immobilizations, applications where faster clearance is desired. | Overcoming significant steric hindrance, improving solubility of difficult conjugates, in vivo applications requiring long circulation times. |[1] |
Table 2: Influence of PEG Spacer Length on Biotin-Avidin Binding Affinity
| Biotinylated Ligand | PEG Molecular Weight ( g/mol ) | Equilibrium Dissociation Constant (Kd) (M) | Stoichiometry (Biotin:Avidin) | Reference(s) |
|---|---|---|---|---|
| Biotin | 0 | ~10-15 | 4:1 | [15] |
| Biotin-PEG | 588 | ~10-8 | 4:1 | [15] |
| Biotin-PEG | 3400 | ~10-8 | 4:1 | [15] |
| Biotin-PEG | 5000 | ~10-8 | 1:1 | [15] |
Note: The decrease in affinity (higher Kd) with PEGylation compared to free biotin is expected. A key observation is the change in stoichiometry with very long PEG chains, suggesting that the large polymer can physically block other binding sites on the avidin tetramer.[15]
Experimental Protocols
Protocol 1: General Protein Biotinylation using Biotin-PEG2-NHS Ester
This protocol details the labeling of a protein by targeting primary amines (e.g., lysine (B10760008) residues and the N-terminus) using an N-hydroxysuccinimide (NHS) ester-activated biotin-PEG2 reagent.
Materials:
-
Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., PBS, HEPES, pH 7.2-8.0)
-
Biotin-PEG2-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Zeba Spin) for purification
Procedure:
-
Protein Preparation : Ensure the protein solution is at a concentration of 1-10 mg/mL in an appropriate amine-free buffer.
-
Biotin-PEG2-NHS Reagent Preparation : Immediately before use, equilibrate the Biotin-PEG2-NHS ester vial to room temperature. Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO or DMF.[11][16] Note: Do not store the stock solution, as the NHS ester is highly susceptible to hydrolysis.[16]
-
Biotinylation Reaction : Add a 10- to 20-fold molar excess of the 10 mM Biotin-PEG2-NHS stock solution to the protein solution.[2][11] The final volume of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.[16]
-
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[2][11]
-
Quenching : Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to hydrolyze any unreacted NHS ester.[11]
-
Purification : Remove excess, non-reacted biotinylation reagent and the quenching buffer using a desalting column equilibrated with a suitable storage buffer.[11]
Protocol 2: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotin incorporation. HABA binds to avidin, producing a colorimetric signal at 500 nm. Biotin displaces HABA, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.
Materials:
-
HABA/Avidin Premixed Solution
-
Biotinylated protein sample from Protocol 1
-
Spectrophotometer
Procedure:
-
Prepare HABA/Avidin Solution : Prepare the solution according to the manufacturer's instructions.
-
Initial Measurement : Measure the absorbance of the HABA/Avidin solution at 500 nm (A500 initial).[16]
-
Sample Addition : Add a known volume and concentration of the biotinylated protein sample to the HABA/Avidin solution and mix thoroughly.[16]
-
Final Measurement : Wait for the reading to stabilize and measure the absorbance at 500 nm again (A500 final).[16]
-
Calculation : Calculate the change in absorbance (ΔA = A500 initial - A500 final). Use this value, along with the molar extinction coefficient of the HABA-avidin complex and the protein concentration, to determine the molar ratio of biotin to protein.[10][16]
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the experimental workflow and the fundamental role of the PEG2 linker in overcoming steric hindrance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. resources.revvity.com [resources.revvity.com]
- 5. How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. purepeg.com [purepeg.com]
- 13. Biotin-PEG2-NH2 | CAS:138529-46-1 | Biopharma PEG [biochempeg.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Biotin-PEG2-Azide for Bioorthogonal Labeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry has revolutionized the study of biological systems, enabling the specific labeling and tracking of biomolecules in their native environments. Among the arsenal (B13267) of bioorthogonal tools, Biotin-PEG2-azide has emerged as a versatile and powerful reagent. This technical guide provides a comprehensive overview of this compound, its core principles, and its application in bioorthogonal labeling through copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. Detailed experimental protocols and quantitative data are presented to assist researchers in designing and executing robust labeling strategies.
Core Concepts of this compound Labeling
This compound is a chemical probe consisting of three key functional components:
-
Biotin (B1667282): A vitamin with an exceptionally high affinity for the proteins avidin (B1170675) and streptavidin. This interaction is one of the strongest non-covalent bonds known in nature, making it an ideal handle for affinity purification, detection, and immobilization of labeled biomolecules.
-
PEG2 Linker: A short, hydrophilic diethylene glycol spacer. This linker enhances the aqueous solubility of the molecule and provides spatial separation between the biotin moiety and the azide (B81097) group. This separation minimizes steric hindrance, ensuring efficient binding of the biotin to streptavidin or avidin after conjugation to a target biomolee.
-
Azide Group (-N3): A bioorthogonal functional group that is largely inert to the vast majority of functional groups found in biological systems. Its specific reactivity with alkyne groups through "click chemistry" allows for the precise and efficient labeling of target molecules.
The fundamental principle of using this compound lies in a two-step process. First, a biomolecule of interest (e.g., a protein, glycan, or nucleic acid) is metabolically, enzymatically, or chemically modified to incorporate an alkyne functional group. Subsequently, the alkyne-modified biomolecule is treated with this compound, leading to a highly specific and stable covalent bond formation through a cycloaddition reaction.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₄N₆O₃S | |
| Molecular Weight | 356.45 g/mol | |
| Appearance | Light beige solid | |
| Solubility | Soluble in DMF, DMSO | |
| Storage Conditions | -20°C in the dark |
Bioorthogonal Labeling Reactions
This compound serves as a key reagent in two major types of bioorthogonal "click chemistry" reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these two methods depends on the specific experimental context, particularly the tolerance of the biological system to copper.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and versatile reaction that involves the use of a copper(I) catalyst to promote the cycloaddition between a terminal alkyne and an azide, forming a stable 1,4-disubstituted triazole ring.
Reaction Principle: The Cu(I) catalyst significantly accelerates the rate of the cycloaddition reaction, allowing it to proceed rapidly under mild, aqueous conditions.
Key Features:
-
High Reaction Rate: CuAAC reactions are generally very fast, with second-order rate constants typically in the range of 10 to 10⁴ M⁻¹s⁻¹.
-
High Specificity: The reaction is highly specific for terminal alkynes and azides.
-
Broad Applicability: Widely used for in vitro labeling, such as in cell lysates and for the conjugation of purified biomolecules.
Limitations: The primary drawback of CuAAC is the cytotoxicity of the copper catalyst, which can be a concern for live-cell imaging and in vivo applications.
Caption: Chemical structure of this compound.
Caption: Workflow of CuAAC-mediated biotinylation.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with an azide.
Reaction Principle: The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition reaction, allowing it to proceed efficiently at physiological temperatures without the need for a catalyst.
Key Features:
-
Biocompatibility: The absence of a cytotoxic copper catalyst makes SPAAC ideal for live-cell imaging and in vivo applications.
-
High Specificity: The reaction is highly specific between the strained alkyne and the azide.
-
Simpler Workflow: The elimination of the catalyst and associated ligands simplifies the experimental setup.
Reaction Kinetics: The kinetics of SPAAC are highly dependent on the choice of the cyclooctyne. Generally, more strained cyclooctynes exhibit faster reaction rates.
| Cyclooctyne Reagent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| BCN (Bicyclo[6.1.0]nonyne) | ~0.1 - 0.29 | Good balance of reactivity and stability. |
| DBCO (Dibenzocyclooctyne) | ~0.6 - 1.0 | High reactivity, widely used. |
Note: Reaction rates are influenced by the specific azide, solvent, and temperature.
Caption: Workflow of SPAAC-mediated biotinylation.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Protocol 1: Biotinylation of Alkyne-Modified Proteins in Cell Lysate via CuAAC
This protocol describes the labeling of alkyne-modified proteins in a complex mixture, such as a cell lysate.
Materials:
-
Alkyne-modified protein-containing cell lysate
-
This compound (10 mM stock in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) (50 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM stock in water)
-
Sodium ascorbate (B8700270) (300 mM stock in water, freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protease inhibitors
Procedure:
-
Lysate Preparation:
-
Lyse cells containing the alkyne-modified protein in a suitable lysis buffer supplemented with protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate.
-
-
Click Reaction Setup:
-
In a microcentrifuge tube, dilute the cell lysate with PBS to a final protein concentration of 1-5 mg/mL.
-
Add this compound to a final concentration of 20-50 µM.
-
Add THPTA to a final concentration of 100 µM.
-
Add CuSO₄ to a final concentration of 20 µM.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 300 µM.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
-
Downstream Processing:
-
The biotinylated lysate is now ready for downstream applications, such as affinity purification using streptavidin-coated beads, followed by Western blotting or mass spectrometry analysis.
-
Protocol 2: Metabolic Labeling and Detection of Glycoproteins in Live Cells via SPAAC
This protocol details the metabolic incorporation of an azide-modified sugar into cellular glycans and subsequent labeling with a cyclooctyne-biotin conjugate.
Materials:
-
Mammalian cells in culture
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) (stock solution in DMSO)
-
DBCO-Biotin or BCN-Biotin (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the standard culture medium with a medium containing Ac₄ManNAz at a final concentration of 25-50 µM.
-
Incubate the cells for 24-48 hours under standard culture conditions to allow for the incorporation of the azido (B1232118) sugar into glycoproteins.
-
-
Washing:
-
Gently wash the cells twice with pre-warmed PBS to remove any unincorporated Ac₄ManNAz.
-
-
SPAAC Reaction:
-
Add DBCO-Biotin or BCN-Biotin to the cells in fresh culture medium at a final concentration of 10-20 µM.
-
Incubate for 1-2 hours at 37°C.
-
-
Washing and Analysis:
-
Wash the cells three times with PBS to remove excess cyclooctyne-biotin reagent.
-
The cells are now ready for downstream analysis, such as cell lysis for Western blot analysis with streptavidin-HRP or fixation and permeabilization for imaging with fluorescently labeled streptavidin.
-
Application in Signaling Pathway Analysis: Proximity Labeling
Bioorthogonal labeling with this compound can be integrated with advanced proteomic techniques like proximity labeling to map protein-protein interactions within signaling pathways. In one such application, an enzyme like APEX2 is fused to a protein of interest in a signaling cascade. Upon activation, APEX2 generates reactive radicals from an alkyne-phenol substrate, leading to the covalent labeling of nearby proteins with an alkyne handle. These alkyne-tagged proteins can then be reacted with this compound via CuAAC for subsequent enrichment and identification by mass spectrometry, providing a snapshot of the protein interaction network.
Caption: Generic signaling pathway labeling workflow.
Conclusion
This compound is a highly effective and versatile tool for the bioorthogonal labeling of biomolecules. Its application in both CuAAC and SPAAC reactions provides researchers with flexible options for a wide range of experimental designs, from in vitro bioconjugation to live-cell imaging. The detailed protocols and comparative data presented in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this compound in their endeavors to unravel the complexities of biological systems.
The Core of Click Chemistry: An In-depth Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept championed by Nobel laureate K. Barry Sharpless.[1] Renowned for its high efficiency, selectivity, and biocompatibility, this reaction facilitates the rapid and dependable formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide (B81097) and a terminal alkyne.[1] Its robustness and tolerance of a wide array of functional groups have established it as an essential tool in diverse fields such as drug discovery, bioconjugation, and materials science.[1]
The CuAAC reaction exhibits a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[2] It proceeds under mild conditions, often at room temperature and in various aqueous or organic solvents, and is generally insensitive to pH in the 4 to 12 range.[1][2] These features make it exceptionally well-suited for the modification of complex biomolecules.
Core Principles and Mechanism
The CuAAC reaction is a highly efficient and reliable method that utilizes a copper(I) catalyst to covalently link molecules containing terminal alkyne and azide functional groups, forming a stable triazole ring.[1][3] The reaction is characterized by its fast kinetics, high yields, minimal byproducts, and exceptional specificity, as the azide and alkyne moieties are largely absent in native biological systems.[1]
The catalytic cycle of CuAAC, which is responsible for its remarkable efficiency, involves several key steps:
-
Formation of Copper-Acetylide Intermediate: The reaction initiates with the coordination of the Cu(I) catalyst to the terminal alkyne. This interaction increases the acidity of the terminal alkyne proton, facilitating its removal and the formation of a copper-acetylide intermediate.[1]
-
Reaction with the Azide: The azide then reacts with the copper-acetylide complex in a 1,3-dipolar cycloaddition fashion.[1]
-
Cyclization and Product Formation: This leads to the formation of a six-membered copper-containing intermediate that rearranges to form the stable 1,4-disubstituted triazole product.
-
Catalyst Regeneration: The final step involves the release of the triazole product and the regeneration of the Cu(I) catalyst, allowing it to participate in subsequent catalytic cycles.[1]
It is noteworthy that some studies suggest the involvement of dicopper species, which may be more active than their monomeric counterparts, in the catalytic cycle.[3]
Quantitative Data Summary
The efficiency and outcome of a CuAAC reaction are influenced by several factors, including the choice of catalyst, ligand, solvent, and the nature of the azide and alkyne substrates.
Table 1: Typical Reaction Conditions for CuAAC
| Parameter | Small Molecule Synthesis | Bioconjugation |
| Alkyne Concentration | 0.1 - 0.5 M | 10 µM - 1 mM |
| Azide to Alkyne Ratio | 1.0 - 1.2 : 1 | 1 - 50 : 1 |
| CuSO₄ (mol%) | 0.1 - 5 mol% | 50 µM - 500 µM |
| Sodium Ascorbate (B8700270) (mol%) | 0.2 - 10 mol% | 1 - 5 mM |
| Ligand | Often not required, but can improve yield | THPTA, BTTAA, TBTA (1-5 eq. to Cu) |
| Solvent | t-BuOH/H₂O, DMF, DMSO | Aqueous buffers (PBS, HEPES), DMSO |
| Temperature | Room Temperature | 4°C to Room Temperature |
| Reaction Time | 1 - 24 hours | 30 minutes - 4 hours |
Table 2: Second-Order Rate Constants for CuAAC and SPAAC
| Reaction | Reagents | Second-Order Rate Constant (M⁻¹s⁻¹) |
| CuAAC | Terminal Alkyne + Azide | 10² - 10³ |
| SPAAC | Strained Cyclooctyne + Azide | 10⁻³ - 1 |
Note: SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) is a copper-free alternative to CuAAC.
Table 3: Representative Yields of CuAAC with Various Substrates
| Azide | Alkyne | Catalyst System | Solvent | Yield (%) |
| Benzyl Azide | Phenylacetylene | CuSO₄/NaAsc | t-BuOH/H₂O | >95 |
| 1-Azidohexane | 1-Octyne | CuSO₄/NaAsc | DMF | 98 |
| Azidoacetic Acid | Propargyl Alcohol | CuI | CH₃CN | 92 |
| 3'-Azido-3'-deoxythymidine (AZT) | Phenylacetylene | CuSO₄/NaAsc/TBTA | DMSO/H₂O | 91 |
| Azide-modified Protein | Alkyne-labeled Fluorophore | CuSO₄/NaAsc/THPTA | PBS | High |
Yields are highly dependent on specific reaction conditions and purification methods.
Experimental Protocols
Below are generalized protocols for performing CuAAC reactions. Optimization of specific parameters may be necessary for particular applications.
Protocol 1: General Procedure for Small Molecule Synthesis
This protocol is suitable for the synthesis of 1,4-disubstituted 1,2,3-triazoles from small organic azides and alkynes.[4]
Materials:
-
Azide (1.0 equiv)
-
Terminal alkyne (1.0 equiv)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., a mixture of tert-butanol (B103910) and water, or DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the azide and the terminal alkyne.
-
Dissolve the starting materials in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Bioconjugation
This protocol provides a general guideline for labeling biomolecules using the CuAAC reaction.[1]
Materials:
-
Alkyne- or azide-modified biomolecule
-
Azide- or alkyne-labeled cargo (e.g., fluorophore, biotin)
-
Phosphate-buffered saline (PBS) or other suitable buffer (pH ~7.4)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Ligand solution (e.g., 50 mM THPTA in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine (B1677879) solution (optional, to prevent oxidative damage)
Procedure:
-
In a microcentrifuge tube, dissolve the alkyne- (or azide-) modified biomolecule in the appropriate buffer.
-
Add the azide- (or alkyne-) labeled cargo to the solution. A slight excess of the cargo is often used.
-
In a separate tube, premix the CuSO₄ solution and the ligand solution (e.g., in a 1:5 molar ratio).
-
Add the premixed CuSO₄/ligand solution to the biomolecule mixture.
-
If using, add the aminoguanidine solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix and incubate at room temperature for 1-4 hours. Protect from light if using a light-sensitive cargo.
-
The labeled biomolecule can be purified using methods appropriate for the specific biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification, to remove excess reagents and the copper catalyst.
Mandatory Visualizations
General Experimental Workflow
References
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has rapidly emerged as a cornerstone of bioorthogonal chemistry, providing a powerful tool for covalently linking molecules in complex biological environments.[1][2] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds without the need for a cytotoxic metal catalyst, making it exceptionally well-suited for in vivo imaging, drug delivery, and the development of antibody-drug conjugates (ADCs).[1][3] This technical guide provides an in-depth exploration of the core principles of SPAAC, detailed experimental protocols, and a quantitative comparison of commonly used cyclooctynes to empower researchers in their scientific endeavors.
The driving force behind SPAAC is the significant ring strain of cyclooctynes, which are the smallest stable cyclic alkynes.[1][2] This inherent strain dramatically lowers the activation energy for the [3+2] cycloaddition reaction with azides, enabling the reaction to proceed rapidly at physiological temperatures and pH.[2] The reaction is highly selective, as both the strained alkyne and the azide (B81097) functional groups are bioorthogonal, meaning they are chemically inert to the vast array of functional groups present in biological systems.[2]
Core Principles of SPAAC
The mechanism of SPAAC is a concerted 1,3-dipolar cycloaddition.[1] In this reaction, the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[1][2] The reaction is characterized by its high efficiency, rapidity, and high selectivity. The absence of a copper catalyst mitigates cytotoxicity concerns, allowing for applications in living systems.[3][4]
The kinetics of SPAAC are typically second-order, and the reaction rate is highly dependent on the structure of the cyclooctyne (B158145).[1] The rational design of cyclooctynes is therefore key to the successful application of SPAAC. A variety of cyclooctynes have been developed, each with unique reactivity and stability profiles.
Quantitative Comparison of Cyclooctyne Reactivity
The choice of cyclooctyne is a critical factor that directly influences the reaction rate. The following table summarizes the second-order rate constants (k₂) for several commonly used cyclooctynes with benzyl (B1604629) azide, a standard reference azide. This data allows for a clear comparison of their reactivity.
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |
| Dibenzocyclooctyne | DBCO | ~0.1 - 1.0[5][6] | High reactivity and stability, widely used.[7][8] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.01 - 0.1[5][6] | Small, hydrophilic, and relatively stable with good reactivity.[7][8] |
| Dibenzoazacyclooctyne | DIBAC | ~0.3[5] | High reactivity.[9] |
| Biarylazacyclooctynone | BARAC | ~0.9[5] | Very high reactivity, but can be less stable.[7] |
| Difluorinated Cyclooctyne | DIFO | ~0.4[6] | Increased reactivity due to electron-withdrawing fluorine atoms.[7] |
| 4-Dibenzocyclooctynol | DIBO | ~0.1 - 0.7[5][8] | Good balance of reactivity and stability.[8] |
| [9+1]CPP | - | 2.2 x 10⁻³[6] | - |
| [11+1]CPP | - | 4.5 x 10⁻⁴[6] | - |
| fluor[11+1]CPP | - | 4.7 x 10⁻³[6] | Approximately 10-fold increase in reaction rate compared to [11+1]CPP due to fluorination.[6] |
| m[9+1]CPP | - | 9.6 x 10⁻³[6] | 4.4-fold increase in reaction rate compared to [9+1]CPP due to increased local strain.[6] |
Note: Reaction rates can vary depending on the specific azide, solvent, temperature, and pH.[5][10]
Mandatory Visualizations
Reaction Mechanism
Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition.
Experimental Workflow for Bioconjugation
Caption: Key steps in a typical SPAAC bioconjugation experiment.
Pre-targeted Drug Delivery Concept
Caption: Conceptual diagram of pre-targeted drug delivery utilizing SPAAC.
Experimental Protocols
Protocol 1: General Procedure for Small Molecule SPAAC Reaction
This protocol describes a general procedure for the reaction between a small molecule containing a strained cyclooctyne and a small molecule containing an azide.
Materials:
-
Azide-containing small molecule
-
Cyclooctyne-containing small molecule
-
Anhydrous solvent (e.g., DMSO, DMF, DCM, or THF)
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the azide-containing small molecule (1.0 equivalent) in the chosen anhydrous solvent.[6]
-
Addition of Cyclooctyne: To the stirring solution of the azide, add the cyclooctyne reagent (1.0 - 1.2 equivalents).[6] A slight excess of one reactant can be used to drive the reaction to completion.[1]
-
Reaction Conditions: Stir the reaction mixture at room temperature.[1]
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC.[1][6] The formation of the more polar triazole product can be observed as a new spot with a lower Rf value compared to the starting materials.[6]
-
Work-up and Purification: Once the reaction is complete, quench the reaction if necessary. The product can be purified using standard techniques such as column chromatography, recrystallization, or preparative HPLC.
Protocol 2: Labeling of a Protein with a DBCO-NHS Ester
This protocol outlines the labeling of an azide-modified protein with a DBCO-N-hydroxysuccinimide (NHS) ester.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester
-
Anhydrous DMSO
-
Desalting column (e.g., PD-10)
-
Protein concentrator
Procedure:
-
Preparation of Reagents:
-
Reaction Setup:
-
To the azide-modified protein solution, add the desired molar excess of the DBCO-NHS ester stock solution. A 10-20 fold molar excess of the DBCO reagent over the protein is a common starting point.[5]
-
The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.[5]
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle mixing.[5]
-
Purification of the Conjugate: Remove excess, unreacted DBCO-NHS ester using a desalting column equilibrated with a suitable buffer (e.g., PBS).[2]
-
Characterization:
-
Confirm the successful conjugation and assess the purity of the final product using appropriate analytical techniques such as:
-
Protocol 3: Antibody-Drug Conjugate (ADC) Synthesis via SPAAC
This protocol describes the conjugation of a DBCO-drug linker to an azide-functionalized antibody.
Materials:
-
Azide-functionalized antibody in a suitable buffer (e.g., PBS)
-
DBCO-drug linker
-
Anhydrous DMSO
-
Desalting column
-
Protein concentrator
Procedure:
-
Reagent Preparation:
-
Ensure the azide-functionalized antibody is in PBS at a suitable concentration (e.g., 5-10 mg/mL).[2]
-
Prepare a stock solution of the DBCO-drug linker in anhydrous DMSO.
-
-
SPAAC Conjugation:
-
To the azide-functionalized antibody solution, add a 5- to 20-fold molar excess of the DBCO-drug linker stock solution.[2]
-
The final concentration of DMSO should be kept below 10% to maintain antibody integrity.[2]
-
Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing.[2]
-
-
Purification of the ADC:
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity using techniques such as HIC-HPLC, RP-HPLC, and mass spectrometry.
Applications in Research and Drug Development
SPAAC has found widespread use in various fields due to its bioorthogonality and efficiency.
-
Bioconjugation: SPAAC is extensively used for labeling proteins, lipids, and nucleic acids without disrupting biological processes.[] This allows for precise molecular tracking and visualization in live cells and tissues.[]
-
Drug Development and Delivery: SPAAC is beneficial in synthesizing targeted therapies by allowing the efficient and specific binding of small molecules or macromolecules.[4][] It is an excellent tool for creating targeted drug delivery systems and for labeling drugs for diagnostic applications.[4][]
-
Materials Science: The formation of stable triazole linkages via SPAAC is employed in the synthesis of novel biomaterials, hydrogels, and functionalized surfaces.[6]
-
In Vivo Imaging: SPAAC enables the attachment of imaging agents like fluorophores or radioisotopes to biomolecules, allowing for the visualization and tracking of biological processes in living organisms.[6][13]
-
Polymer Chemistry: SPAAC is used to decorate, link, crosslink, and prepare polymer chains, enabling the creation of complex macromolecular architectures.[14][15]
Conclusion
Strain-Promoted Azide-Alkyne Cycloaddition has revolutionized the way scientists approach the covalent modification of molecules in complex environments. Its bioorthogonality, efficiency, and copper-free nature have made it an invaluable technique in drug discovery, diagnostics, and materials science.[2] By understanding the core principles, optimizing reaction conditions, and following robust experimental protocols, researchers can effectively harness the power of SPAAC to advance their scientific frontiers.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. What is SPAAC? | AxisPharm [axispharm.com]
- 8. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. broadpharm.com [broadpharm.com]
- 13. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Biotin-PEG2-azide: Safety and Handling
Audience: Researchers, scientists, and drug development professionals.
This guide provides comprehensive safety protocols, handling guidelines, and experimental procedures for Biotin-PEG2-azide. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental outcomes.
Introduction to this compound
This compound is a heterobifunctional chemical linker used extensively in bioconjugation, drug delivery, and diagnostic assay development.[1] It consists of three key components: a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a terminal azide (B81097) group for covalent ligation via "click chemistry," and a two-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] The hydrophilic PEG linker enhances aqueous solubility and provides spatial separation between the biotin and the conjugated molecule, which can improve binding efficiency.[2][3]
The azide functional group, while highly useful for specific chemical reactions like the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), imparts specific hazards.[4][5] All organic azides should be handled with care due to their potential toxicity and the risk of forming explosive compounds under certain conditions.[5]
Physicochemical Properties
The properties of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₆H₂₈N₆O₄S | [6][7][8] |
| Molecular Weight | 400.5 g/mol | [6][7][8] |
| Appearance | White waxy solid or transparent, oil-free liquid | [6][8] |
| Purity | Typically ≥95% | [6] |
| Solubility | Soluble in DMSO, DMF, DCM, and MeOH.[8][9] Sparingly soluble in aqueous buffers.[9] | [8][9] |
| CAS Number | 945633-30-7 / 1910803-72-3 (Note: Multiple CAS numbers may exist) | [1][8][10][11] |
Hazard Identification and Safety Precautions
While many supplier Safety Data Sheets (SDS) for larger, PEGylated azides may classify them as non-hazardous under GHS, the azide functional group requires careful handling.[5][12]
-
Toxicity: No specific toxicological data is available for this compound.[10] However, this material should be considered hazardous until proven otherwise.[9] Do not ingest, inhale, or allow contact with skin and eyes.[9]
-
Reactivity and Stability: The compound is generally stable under recommended storage conditions.[6][13] However, it can react violently with strong oxidizing agents.[13][14] Contact with acids can generate the highly toxic and explosive hydrazoic acid.[5] Crucially, contact with heavy metals (e.g., lead, copper, silver, mercury) or their salts can form shock-sensitive, explosive heavy metal azides.[5]
-
Fire and Explosion: The product is not generally considered flammable. However, avoid heat, friction, and sparks.[5][15]
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against exposure.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloved nitrile exam gloves.[5] | Azides can be absorbed through the skin; double gloving provides an extra barrier.[5] |
| Eye/Face Protection | Chemical safety glasses or splash goggles.[5][14][15] A face shield is recommended if there is a risk of splashing.[5] | Protects against accidental splashes and potential energetic reactions.[5] |
| Body Protection | A fully buttoned laboratory coat is mandatory.[5] | Prevents skin contact with the compound.[5] |
| Respiratory Protection | Not generally required when handled in a certified chemical fume hood.[5] | A fume hood provides adequate ventilation to prevent inhalation of dust or aerosols.[5] |
Safe Handling, Storage, and Disposal
Adherence to a strict operational protocol minimizes the risk of accidents.
| Guideline Category | Procedure | Source(s) |
| Engineering Controls | Always handle the compound, both solid and in solution, in a certified chemical fume hood. Ensure an eyewash station and safety shower are accessible. | [5] |
| Storage | Store in a tightly sealed, light-protected container at –20°C for long-term stability.[1][6][12][14][16] Containers should be carefully resealed after opening to prevent moisture exposure and leakage.[1][12] | [1][6][12][14][16] |
| Incompatible Materials | Store away from strong acids, strong oxidizing agents, and heavy metals.[5] Avoid using halogenated solvents like DCM in reactions where explosive diazidomethane could form.[5] | [5] |
| Solution Stability | Use anhydrous solvents like DMSO or DMF for preparing stock solutions.[1] Aqueous solutions are not recommended for storage for more than one day.[9] | [1][9] |
| Waste Disposal | Crucial: Never pour azide-containing solutions down the drain, as this can lead to the formation of explosive metal azides in plumbing.[5] Collect all waste (solutions, contaminated tips, paper, PPE) in a dedicated, clearly labeled plastic hazardous waste container.[5] Do not mix azide waste with acidic waste.[5] Arrange for disposal via a licensed special waste company.[15] | [5][15] |
First Aid Measures
The following table summarizes first aid procedures. In all cases of doubt or if symptoms persist, seek immediate medical attention.[14]
| Exposure Route | First Aid Procedure | Source(s) |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a doctor if complaints arise. | [12][15] |
| Skin Contact | Immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. | [15] |
| Eye Contact | Immediately rinse the eye cautiously with water for several minutes.[10][15] Remove contact lenses if present and easy to do. Continue rinsing. | [10][15] |
| Ingestion | Wash out the mouth with copious amounts of water.[15] If symptoms persist, consult a doctor. | [15] |
Experimental Protocol: Biotinylation via CuAAC
This section provides a general protocol for labeling an alkyne-modified biomolecule (e.g., a protein or oligonucleotide) with this compound using a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This protocol should be optimized for specific applications.[3]
-
Alkyne-modified biomolecule
-
This compound
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous DMSO
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 10 mM in water)
-
Copper ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate), freshly prepared (e.g., 50 mM in water)
-
Reactant Preparation:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to the desired final concentration (e.g., 10-100 µM).[3]
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.[3]
-
Prepare a fresh solution of the reducing agent (e.g., 50 mM Sodium Ascorbate in water) immediately before use.
-
-
Reaction Setup (in a microcentrifuge tube):
-
Initiation and Incubation:
-
Initiate the click reaction by adding the freshly prepared reducing agent.[3]
-
Vortex the mixture thoroughly.
-
Incubate the reaction at room temperature for 30 minutes to 2 hours.[3] For samples with low concentrations, the reaction time can be extended. Protect from light if any components are light-sensitive.[3]
-
-
Purification:
-
Following incubation, the biotinylated conjugate must be purified from excess reagents (unreacted biotin-azide, copper, ligand).
-
The purification method depends on the biomolecule. Common methods include size-exclusion chromatography (SEC) for proteins or ethanol/acetone precipitation for oligonucleotides.[3]
-
The purified conjugate is now ready for downstream applications, such as affinity purification on streptavidin beads, Western blotting, or fluorescence microscopy.[3]
-
References
- 1. This compound, CAS 945633-30-7 | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound Of Azido PEG Is For Protein Modifications [m.polyethyleneglycolpeg.com]
- 7. This compound | C16H28N6O4S | CID 77078237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. conju-probe.com [conju-probe.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. This compound, 945633-30-7 | BroadPharm [broadpharm.com]
- 12. nanocs.net [nanocs.net]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. carlroth.com [carlroth.com]
- 15. broadpharm.com [broadpharm.com]
- 16. medchemexpress.com [medchemexpress.com]
Biotin-PEG2-Azide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Biotin-PEG2-azide, a critical reagent for researchers, scientists, and drug development professionals. It details the molecule's properties, applications in bioorthogonal chemistry, and protocols for its use in labeling and detecting biomolecules.
Core Molecular Data
This compound is a heterobifunctional linker containing a biotin (B1667282) moiety, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. This structure enables the highly specific and efficient biotinylation of alkyne-modified biomolecules through "click chemistry."
| Property | Value | Source(s) |
| Molecular Formula | C16H28N6O4S | [1][2][3][4][5][6] |
| Molecular Weight | 400.5 g/mol | [1][2][3][4] |
| CAS Number | 945633-30-7 | [1][3] |
Applications in Research and Drug Development
This compound is a versatile tool with broad applications in chemical biology and drug discovery.[1][7][8] Its primary utility lies in its ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[3] These "click chemistry" reactions are bioorthogonal, meaning they occur efficiently in complex biological systems without interfering with native biochemical processes.
Key applications include:
-
Bioconjugation: The azide group reacts specifically with alkyne-modified molecules, enabling the stable attachment of a biotin label to proteins, nucleic acids, and other biomolecules for detection, purification, and tracking.[8][9]
-
Proximity Labeling: In techniques such as BioID, this compound can be used to label proteins and other molecules in close proximity to a protein of interest.[10][11][12][13] This is invaluable for mapping protein-protein interaction networks and understanding the composition of subcellular compartments.[10][11][12][13]
-
Drug Discovery: By facilitating the study of protein-protein interactions, this compound aids in the identification of novel drug targets and the elucidation of drug mechanisms of action.[14]
Experimental Protocols
The following are generalized protocols for the biotinylation of alkyne-modified biomolecules using this compound via CuAAC. Optimization is recommended for specific applications.
Protocol 1: Biotinylation of Alkyne-Modified Proteins in Solution
Materials:
-
Alkyne-modified protein
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS)
-
DMSO
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a fresh 300 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein (typically at a concentration of 1-10 mg/mL in PBS) with a 10- to 20-fold molar excess of this compound.
-
Add THPTA to the reaction mixture to a final concentration of 2 mM.
-
Add CuSO4 to a final concentration of 1 mM.
-
Initiate the click reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
-
Purification:
-
Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or affinity purification using streptavidin-agarose beads.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of key experimental procedures involving this compound.
Caption: Workflow for biotinylating and purifying proteins using this compound.
Caption: Proximity labeling workflow to identify protein-protein interactions.
References
- 1. precisepeg.com [precisepeg.com]
- 2. This compound | C16H28N6O4S | CID 77078237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 945633-30-7 | BroadPharm [broadpharm.com]
- 4. scbt.com [scbt.com]
- 5. tenovapharma.com [tenovapharma.com]
- 6. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. This compound Of Azido PEG Is For Protein Modifications [polyethyleneglycolpeg.com]
- 8. Biotin-PEG-Azide | AxisPharm [axispharm.com]
- 9. This compound, CAS 945633-30-7 | AxisPharm [axispharm.com]
- 10. Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proximity labeling - Wikipedia [en.wikipedia.org]
- 12. blog.addgene.org [blog.addgene.org]
- 13. Proximity-dependent labeling methods for proteomic profiling in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Studying Protein-Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Biotin-PEG2-azide: Suppliers, Purity, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Biotin-PEG2-azide, a versatile heterobifunctional linker crucial for modern bioconjugation and chemical biology. This document details commercially available sources, their reported purity levels, and provides structured experimental protocols for its application. Furthermore, it visualizes a key experimental workflow and a relevant signaling pathway to illustrate its utility in research and drug development.
Introduction to this compound
This compound is a chemical reagent that incorporates three key functional components: a biotin (B1667282) moiety, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. This combination makes it an invaluable tool for researchers. The biotin group exhibits an exceptionally strong and specific interaction with avidin (B1170675) and streptavidin, forming the basis for powerful purification and detection techniques. The azide group serves as a bioorthogonal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the highly efficient and specific covalent labeling of alkyne-modified biomolecules. The hydrophilic PEG2 spacer enhances solubility in aqueous buffers and provides a flexible linker that minimizes steric hindrance between the biotin and the target molecule.
Commercial Suppliers and Purity Information
A variety of vendors supply this compound, with purity levels being a critical factor for reproducible experimental outcomes. The following table summarizes key quantitative data from several suppliers to facilitate comparison. Researchers are advised to consult the certificate of analysis for lot-specific data.
| Supplier | Catalog Number (Example) | Molecular Weight ( g/mol ) | Purity | Price (USD, per 100mg, approx.) | CAS Number |
| BroadPharm | BP-22118 | 400.5 | >98% | $260 | 945633-30-7 |
| AxisPharm | AP10534 | 400.5 | High Purity | $260 | 945633-30-7 |
| Precise PEG | AG-2791 | 400.5 | >96% | Not specified | 945633-30-7 |
| Conju-Probe | CP-3040 | 400.5 | >95% | $140 | 1910803-72-3 |
| Tenova Pharma | T08004 | 400.5 | >= 95% | $220 | 945633-30-7 |
| MedchemExpress | HY-126957 | 400.50 | 97.0% | Not specified | 1910803-72-3 |
| Santa Cruz Biotechnology | sc-281053 | 400.5 | Not specified | Not specified | 945633-30-7 |
Experimental Protocols
The primary application of this compound is the biotinylation of alkyne-modified biomolecules via click chemistry. This enables a wide range of downstream applications, including affinity purification, western blotting, and fluorescence microscopy.
General Protocol for Labeling of an Alkyne-Modified Protein with this compound via CuAAC
This protocol provides a general workflow for the copper-catalyzed click chemistry reaction to label a protein of interest.[1][2] Optimization of reaction conditions, such as reagent concentrations and incubation times, may be necessary for specific proteins.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared)
-
1.5 mL microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Reaction setup: In a microcentrifuge tube, combine the following reagents in the specified order. The final volume can be adjusted as needed.
-
Alkyne-modified protein solution (e.g., to a final concentration of 1-5 mg/mL)
-
This compound stock solution (to a final concentration of 50-100 µM)
-
THPTA stock solution (to a final concentration of 1 mM)
-
Copper(II) sulfate stock solution (to a final concentration of 0.2 mM)
-
-
Initiate the reaction: Add the freshly prepared sodium ascorbate stock solution to a final concentration of 3 mM to initiate the click reaction.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-16 hours).
-
Quenching the reaction (optional): The reaction can be stopped by adding a chelating agent such as EDTA to a final concentration of 10 mM.
-
Purification: Remove excess reagents and byproducts by methods such as dialysis, size-exclusion chromatography (e.g., Sephadex G-25), or affinity purification if an appropriate tag is present on the protein.
-
Verification of labeling: The successful biotinylation of the protein can be confirmed by various methods, including:
-
Western Blot: Detect the biotinylated protein using streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP) or a fluorescent dye.
-
Mass Spectrometry: Analyze the mass shift of the protein after conjugation with this compound.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a relevant signaling pathway where this compound is a valuable tool.
Caption: Experimental workflow for the identification of target proteins using a clickable probe.
Caption: Probing the MAPK signaling pathway with a clickable, biotinylated inhibitor.[3][4][5]
Conclusion
This compound is a powerful and versatile tool for researchers in various fields, including chemical biology, proteomics, and drug development. Its unique trifunctional nature allows for the efficient and specific biotinylation of alkyne-modified biomolecules, enabling a wide array of downstream applications. The information and protocols provided in this guide are intended to serve as a valuable resource for scientists looking to incorporate this reagent into their research, facilitating novel discoveries and advancements in our understanding of complex biological systems.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. interchim.fr [interchim.fr]
- 3. Identification of novel MAP kinase pathway signaling targets by functional proteomics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mathematical Modelling of the MAP Kinase Pathway Using Proteomic Datasets - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bioconjugation with Biotin-PEG2-azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core concepts and practical applications of Biotin-PEG2-azide in bioconjugation. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this versatile reagent in their work. We will delve into the fundamental principles of its application, provide detailed experimental protocols, and present quantitative data to inform experimental design.
Introduction to this compound
This compound is a heterobifunctional linker that combines the high-affinity binding of biotin (B1667282) to avidin (B1170675) and streptavidin with the bioorthogonal reactivity of an azide (B81097) group.[1] The molecule consists of three key components:
-
Biotin: A vitamin with an exceptionally strong and specific non-covalent interaction with avidin and streptavidin, which is widely exploited for detection, purification, and immobilization of biomolecules.
-
PEG2 Linker: A short, hydrophilic diethylene glycol spacer that enhances the aqueous solubility of the reagent and the resulting conjugate.[2] This spacer also minimizes steric hindrance, allowing for efficient binding of the biotin moiety to avidin or streptavidin.[2]
-
Azide Group: A bioorthogonal functional group that selectively reacts with terminal alkynes or strained cyclooctynes through "click chemistry". This allows for the specific and efficient labeling of biomolecules in complex biological mixtures.[3][4]
The combination of these features makes this compound a powerful tool for a variety of applications, including:
-
Bioconjugation: Linking biomolecules to other molecules or surfaces.[1]
-
Probe Development: Creating probes for imaging and diagnostic applications.[1]
-
Drug Delivery: Functionalizing drug carriers for targeted delivery.[5]
-
Material Science: Modifying the surface of nanoparticles and other materials.[1]
Core Principles of this compound Bioconjugation: Click Chemistry
The primary mechanism for conjugating this compound to a target molecule is through azide-alkyne cycloaddition, a cornerstone of "click chemistry." This approach offers high specificity, efficiency, and biocompatibility.[6] There are two main variants of this reaction:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted triazole linkage between a terminal alkyne and an azide.[7][8] The reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[9][10]
Advantages of CuAAC:
-
Fast reaction kinetics: Often completed within minutes to a few hours.[6]
-
High efficiency and yield. [11]
-
High specificity: The reaction is bioorthogonal, meaning it does not interfere with native biological functional groups.[8]
Limitations of CuAAC:
-
Copper toxicity: The copper catalyst can be cytotoxic, which limits its application in living cells and in vivo studies.[6][10]
-
Potential for side reactions: Copper can generate reactive oxygen species that may damage biomolecules.[6]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne, DBCO) instead of a terminal alkyne.[7][10] The inherent ring strain of the cyclooctyne drives the reaction with an azide, eliminating the need for a toxic metal catalyst.[10]
Advantages of SPAAC:
-
High biocompatibility: Ideal for live-cell imaging and in vivo applications due to the absence of a copper catalyst.[6]
-
High specificity.
Limitations of SPAAC:
-
Slower reaction kinetics: Generally slower than CuAAC.[6]
-
Potential for side reactions: Some strained alkynes can react with thiols.[6]
-
Lower yields in some cases: The synthesis and optimization of cyclooctyne derivatives can be challenging, potentially leading to lower final product yields.[11]
Quantitative Data Presentation
The choice between CuAAC and SPAAC depends on the specific experimental requirements. The following tables summarize key quantitative data to aid in this decision.
Table 1: Comparison of CuAAC and SPAAC for Bioconjugation
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Reaction Rate | Fast (minutes to hours)[6] | Slower (hours to overnight)[6] |
| Biocompatibility | Lower (cytotoxic copper catalyst)[6] | High (ideal for live-cell and in vivo studies)[6] |
| Typical Reactant Concentration | Micromolar (µM) range[6] | Micromolar (µM) to millimolar (mM) range[6] |
| Side Reactions | Potential for reactive oxygen species generation[6] | Some strained alkynes may react with thiols[6] |
Table 2: Typical Reaction Parameters for CuAAC with this compound
| Parameter | Recommended Range | Notes |
| This compound to Alkyne Molar Ratio | 1:1 to 1.2:1 | A slight excess of the azide can drive the reaction to completion.[12] |
| Copper(II) Sulfate (CuSO₄) Concentration | 50 µM - 2 mM | Optimization is recommended for each specific application.[13] |
| Copper Ligand (e.g., THPTA) Concentration | 250 µM - 10 mM | A 1:5 ratio of CuSO₄ to ligand is a good starting point.[13] |
| Sodium Ascorbate (B8700270) Concentration | 1 mM - 100 mM | Should be prepared fresh.[12] |
| Reaction Time | 1 - 4 hours | Can be extended up to 24 hours for less reactive substrates.[12] |
| Temperature | Room Temperature |
Experimental Protocols
The following are detailed protocols for performing CuAAC and SPAAC reactions with this compound.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the alkyne-modified protein and this compound in the desired molar ratio (e.g., 1:1.2) in the reaction buffer.
-
Prepare the copper/ligand premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of copper to ligand is a common starting point.[13] Allow the mixture to stand for a few minutes.
-
Add the copper/ligand premix: Add the freshly prepared copper/ligand premix to the protein/azide mixture.
-
Initiate the reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1 mM.[12]
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as mass spectrometry.
-
Purification: Remove excess reagents and byproducts using methods like dialysis, desalting columns, or size-exclusion chromatography.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the labeling of an azide-modified protein with a cyclooctyne-biotin conjugate (as an example, though the principle is the same for this compound reacting with a cyclooctyne-modified molecule).
Materials:
-
Azide-modified protein in a suitable buffer
-
Cyclooctyne-biotin conjugate (e.g., DBCO-Biotin)
-
DMSO (for dissolving the cyclooctyne-biotin)
-
Method for purification (e.g., dialysis, desalting column)
Procedure:
-
Prepare the reaction mixture: Dissolve the azide-modified protein in an appropriate buffer at a known concentration.
-
Prepare the cyclooctyne-biotin solution: Prepare a stock solution of the cyclooctyne-biotin conjugate in DMSO.
-
Initiate the reaction: Add the cyclooctyne-biotin solution to the protein solution. A molar excess of the biotin reagent (e.g., 10- to 50-fold) is often used.[14]
-
Incubate: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[14]
-
Purification: Remove unreacted reagents using a desalting column, dialysis, or size-exclusion chromatography. This is crucial to avoid interference from free biotin in downstream applications.[14]
-
Verification: Confirm successful biotinylation using mass spectrometry to detect the mass shift or a Western blot with streptavidin-HRP.[14]
Mandatory Visualizations
Logical Relationship: CuAAC vs. SPAAC
Caption: Logical relationship diagram comparing CuAAC and SPAAC.
Experimental Workflow: Protein Labeling and Analysis
Caption: Experimental workflow for protein labeling with this compound.
References
- 1. This compound, CAS 945633-30-7 | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. This compound, 945633-30-7 | BroadPharm [broadpharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. This compound Of Azido PEG Is For Protein Modifications [polyethyleneglycolpeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. static.igem.wiki [static.igem.wiki]
- 14. benchchem.com [benchchem.com]
Biotin-PEG2-Azide: An In-Depth Technical Guide to Protein and Peptide Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Biotin-PEG2-azide, a versatile reagent for the biotinylation of proteins and peptides. It details the underlying principles of click chemistry, provides in-depth experimental protocols for common labeling strategies, presents quantitative data to inform experimental design, and illustrates key workflows for proteomic analysis.
Introduction to this compound
This compound is a chemical probe that combines the high-affinity binding of biotin (B1667282) to streptavidin with the specificity of azide-alkyne "click chemistry".[1][2] This heterobifunctional linker consists of three key components:
-
Biotin: A vitamin with an exceptionally strong and specific interaction with streptavidin and avidin, enabling efficient enrichment and detection of labeled molecules.
-
PEG2 Linker: A short, hydrophilic diethylene glycol spacer that enhances the aqueous solubility of the reagent and the resulting biotinylated protein.[1][2] This spacer also minimizes steric hindrance, improving the accessibility of the biotin moiety for binding to streptavidin.[3]
-
Azide Group: A bioorthogonal functional group that selectively reacts with alkyne-containing molecules via click chemistry, forming a stable triazole linkage.[4]
The unique properties of this compound make it an invaluable tool for a wide range of applications in proteomics, drug discovery, and molecular biology, including:
-
Protein enrichment and pull-down assays: for the identification of protein-protein interactions and post-translational modifications.[5][6]
-
Imaging and localization studies: to visualize the distribution of specific proteins within cells and tissues.
-
Activity-based protein profiling (ABPP): to identify and characterize active enzymes in complex biological samples.[7]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in labeling experiments.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₈N₆O₄S | [2] |
| Molecular Weight | 400.5 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMSO, DMF, DCM, and water | [4] |
| Storage | Store at -20°C, protected from moisture | [3] |
The Core Technology: Click Chemistry
Click chemistry encompasses a class of reactions that are rapid, specific, and high-yielding, making them ideal for bioconjugation.[8][9] The most common type of click chemistry used with this compound is the azide-alkyne cycloaddition, which can be performed in two main ways:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction utilizes a copper(I) catalyst to promote the formation of a stable 1,4-disubstituted triazole ring between a terminal alkyne and an azide.[5][10] While highly effective for in vitro applications, the cytotoxicity of the copper catalyst limits its use in living cells.[1]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free alternative employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[6] The absence of a toxic catalyst makes SPAAC the preferred method for labeling proteins in living systems.[1][11]
The choice between CuAAC and SPAAC depends on the specific experimental context, particularly whether the labeling is performed in vitro or in a live-cell environment.
Experimental Protocols
Successful protein and peptide labeling with this compound requires careful attention to experimental detail. Below are detailed protocols for both CuAAC and SPAAC reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for In Vitro Protein Labeling
This protocol is designed for the labeling of an alkyne-modified protein with this compound in a cell-free system.
Materials:
-
Alkyne-modified protein (1-10 mg/mL in an amine-free buffer like PBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium Ascorbate (prepare fresh)
-
Deionized water
-
Desalting column (e.g., PD-10) or dialysis equipment
Stock Solutions:
| Reagent | Stock Concentration | Solvent | Storage |
| This compound | 10 mM | DMSO or DMF | -20°C |
| Copper(II) Sulfate (CuSO₄) | 100 mM | Deionized water | Room Temperature |
| THPTA Ligand | 200 mM | Deionized water | Room Temperature |
| Sodium Ascorbate | 100 mM | Deionized water | Prepare Fresh |
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the specified order. The final volume can be scaled as needed.
-
Alkyne-modified protein solution
-
This compound stock solution (to a final concentration of 50-100 µM; a 20-fold molar excess over the protein is a good starting point).[12]
-
THPTA Ligand stock solution (to a final concentration of 1 mM).
-
Copper(II) Sulfate stock solution (to a final concentration of 1 mM).[7]
-
-
Initiate the Reaction: Add the freshly prepared Sodium Ascorbate solution to the reaction mixture to a final concentration of 5 mM to reduce Cu(II) to the catalytic Cu(I) species.[7]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-16 hours).[3]
-
Purification: Remove excess unreacted this compound and copper catalyst using a desalting column or dialysis against an appropriate buffer (e.g., PBS).[3]
-
Verification of Labeling: Confirm the successful biotinylation of the protein using methods such as:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol for Live Cell or In Vitro Labeling
This protocol is suitable for labeling proteins in living cells or for in vitro applications where the presence of copper is undesirable. It assumes the protein of interest has been modified with a strained alkyne, such as DBCO.
Materials:
-
DBCO-modified protein or cells with DBCO-labeled proteins
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO
Stock Solution:
| Reagent | Stock Concentration | Solvent | Storage |
| This compound | 10 mM | DMSO | -20°C |
Procedure for In Vitro Labeling:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the DBCO-modified protein with a 2-5 fold molar excess of this compound.[1]
-
Incubation: Incubate the reaction mixture for 1-12 hours at room temperature or 37°C.[1] The reaction time may require optimization depending on the specific protein and desired labeling efficiency.
-
Purification: If necessary, remove excess this compound by size-exclusion chromatography or dialysis.
Procedure for Live Cell Labeling:
-
Metabolic Labeling: Culture cells in the presence of a metabolic precursor containing a DBCO group to incorporate it into the protein of interest.
-
Cell Preparation: After metabolic labeling, wash the cells with PBS to remove any unincorporated precursor.
-
Labeling Reaction: Add this compound to the cell culture medium to a final concentration of 25-100 µM.
-
Incubation: Incubate the cells for 1-2 hours at 37°C.
-
Washing: Wash the cells multiple times with PBS to remove excess this compound.
-
Downstream Analysis: The labeled cells are now ready for downstream applications such as cell lysis followed by enrichment of biotinylated proteins.
Quantitative Data and Performance
The efficiency of protein labeling and subsequent analysis can be influenced by several factors, including the length of the PEG linker and the cell type being studied.
Influence of PEG Linker Length on Peptide Identification
The length of the PEG linker can impact the efficiency of identifying labeled peptides in mass spectrometry-based proteomics. A study comparing different PEG linker lengths in a "MixClick" workflow (a mixture of Biotin-PEG3, -PEG4, and -PEG5-azide) versus individual tagging demonstrated that a mixture of linker lengths can enhance peptide identification.[3]
| Biotin-PEG-azide Variant | Number of DDA Runs | Total Peptides Identified | Average Identifications per DDA Run |
| MixClick (1:1:1 ratio of PEG3, PEG4, PEG5) | 6 | 263 | 44 |
| Individual Tagging (PEG3, PEG4, or PEG5) | 17 | 225 | 13 |
Data adapted from a study on one-pot triplex tagging of modified peptides.[3]
Cell Line-Dependent Labeling Efficiency
The efficiency of metabolic labeling and subsequent click chemistry can vary between different cell lines. A qualitative study on the metabolic labeling of sialylated glycoconjugates with an azide-modified mannosamine (B8667444) analog, followed by a click reaction with an alkyne-biotin probe, showed varying intensities of biotinylated glycoproteins in different human cell lines.
| Cell Line | Relative Intensity of Biotinylated Glycoproteins |
| HeLa | +++ |
| Jurkat | ++ |
| HL-60 | + |
| K562 | ++++ |
This data is a qualitative summary of Western blot results and indicates that labeling efficiency can be cell-line dependent.
Visualizing Workflows and Pathways
Graphviz diagrams are provided to illustrate key experimental workflows and conceptual relationships in the application of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, 945633-30-7 | BroadPharm [broadpharm.com]
- 5. A Click Chemistry Approach to Identify Protein Targets of Cancer Chemopreventive Phenethyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Click Chemistry – Med Chem 101 [medchem101.com]
- 9. abpbio.com [abpbio.com]
- 10. interchim.fr [interchim.fr]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: Biotin-PEG2-Azide for Protein Labeling via Click Chemistry
Introduction
Click chemistry has become a cornerstone for bioconjugation due to its high efficiency, specificity, and biocompatibility.[1] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is a prime example, enabling the formation of a stable triazole linkage between an azide (B81097) and an alkyne.[2][3] This protocol details the use of Biotin-PEG2-azide for labeling alkyne-modified proteins.
This compound is a versatile reagent featuring three key components:
-
Biotin (B1667282): A small vitamin with an exceptionally high affinity for streptavidin and avidin, making it an ideal handle for detection, purification, and immobilization.[4]
-
PEG2 Linker: A short, hydrophilic polyethylene (B3416737) glycol spacer that increases the reagent's aqueous solubility, reduces non-specific binding, and minimizes steric hindrance between the biotin and the target protein. This ensures greater accessibility of the biotin for binding to streptavidin.[5][6]
-
Azide Group: A bioorthogonal functional group that is stable and unreactive in biological systems but reacts specifically with terminal alkynes in the presence of a copper(I) catalyst.[7]
This method is applicable for labeling proteins that have been metabolically, enzymatically, or chemically modified to contain an alkyne group.[8][9] The resulting biotinylated proteins are suitable for a wide range of downstream applications, including affinity purification, pull-down assays, western blotting, and imaging.[5]
Quantitative Data Summary
The efficiency of the click reaction is dependent on several factors, including reagent concentrations and reaction conditions. The following tables provide recommended starting points and a comparison with other biotinylation methods.
Table 1: Recommended Reaction Conditions for CuAAC Protein Labeling
| Parameter | Recommended Concentration/Value | Notes |
|---|---|---|
| Alkyne-Modified Protein | 1-10 mg/mL (approx. 10-100 µM) | Protein should be in an amine-free buffer like PBS.[5] |
| This compound | 20-100 µM | A 2 to 10-fold molar excess over the protein is a good starting point.[10] |
| Copper(II) Sulfate (CuSO₄) | 1 mM | The copper(I) catalyst is generated in situ from CuSO₄.[7] |
| Sodium Ascorbate (B8700270) | 2-5 mM | Used as a reducing agent to maintain copper in the active Cu(I) state. Prepare fresh.[5][7] |
| Copper Ligand (e.g., THPTA) | 2-5 mM | Stabilizes the Cu(I) ion, prevents protein damage, and improves reaction efficiency.[11] |
| pH | 7.0 - 8.0 | The reaction is robust across a range of pH values, with physiological pH being ideal.[2][7] |
| Temperature | 4°C to 37°C | Room temperature (20-25°C) is common. Use 4°C for sensitive proteins.[7] |
| Incubation Time | 30 minutes - 2 hours | Reaction is typically rapid. Longer times may be needed at lower temperatures.[5][12] |
Table 2: Comparison of Biotinylation Strategies
| Feature | CuAAC with Biotin-PEG-Azide | Strain-Promoted (Copper-Free) Click Chemistry | Amine-Reactive Biotinylation (e.g., NHS-Ester) |
|---|---|---|---|
| Reaction Mechanism | Copper(I)-catalyzed [3+2] cycloaddition between an azide and a terminal alkyne.[13] | Strain-promoted [3+2] cycloaddition between an azide and a cyclooctyne (B158145) (e.g., DBCO).[13] | Acylation of primary amines (e.g., lysine (B10760008) residues).[13] |
| Specificity | High: Targets only bioorthogonally introduced alkynes.[9] | High: Targets bioorthogonally introduced cyclooctynes. | Low: Reacts with many accessible lysine residues on the protein surface, leading to potential off-target effects.[13] |
| Biocompatibility | Moderate: Copper catalyst can be cytotoxic, which is a concern for live-cell applications.[13] | High: No cytotoxic copper catalyst is required, making it ideal for live-cell and in vivo studies. | High: No cytotoxic reagents are typically used. |
| Requirements | Requires introduction of an alkyne handle into the target protein. | Requires introduction of a cyclooctyne handle into the target protein. | Requires accessible primary amine groups on the protein. |
Experimental Workflow & Reaction Mechanism
The overall process involves preparing the alkyne-modified protein, performing the copper-catalyzed click reaction with this compound, and then purifying and verifying the newly labeled protein.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.
Caption: Experimental workflow for protein labeling using this compound.
Experimental Protocols
1. Required Materials
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand
-
DMSO (Dimethyl sulfoxide), anhydrous
-
Deionized water (ddH₂O)
-
Microcentrifuge tubes
-
Size-exclusion chromatography/desalting columns (e.g., PD-10) for purification
-
Reagents for protein analysis (e.g., SDS-PAGE, Western blot, mass spectrometry)
2. Preparation of Reagent Stock Solutions
-
This compound (10 mM): Dissolve the required amount in anhydrous DMSO. Store at -20°C, protected from light and moisture.[5]
-
Copper(II) Sulfate (100 mM): Dissolve 25 mg of CuSO₄·5H₂O in 1 mL of ddH₂O. Store at room temperature.[5]
-
THPTA Ligand (100 mM): Prepare a 100 mM stock solution in ddH₂O. Store at room temperature.[11]
-
Sodium Ascorbate (300 mM): Dissolve ~60 mg of sodium ascorbate in 1 mL of ddH₂O. This solution must be prepared fresh immediately before use as it is prone to oxidation.[11]
3. Step-by-Step Protein Labeling Protocol
This protocol is for a final reaction volume of 200 µL with a protein concentration of 5 mg/mL (~50-100 µM, depending on MW) as an example. Volumes should be adjusted for different protein concentrations and reaction scales.
-
In a 1.5 mL microcentrifuge tube, add your alkyne-modified protein solution. For this example, use 1 mg of protein in a volume up to 170 µL with PBS buffer.
-
Add 4 µL of the 10 mM this compound stock solution (final concentration: 200 µM). Vortex briefly to mix.
-
Add 2 µL of the 100 mM CuSO₄ stock solution (final concentration: 1 mM). Vortex briefly.
-
Add 4 µL of the 100 mM THPTA ligand stock solution (final concentration: 2 mM). Vortex briefly.
-
To initiate the reaction, add 20 µL of the freshly prepared 300 mM sodium ascorbate solution (final concentration: 30 mM). Vortex gently.[11][12]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. For temperature-sensitive proteins, the reaction can be performed at 4°C overnight.[5][7]
4. Purification of Biotinylated Protein
It is crucial to remove excess biotin reagent and copper catalyst to prevent interference in downstream applications.[14]
-
Size-Exclusion/Desalting Columns: This is the most common and efficient method.
-
Equilibrate a desalting column (e.g., PD-10 or a spin column) with PBS according to the manufacturer's instructions.
-
Carefully apply the entire 200 µL reaction mixture to the center of the column resin.
-
Elute the protein with PBS. The larger, biotinylated protein will elute first, while the smaller, unreacted components are retained.[14]
-
Collect the protein-containing fractions as specified by the column manufacturer.
-
5. Verification of Biotinylation
Successful labeling can be confirmed using several methods:
-
Western Blot:
-
Separate the purified, labeled protein and an unlabeled control using SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a streptavidin-HRP conjugate, followed by a chemiluminescent substrate.
-
A band corresponding to the molecular weight of your protein should appear only in the lane with the labeled sample, confirming successful biotinylation.[15]
-
-
Mass Spectrometry:
-
HABA Assay: This colorimetric assay can be used to quantify the amount of biotin incorporated per protein molecule.[15]
References
- 1. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. abpbio.com [abpbio.com]
- 4. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. vectorlabs.com [vectorlabs.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Surface Labeling with Biotin-PEG2-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell surface proteins are critical mediators of cellular communication, signaling, and interaction with the extracellular environment. Their study is fundamental to understanding a vast array of biological processes and to the development of novel therapeutics. Biotin-PEG2-azide is a valuable chemical tool for the selective labeling of cell surface biomolecules. This reagent incorporates a biotin (B1667282) moiety for high-affinity capture and detection, a short polyethylene (B3416737) glycol (PEG2) spacer to enhance solubility and reduce steric hindrance, and a terminal azide (B81097) group for bioorthogonal ligation.[1]
The azide group enables a highly specific and efficient covalent reaction with a corresponding alkyne-modified target via "click chemistry".[2][3] This bioorthogonal reaction does not interfere with native biological processes, making it ideal for labeling in the complex environment of living cells.[2][4] The introduction of the alkyne handle onto cell surface molecules can be achieved through metabolic labeling, where cells are cultured with a precursor molecule containing an alkyne group that is incorporated into proteins or glycans. This two-step labeling strategy provides exceptional specificity for cell surface components.
These application notes provide a detailed guide for utilizing this compound for cell surface labeling, including protocols for both copper-catalyzed and strain-promoted azide-alkyne cycloaddition, as well as downstream analysis.
Data Presentation
The efficiency of cell surface labeling can be influenced by the chosen click chemistry method and the specific cell line. The following tables summarize key comparative data for different biotinylation strategies and labeling efficiencies in various cell lines. While specific quantitative data for this compound is limited in the provided search results, the data for analogous biotin-azide reagents with different PEG linkers offer valuable insights.
Table 1: Comparison of Biotinylation Strategies [2]
| Feature | Copper-Catalyzed Click Chemistry (CuAAC) with Biotin-PEG-Azide | Copper-Free Click Chemistry (SPAAC) with DBCO-Biotin | Amine-Reactive Biotinylation (e.g., NHS-Ester) |
| Reaction Mechanism | Copper(I)-catalyzed [3+2] cycloaddition between an azide and a terminal alkyne. | Strain-promoted [3+2] cycloaddition between an azide and a cyclooctyne (B158145) (e.g., DBCO). | Acylation of primary amines (e.g., lysine (B10760008) residues). |
| Specificity | High: Targets bioorthogonally introduced alkynes. | High: Targets bioorthogonally introduced cyclooctynes. | Low: Reacts with numerous accessible proteins, leading to potential off-target effects. |
| Biocompatibility | Lower: Copper catalyst can be cytotoxic, a concern for live-cell imaging and in vivo studies. | High: No cytotoxic copper catalyst is required, making it ideal for live-cell and in vivo applications. | Moderate: Can cause widespread, non-specific acylation of cellular proteins, potentially disrupting their function. |
| Reaction Kinetics | Generally slower than copper-free click chemistry. | Exceptionally fast, with rate constants significantly higher than CuAAC. | Fast, but dependent on pH and buffer composition. |
| Experimental Workflow | More complex, requiring the addition of a copper catalyst, a reducing agent, and a copper-chelating ligand. | Simpler workflow, avoiding the handling of toxic metal catalysts. | Simple one-step addition, but requires careful buffer selection to avoid competing amines. |
Table 2: Relative Biotinylation Intensity in Different Human Cell Lines [2]
This table summarizes the relative intensity of biotinylated glycoproteins detected by Western blot after metabolic labeling with an azide-modified mannosamine (B8667444) analog (ManNAz) and subsequent click reaction with an alkyne-biotin probe. This reflects the combined efficiency of metabolic uptake, incorporation, and the click reaction.
| Cell Line | Description | Relative Biotinylation Intensity (Normalized to Ponceau Red Staining) |
| HEK293 | Human Embryonic Kidney | High |
| HeLa | Human Cervical Cancer | High |
| HCT116 | Human Colon Cancer | High |
| HT29 | Human Colon Cancer | Moderate |
| CCD841CoN | Normal Human Colon | Low |
Note: The efficiency of metabolic labeling and subsequent click chemistry can be cell-line dependent. Factors such as the expression levels of relevant metabolic enzymes and transporters can influence the incorporation of modified precursors.[2]
Experimental Protocols
The following protocols provide a step-by-step guide for cell surface labeling using this compound. The first critical step is the introduction of an alkyne handle onto the cell surface. This is typically achieved through metabolic labeling.
Protocol 1: Metabolic Labeling of Cell Surface Glycans with an Alkyne-Modified Sugar
This protocol describes the metabolic incorporation of an alkyne-modified sugar (e.g., Ac4ManNAl) into cellular glycoproteins.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Alkyne-modified sugar (e.g., N-azidoacetylmannosamine-tetraacylated (Ac4ManNAl))
-
Phosphate Buffered Saline (PBS)
-
DMSO
Procedure:
-
Cell Preparation: Seed cultured cells in a 6-well plate or a 60-mm culture dish. Allow cells to reach 60-80% confluency.[5]
-
Prepare Alkyne-Sugar Stock Solution: Prepare a stock solution of the alkyne-modified sugar in sterile DMSO.
-
Metabolic Labeling: Add the alkyne-sugar stock solution to the cell culture medium to a final concentration of 25-50 µM.
-
Incubation: Incubate the cells for 48-72 hours to allow for the metabolic incorporation of the alkyne-modified sugar into the cell surface glycans.
-
Washing: Wash the cells twice with PBS to remove any unincorporated sugar before proceeding to the click chemistry reaction.
Protocol 2: Cell Surface Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2]
This protocol outlines the labeling of alkyne-modified biomolecules on live cells with this compound using CuAAC.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA)
-
PBS
-
DMSO
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
CuSO4: 50 mM in deionized water.
-
Sodium ascorbate: 300 mM in deionized water (prepare fresh).
-
THPTA: 100 mM in deionized water.
-
-
Wash Cells: Wash the metabolically labeled cells twice with PBS.
-
Prepare Click Reaction Cocktail: Immediately before use, prepare the click reaction cocktail by adding the reagents in the following order to PBS:
-
This compound (final concentration 5-50 µM)
-
THPTA (final concentration 100 µM)
-
CuSO4 (final concentration 20 µM)
-
Sodium ascorbate (final concentration 300 µM)
-
Vortex briefly after each addition.
-
-
Labeling Reaction: Remove the PBS from the cells and add the click reaction cocktail.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Washing: Remove the reaction cocktail and wash the cells three times with PBS.
-
Downstream Analysis: The cells are now ready for downstream applications such as cell lysis for Western blot analysis or imaging.
Protocol 3: Cell Surface Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is an alternative to CuAAC that avoids the use of a copper catalyst, which can be toxic to cells.[6][7] It requires the metabolic incorporation of a strained alkyne, such as a cyclooctyne (e.g., DBCO).
Materials:
-
Cells metabolically labeled with a strained alkyne (e.g., DBCO-modified sugar)
-
This compound
-
Complete cell culture medium (pre-warmed)
-
PBS (warm)
Procedure:
-
Prepare this compound Solution: Prepare a stock solution of this compound in DMSO. Dilute the this compound in pre-warmed complete culture medium to a final concentration of 10-50 µM.
-
Wash Cells: Wash the cells twice with warm PBS.
-
Labeling Reaction: Add the this compound solution to the cells.
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with warm PBS to remove unreacted this compound.
-
Downstream Analysis: The cells are now ready for downstream applications.
Protocol 4: Cell Lysis and Protein Quantification[5][8]
Materials:
-
Labeled cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
-
Protein assay reagent (e.g., BCA assay)
Procedure:
-
Cell Lysis: Add ice-cold lysis buffer to the plate of labeled cells. Use a cell scraper to detach the cells.
-
Homogenization: Transfer the cell lysate to a microcentrifuge tube and briefly sonicate or place on a rotator at 4°C for 1 hour.
-
Clarification: Centrifuge the lysate for 15 minutes at 15,000 x g at 4°C.
-
Collect Supernatant: Transfer the supernatant containing the solubilized proteins to a new tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay.
Protocol 5: Enrichment of Biotinylated Proteins using Streptavidin Beads[5][9]
Materials:
-
Cell lysate containing biotinylated proteins
-
Streptavidin-agarose beads
-
Lysis buffer
-
Wash buffer
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Prepare Beads: Wash the streptavidin-agarose beads with lysis buffer.
-
Binding: Add the biotinylated cell lysate to the washed beads and incubate for 1-2 hours at 4°C with rotation.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads extensively with wash buffer to remove non-specifically bound proteins (at least three washes).
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.
-
Analysis: The eluted proteins can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.
Mandatory Visualization
Caption: Experimental workflow for cell surface labeling with this compound.
Caption: Generalized signaling pathway that can be studied using this labeling method.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Guidelines for plasma membrane protein detection by surface biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Biotin-PEG2-azide in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG2-azide is a heterobifunctional linker that has emerged as a valuable tool in the development of targeted drug delivery systems. This molecule incorporates three key functional elements: a biotin (B1667282) moiety for targeting, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group for conjugation. The strategic combination of these components enables the precise attachment of therapeutic agents to nanocarriers and their subsequent delivery to cells and tissues that overexpress biotin receptors, a common characteristic of many cancer cells.[1][2]
The principle behind this targeted approach lies in the high-affinity interaction between biotin (Vitamin B7) and its receptors, such as the sodium-dependent multivitamin transporter (SMVT), which are often upregulated on the surface of cancer cells to meet their heightened metabolic needs.[1][3] By functionalizing a drug or drug-loaded nanocarrier with biotin, the therapeutic payload can be selectively internalized by cancer cells through receptor-mediated endocytosis, thereby increasing the drug's efficacy at the tumor site while minimizing off-target toxicity.[1][3]
The azide group provides a versatile handle for conjugation via "click chemistry," a set of highly efficient and bioorthogonal reactions.[4] This allows for the covalent attachment of this compound to a wide range of molecules and materials that have been modified to contain a complementary alkyne group, under mild reaction conditions.[5][6] The short PEG2 spacer enhances the water solubility of the conjugate and provides a flexible linkage that can improve the accessibility of the biotin moiety to its receptor.[7]
These application notes provide an overview of the use of this compound in targeted drug delivery, along with detailed protocols for conjugation, in vitro evaluation, and quantitative analysis.
Data Presentation
The following tables summarize representative quantitative data from studies utilizing biotinylated drug delivery systems. This data illustrates the enhanced cellular uptake and cytotoxicity of targeted formulations compared to their non-targeted counterparts.
Table 1: In Vitro Cellular Uptake of Biotinylated Nanoparticles
| Cell Line | Nanoparticle System | Targeting Ligand | Uptake Enhancement (Targeted vs. Non-Targeted) | Reference |
| HeLa | Fluorescent PLGA Nanoparticles | Biotin | ~2.5-fold increase in fluorescence intensity | [3] |
| A549 | Fluorescent Liposomes | Biotin | Significant increase in intracellular fluorescence | [3] |
| MCF-7 | Quantum Dots | Biotin | Higher intracellular accumulation | [3] |
Table 2: In Vitro Cytotoxicity of Biotinylated Drug Formulations
| Cell Line | Drug | Delivery System | IC50 (Targeted) | IC50 (Non-Targeted/Free Drug) | Reference |
| SGC-7901 | Deacetylcolchicine | Disulfide-linked conjugate | 0.124 µM | > 10 µM (Free Drug) | [8] |
| A549 | Deacetylcolchicine | Disulfide-linked conjugate | 0.085 µM | > 10 µM (Free Drug) | [8] |
| HeLa | Deacetylcolchicine | Disulfide-linked conjugate | 0.108 µM | > 10 µM (Free Drug) | [8] |
Mandatory Visualization
To better understand the applications of this compound, the following diagrams illustrate the fundamental mechanisms and experimental workflows.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Alkyne-Modified Nanoparticle via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the copper-catalyzed click chemistry reaction to conjugate this compound to a nanoparticle functionalized with terminal alkyne groups.[5][9][10]
Materials:
-
Alkyne-modified nanoparticles
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Deionized water
-
Purification system (e.g., dialysis membrane with appropriate MWCO, size exclusion chromatography, or centrifugation)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of alkyne-modified nanoparticles at a known concentration in the Reaction Buffer.
-
Prepare a stock solution of this compound in deionized water or DMSO.
-
Prepare a 20 mM stock solution of CuSO4 in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.
-
-
CuAAC Reaction:
-
In a microcentrifuge tube, add the alkyne-modified nanoparticles to the Reaction Buffer.
-
Add the this compound stock solution to the nanoparticle suspension. A 5- to 10-fold molar excess of this compound relative to the alkyne groups on the nanoparticles is a good starting point.
-
In a separate tube, premix the CuSO4 and THPTA solutions. Add this premixed solution to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to the reaction mixture. The final concentration of sodium ascorbate should be 5-10 times the concentration of CuSO4.
-
Incubate the reaction for 1-4 hours at room temperature with gentle mixing, protected from light.
-
-
Purification:
-
Purify the biotinylated nanoparticles from excess reagents using a suitable method. For larger nanoparticles, repeated centrifugation and resuspension in fresh buffer is effective. For smaller nanoparticles or soluble conjugates, dialysis or size exclusion chromatography is recommended.
-
Protocol 2: Quantification of Surface Biotin using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to quantify the amount of biotin conjugated to the surface of nanoparticles.[11][12][13]
Materials:
-
Biotinylated nanoparticles
-
HABA/Avidin (B1170675) solution (can be prepared or obtained as a kit)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 500 nm
-
Biotin standards of known concentrations
Procedure:
-
Preparation of HABA/Avidin Reagent:
-
If using a kit, reconstitute the HABA/Avidin reagent according to the manufacturer's instructions.
-
Alternatively, prepare a solution of HABA and avidin in a suitable buffer (e.g., PBS).
-
-
Biotin Standard Curve:
-
Prepare a series of biotin standards of known concentrations.
-
Add 180 µL of the HABA/Avidin solution to the wells of a 96-well plate.
-
Add 20 µL of each biotin standard to the respective wells.
-
Measure the absorbance at 500 nm. The absorbance will decrease as the biotin concentration increases.
-
Plot the change in absorbance against the biotin concentration to generate a standard curve.
-
-
Quantification of Biotin on Nanoparticles:
-
Add 180 µL of the HABA/Avidin solution to a new set of wells.
-
Add 20 µL of the purified biotinylated nanoparticle suspension to these wells.
-
Measure the absorbance at 500 nm.
-
Use the standard curve to determine the concentration of biotin in the nanoparticle sample. From this, the number of biotin molecules per nanoparticle can be calculated if the nanoparticle concentration is known.
-
Protocol 3: In Vitro Cellular Uptake Study
This protocol outlines a method to assess the cellular uptake of biotinylated nanoparticles in a cancer cell line known to overexpress biotin receptors.[3][14]
Materials:
-
Biotin receptor-overexpressing cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
Fluorescently labeled biotinylated nanoparticles
-
Fluorescently labeled non-targeted nanoparticles (control)
-
Free biotin solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 12-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
-
-
Nanoparticle Treatment:
-
Prepare suspensions of the fluorescently labeled biotinylated and non-targeted nanoparticles in complete cell culture medium at the desired concentration.
-
For a competition assay, pre-incubate a set of wells with a high concentration of free biotin (e.g., 1 mM) for 30-60 minutes to block the biotin receptors.
-
Remove the old medium from the cells and add the prepared nanoparticle suspensions. Include the following groups:
-
Group 1: Biotinylated nanoparticles
-
Group 2: Non-targeted nanoparticles
-
Group 3: Free biotin pre-incubation followed by biotinylated nanoparticles
-
-
Incubate the cells for 2-4 hours at 37°C.
-
-
Sample Preparation and Analysis:
-
Wash the cells three times with ice-cold PBS to remove non-internalized nanoparticles.
-
For flow cytometry: Detach the cells with Trypsin-EDTA, centrifuge, and resuspend in PBS. Analyze the fluorescence intensity of the cells.
-
For fluorescence microscopy: Fix the cells with 4% paraformaldehyde, stain the nuclei with DAPI, and visualize under a fluorescence microscope.
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to evaluate the cytotoxic effect of a drug-loaded biotinylated nanoparticle formulation.[15][16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Drug-loaded biotinylated nanoparticles
-
Drug-loaded non-targeted nanoparticles (control)
-
Free drug (control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Treatment:
-
Prepare serial dilutions of the free drug, drug-loaded biotinylated nanoparticles, and drug-loaded non-targeted nanoparticles in complete cell culture medium.
-
Treat the cells with the different formulations and concentrations. Include untreated cells as a control for 100% viability.
-
Incubate the plate for 48-72 hours at 37°C.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each formulation.
-
References
- 1. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Functionalization of Nanoparticles with Biotin-PEG2-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with biotin (B1667282) moieties is a critical step in the development of advanced drug delivery systems, diagnostic tools, and targeted therapies. The high-affinity, non-covalent interaction between biotin and avidin (B1170675) or streptavidin provides a robust and versatile method for linking nanoparticles to a wide range of biological molecules. This document provides detailed protocols for the covalent attachment of Biotin-PEG2-azide to alkyne-functionalized nanoparticles via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The inclusion of a short polyethylene (B3416737) glycol (PEG2) spacer enhances water solubility and minimizes steric hindrance.
Principle of Functionalization
The core of the functionalization process is the "click chemistry" reaction, a highly efficient and specific reaction between an azide (B81097) (this compound) and an alkyne (on the nanoparticle surface). This reaction forms a stable triazole linkage, covalently attaching the biotin molecule to the nanoparticle. Two primary methods for this reaction are described:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method utilizes a copper(I) catalyst to promote the reaction between a terminal alkyne on the nanoparticle and the azide of the biotin linker. It is a rapid and high-yielding reaction.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry method involves a strained cyclooctyne (B158145) on the nanoparticle that reacts spontaneously with the azide. This approach is advantageous for biological applications where the cytotoxicity of copper is a concern.
Experimental Protocols
Protocol 1: Functionalization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the steps for conjugating this compound to nanoparticles functionalized with a terminal alkyne using a Cu(I) catalyst.
Materials:
-
Alkyne-functionalized nanoparticles
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Centrifugation tubes
-
Orbital shaker or rotator
Procedure:
-
Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
CuSO₄: Prepare a 50 mM stock solution in DI water.
-
Sodium ascorbate: Prepare a 300 mM stock solution in DI water immediately before use.
-
THPTA: Prepare a 100 mM stock solution in DI water.
-
-
Reaction Setup:
-
Disperse the alkyne-functionalized nanoparticles in PBS buffer to a final concentration of 1 mg/mL.
-
In a separate tube, prepare the click reaction cocktail. For a 1 mL final reaction volume, add the reagents in the following order, vortexing briefly after each addition:
-
To 900 µL of the nanoparticle suspension, add this compound to a final concentration of 50-250 µM (a 5 to 25-fold molar excess over the alkyne groups on the nanoparticles is a good starting point).
-
Add THPTA to a final concentration of 100 µM.
-
Add CuSO₄ to a final concentration of 20 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 300 µM.
-
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing on a rotator or orbital shaker.
-
-
Purification:
-
Pellet the nanoparticles by centrifugation (the speed and time will depend on the nanoparticle size and density; e.g., 14,000 x g for 30 minutes).
-
Remove the supernatant containing unreacted reagents.
-
Resuspend the nanoparticle pellet in fresh PBS buffer.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of reactants.
-
After the final wash, resuspend the biotinylated nanoparticles in the desired buffer for storage or further use.
-
Protocol 2: Functionalization via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of this compound to nanoparticles functionalized with a strained cyclooctyne (e.g., DBCO).
Materials:
-
Cyclooctyne-functionalized nanoparticles (e.g., DBCO-nanoparticles)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
-
Dimethyl sulfoxide (DMSO)
-
Centrifugation tubes
-
Orbital shaker or rotator
Procedure:
-
Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
-
Reaction Setup:
-
Disperse the cyclooctyne-functionalized nanoparticles in PBS buffer to a final concentration of 1 mg/mL.
-
Add the this compound stock solution to the nanoparticle suspension. A 1.5 to 5-fold molar excess of the azide molecule to the cyclooctyne groups on the nanoparticles is recommended as a starting point.
-
-
Incubation:
-
Incubate the reaction mixture for 4-24 hours at room temperature or 37°C with gentle mixing. The reaction time can be optimized based on the specific cyclooctyne used.
-
-
Purification:
-
Purify the biotinylated nanoparticles using repeated centrifugation and resuspension in fresh PBS buffer as described in Protocol 1, step 4.
-
Alternatively, size exclusion chromatography or dialysis can be used for purification.
-
Characterization of Biotinylated Nanoparticles
Successful functionalization should be confirmed by a suite of characterization techniques.
Protocol 3: Biotin Quantification using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to determine the amount of biotin conjugated to the nanoparticles.
Materials:
-
HABA/Avidin commercial kit
-
Biotinylated nanoparticle suspension
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the HABA/Avidin reagent according to the kit manufacturer's instructions.
-
-
Assay:
-
Add 180 µL of the HABA/Avidin solution to the wells of a 96-well microplate.
-
Add 20 µL of the biotinylated nanoparticle suspension to the wells. Include a blank control with 20 µL of buffer.
-
Mix thoroughly and incubate until the absorbance reading at 500 nm stabilizes.
-
-
Quantification:
-
Measure the absorbance at 500 nm.
-
The concentration of biotin is calculated from the decrease in absorbance as biotin displaces HABA from the avidin complex.[1][2][3][4][5] Refer to the specific kit's manual for detailed calculation formulas. The molar extinction coefficient of the HABA-avidin complex at 500 nm is approximately 34,000 M⁻¹cm⁻¹.[4]
-
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of biotin-functionalized nanoparticles.
Table 1: Physicochemical Properties of Functionalized Nanoparticles
| Parameter | Unfunctionalized Nanoparticles | This compound Functionalized Nanoparticles | Reference |
| Hydrodynamic Diameter (nm) | 95 ± 5 | 115 ± 7 | [6] |
| Polydispersity Index (PDI) | 0.155 | 0.180 | |
| Zeta Potential (mV) | -25 ± 3 | -20 ± 4 | [6] |
Note: The increase in hydrodynamic diameter is indicative of the successful conjugation of the this compound linker to the nanoparticle surface. The change in zeta potential will depend on the initial surface charge of the nanoparticle and the nature of the linker.
Table 2: Quantification of Biotin Functionalization
| Nanoparticle Type | Functionalization Method | Biotin Molecules per Nanoparticle | Reference |
| Gold Nanoparticles (10 nm) | CuAAC | ~12 | [7] |
| Polymeric Nanoparticles | SPAAC | 5-10 | [8] |
| Chitosan Nanoparticles | Amide Coupling | ~2.2 | [9] |
Note: The number of biotin molecules per nanoparticle can be influenced by the nanoparticle size, surface chemistry, and the reaction conditions.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. anaspec.com [anaspec.com]
- 4. tandfonline.com [tandfonline.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Quantitative Detection of Biological Nanoparticles Using Twilight Off-Axis Holographic Microscopy: Insights on Complex Formation between PEGylated Gold Nanoparticles and Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vivo Biotinylation Strategies Using Biotin-PEG2-azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo biotinylation strategies utilizing Biotin-PEG2-azide, a versatile reagent for labeling and isolating biomolecules in living systems. The protocols detailed below leverage the power of bioorthogonal click chemistry, enabling the specific and efficient tagging of target molecules without disrupting native biological processes.
Application Note 1: Metabolic Labeling and In Vivo Biotinylation
Bioorthogonal chemistry has revolutionized the study of biomolecules in their native environments.[1][2] A key strategy involves the metabolic incorporation of a small, non-native chemical reporter, such as an azide (B81097) or an alkyne, into a specific biomolecule.[1] This is achieved by introducing precursor molecules (e.g., unnatural amino acids or sugars) bearing the chemical reporter to cells or living organisms.[3] Once incorporated, the reporter can be selectively targeted with a complementary probe, such as this compound, through a highly specific and biocompatible reaction known as click chemistry.[4][5]
The azide group on this compound is exceptionally stable and does not readily react with endogenous functional groups found in biological systems, ensuring minimal off-target labeling.[1] The polyethylene (B3416737) glycol (PEG) linker enhances the water solubility of the reagent and provides a flexible spacer arm, which minimizes steric hindrance and facilitates the high-affinity interaction between biotin (B1667282) and streptavidin for subsequent detection or purification.[4][6]
There are two primary forms of click chemistry utilized for in vivo biotinylation:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper(I) catalyst to join an azide and a terminal alkyne. While powerful, the potential cytotoxicity of copper can be a concern for some live-cell and in vivo applications.[7]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry variant employs a strained cyclooctyne (B158145) (e.g., DBCO) that reacts spontaneously with an azide.[1] SPAAC is ideal for in vivo applications due to its high biocompatibility.[7]
Application Note 2: Labeling of Glycans and Glycoproteins
The surfaces of cells are adorned with a complex layer of glycans, which play crucial roles in cell signaling, recognition, and disease. Metabolic glycoengineering allows for the introduction of azide- or alkyne-modified sugars into these glycan structures. For instance, cells can be cultured with peracetylated N-azidoacetylmannosamine (Ac4ManNAz), which is metabolized and incorporated into sialic acid residues on cell surface glycoproteins.[8] These azide-modified glycans can then be tagged with an alkyne-containing biotin probe. Conversely, feeding cells with an alkynyl sugar analog allows for subsequent labeling with this compound.[9][10] This strategy has been successfully used to visualize and identify glycoproteins in living cells and animals, including mice and zebrafish.[3]
Application Note 3: Labeling of Proteins and DNA
Beyond glycans, in vivo biotinylation can be applied to other classes of biomolecules. By introducing azide- or alkyne-modified amino acids, newly synthesized proteins can be tagged and subsequently biotinylated.[6] Similarly, the use of nucleoside analogs like 5-ethynyl-2´-deoxyuridine (EdU) allows for the labeling of newly replicated DNA.[11][12] Following incorporation of the alkyne-modified nucleoside, cells can be treated with this compound to specifically biotinylate the nascent DNA for subsequent analysis of chromatin dynamics and DNA-protein interactions.[12]
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycoproteins and Biotinylation via Click Chemistry
This protocol describes the metabolic labeling of sialic acid residues on cell surface glycoproteins with an azide-modified sugar, followed by biotinylation using a cyclooctyne-biotin conjugate (SPAAC).
Materials:
-
Mammalian cells of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Phosphate-buffered saline (PBS)
-
DBCO-PEG4-Biotin
-
Streptavidin-conjugated fluorophore (for visualization) or streptavidin-agarose beads (for pulldown)
-
Flow cytometer or fluorescence microscope
-
Lysis buffer (for pulldown)
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add Ac4ManNAz to the culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 48-72 hours to allow for metabolic incorporation of the azido (B1232118) sugar.
-
-
Biotinylation (SPAAC):
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in fresh culture medium or PBS containing 25-100 µM of DBCO-PEG4-Biotin.
-
Incubate for 1-2 hours at 37°C or 4°C. The reaction can also proceed at room temperature.
-
-
Washing:
-
Wash the cells three times with cold PBS to remove excess biotinylation reagent.
-
-
Analysis:
-
For Visualization: Resuspend the cells in PBS containing a streptavidin-conjugated fluorophore. Incubate for 30 minutes on ice, wash with PBS, and analyze by flow cytometry or fluorescence microscopy.
-
For Pulldown: Lyse the cells in a suitable lysis buffer. Incubate the cell lysate with streptavidin-agarose beads to capture the biotinylated glycoproteins. Elute the captured proteins for subsequent analysis by Western blot or mass spectrometry.
-
Protocol 2: In Vivo Metabolic Labeling of Glycoproteins in Mice
This protocol outlines the in vivo labeling of glycoproteins in mice using an alkynyl sugar analog followed by ex vivo biotinylation of tissue lysates.[9][10]
Materials:
-
Mice (e.g., B6D2F1/J)
-
Peracetylated N-pentenoylmannosamine (Ac4ManNAl) or similar alkynyl sugar analog
-
Vehicle (e.g., 7% DMSO in PBS)
-
This compound
-
Tissue homogenization buffer
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate
-
Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Streptavidin-HRP conjugate for Western blot analysis
Procedure:
-
In Vivo Metabolic Labeling:
-
Administer Ac4ManNAl (e.g., 300 mg/kg) or vehicle to mice via intraperitoneal injection once daily for seven consecutive days.[9]
-
-
Tissue Harvesting and Lysis:
-
On the eighth day, euthanize the mice and harvest the organs of interest.[9]
-
Homogenize the tissues in a suitable lysis buffer and clarify the lysates by centrifugation.
-
-
Ex Vivo Biotinylation (CuAAC):
-
Analysis:
-
Analyze the biotinylated proteins by Western blot using a streptavidin-HRP conjugate.
-
Quantitative Data Summary
| Application | Cell Line / Animal Model | Labeling Reagent & Concentration | Detection Reagent & Concentration | Labeling Efficiency / Observation | Reference |
| Glycoprotein (B1211001) Labeling | Jurkat Cells | 50 µM Ac4ManNAl | 100 µM Biotin-azide | Significant glycoprotein labeling observed via Western blot. | [9] |
| In Vivo Glycoprotein Labeling | B6D2F1/J Mice | 300 mg/kg Ac4ManNAl (daily for 7 days) | 100 µM Biotin-azide (ex vivo) | Labeled glycoproteins detected in bone marrow, thymus, intestines, lung, spleen, heart, and liver. | [9][10] |
| Nascent DNA Labeling | Human Cells | EdU (e.g., 10 µM for 1-2 hours) | Biotin-azide | Efficient pull-down of newly synthesized chromatin for proteomic analysis. | [12] |
| Cell Surface Glycan Labeling | Jurkat Cells | 50 µM Ac4ManNAl | Biotin-azide probes | A new biotin-azide probe showed 20-38 fold enhancement in fluorescent signal compared to conventional probes. | [13] |
Visualizations
Caption: General workflow for in vivo biotinylation.
Caption: Click chemistry reaction pathways.
Caption: Logical relationships in biotinylation.
References
- 1. Bioorthogonal Chemistries for Labeling Living Systems [escholarship.org]
- 2. academic.oup.com [academic.oup.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. web.stanford.edu [web.stanford.edu]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes: Biotin-PEG2-azide for the Specific Labeling of Glycans and Carbohydrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of glycosylation, the enzymatic process that attaches glycans (carbohydrates) to proteins and lipids, is critical for understanding a vast array of biological processes, from cell-cell recognition and signaling to immune responses and disease pathogenesis. Metabolic glycoengineering, coupled with bioorthogonal click chemistry, has emerged as a powerful and versatile strategy for the non-invasive labeling and visualization of glycans in their native cellular environment.[1][2] This two-step method utilizes the cell's own metabolic machinery to incorporate sugar analogs containing a bioorthogonal chemical reporter, such as an azide (B81097) group, into glycoconjugates.[3][4]
Biotin-PEG2-azide is a key reagent in this workflow, enabling the covalent tagging of azide-modified glycans. The biotin (B1667282) moiety provides a high-affinity handle for detection and enrichment using streptavidin conjugates, while the short, hydrophilic PEG2 (polyethylene glycol) spacer enhances water solubility and minimizes steric hindrance.[5] The azide group on this compound allows for its efficient and specific reaction with alkyne-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry."[6][] This application note provides detailed protocols for the metabolic labeling of glycans with azide-modified sugars and their subsequent biotinylation using this compound, along with quantitative data to guide experimental design.
Principle of the Method
The labeling strategy involves two key stages:
-
Metabolic Incorporation of Azido (B1232118) Sugars: Cells are cultured in the presence of a peracetylated azido-sugar, such as N-azidoacetylmannosamine (Ac4ManNAz), N-azidoacetylgalactosamine (Ac4GalNAz), or N-azidoacetylglucosamine (Ac4GlcNAz).[8] The acetyl groups enhance cell permeability. Once inside the cell, cytosolic esterases remove the acetyl groups, and the azido sugar is metabolized and incorporated into nascent glycoproteins by the cell's glycosylation machinery.[8] This introduces a bioorthogonal azide handle into the glycan structures.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-modified glycans are then covalently labeled with an alkyne-containing probe. While this compound itself contains an azide, the principle of click chemistry allows for the interchangeable use of azide and alkyne functionalities.[6] For the purpose of these application notes, we will describe the more common workflow of metabolically incorporating an azido-sugar, followed by detection with an alkyne-biotin probe. However, the reverse is also possible. The CuAAC reaction forms a stable triazole linkage between the azide and the alkyne, a reaction that is highly specific and efficient under physiological conditions.[9]
Quantitative Data Summary
The efficiency of metabolic labeling and subsequent click chemistry can be influenced by several factors, including the choice of azido sugar, cell type, and reaction conditions. The following tables provide a summary of key quantitative data to aid in experimental design.
Table 1: Recommended Starting Conditions for Azido Sugar Labeling [2][10][11]
| Azido Sugar | Primary Labeled Glycans | Recommended Concentration (µM) | Typical Incubation Time |
| Ac4ManNAz | Sialoglycans | 10 - 50 | 1 - 3 days |
| Ac4GalNAz | Mucin-type O-glycans, O-GlcNAc | 25 - 50 | 1 - 3 days |
| Ac4GlcNAz | O-GlcNAc modified proteins, N-glycans, O-glycans | 25 - 50 | 1 - 3 days |
Optimal conditions should be determined empirically for each experimental system.
Table 2: Relative Biotinylation Intensity in Different Human Cell Lines [12]
| Cell Line | Description | Relative Biotinylation Intensity* |
| HEK293 | Human Embryonic Kidney | High |
| HeLa | Human Cervical Cancer | High |
| HCT116 | Human Colon Cancer | High |
| HT29 | Human Colon Cancer | Moderate |
| CCD841CoN | Normal Human Colon | Low |
*Data adapted from a comparative study on metabolic labeling of sialylated glycoconjugates using an azide-modified mannosamine (B8667444) analog (ManNAz) followed by a click reaction with an alkyne-biotin probe. The relative intensity is a qualitative summary of Western blot results.
Table 3: Comparison of Click Chemistry Reactions: CuAAC vs. SPAAC [9][13][14]
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Reaction Rate | High (10² - 10³ M⁻¹s⁻¹) | Moderate to High (dependent on cyclooctyne) |
| Biocompatibility | Can be cytotoxic due to copper catalyst | Generally high, no toxic catalyst required |
| Reagents | Terminal alkyne, Copper(I) source, Ligand | Strained cyclooctyne (B158145) (e.g., DBCO, BCN) |
| Primary Application | In vitro labeling, fixed cells | Live cell imaging, in vivo studies |
Experimental Protocols
Protocol 1: Metabolic Labeling of Glycoproteins with an Azide-Modified Sugar
This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycoproteins.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Peracetylated azido-sugar (e.g., Ac4ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a culture plate and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare Azido Sugar Stock Solution: Prepare a 10 mM stock solution of the peracetylated azido-sugar in sterile DMSO.
-
Metabolic Labeling: Add the azido-sugar stock solution to the complete cell culture medium to achieve the desired final concentration (e.g., 25-50 µM).[12] Gently swirl the plate to ensure even mixing.
-
Incubation: Incubate the cells for 1-3 days under standard culture conditions (37°C, 5% CO₂).[8] The optimal incubation time should be determined empirically for each cell type.
-
Washing: After incubation, gently wash the cells twice with warm PBS to remove any unincorporated azido sugar. The cells are now ready for the click chemistry reaction.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Biotinylation
This protocol outlines the procedure for labeling azide-modified glycoproteins with an alkyne-biotin probe via CuAAC.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Biotin-alkyne probe (e.g., Alkyne-PEG4-Biotin)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA)
-
Sodium ascorbate (B8700270)
-
PBS
Procedure:
-
Prepare Stock Solutions:
-
Biotin-alkyne: 10 mM in DMSO
-
CuSO₄: 50 mM in deionized water
-
THPTA: 100 mM in deionized water
-
Sodium ascorbate: 300 mM in deionized water (prepare fresh)
-
-
Wash Cells: Wash the metabolically labeled cells twice with PBS.
-
Prepare Click Reaction Cocktail: Immediately before use, prepare the click reaction cocktail by adding the reagents to PBS in the following order. Vortex briefly after each addition.
-
Biotin-alkyne (final concentration 5-50 µM)
-
THPTA (final concentration 100 µM)
-
CuSO₄ (final concentration 20 µM)
-
Sodium ascorbate (final concentration 300 µM)
-
-
Labeling Reaction: Remove the PBS from the cells and add the click reaction cocktail. Incubate for 30 minutes at room temperature, protected from light.
-
Washing: Remove the reaction cocktail and wash the cells three times with PBS. The cells are now ready for downstream applications such as cell lysis for Western blot analysis or imaging.
Protocol 3: Western Blot Detection of Biotinylated Proteins
This protocol describes the detection of biotinylated proteins by Western blot using a streptavidin-horseradish peroxidase (HRP) conjugate.
Materials:
-
Biotinylated cells (from Protocol 2)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Tris-buffered saline with Tween 20 (TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the biotinylated cells in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle shaking.
-
Streptavidin-HRP Incubation: Wash the membrane three times for 5 minutes each with TBST. Incubate the membrane with streptavidin-HRP conjugate diluted in blocking buffer (typically 1:5,000 to 1:15,000) for 1 hour at room temperature.[15]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound conjugate.
-
Detection: Develop the blot using a chemiluminescent substrate and capture the signal using a suitable imaging system.
Visualizations
Caption: Experimental workflow for labeling and detecting glycans.
Caption: Metabolic labeling and click chemistry detection pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. fortislife.com [fortislife.com]
Application Notes and Protocols for Biotin-PEG2-azide in the Synthesis of Activity-based Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction to Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy for the functional analysis of enzymes within complex biological systems.[1] Unlike traditional proteomic approaches that measure protein abundance, ABPP utilizes active site-directed chemical probes to selectively label and enrich active enzymes.[2][3] These activity-based probes (ABPs) typically consist of three key components: a reactive group (or "warhead") that covalently binds to the active site of a target enzyme, a reporter tag for detection and enrichment (such as biotin), and a linker that connects the reactive group and the reporter tag.[4][5]
The use of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has revolutionized ABPP.[2][6] This approach allows for a two-step labeling strategy. First, a cell-permeable ABP containing a small, bioorthogonal handle (e.g., a terminal alkyne) is introduced to a biological system to label target enzymes.[5] Subsequently, a reporter tag bearing the complementary azide (B81097) functionality, such as Biotin-PEG2-azide, is attached via click chemistry.[2] This method offers several advantages, including improved cell permeability of the initial probe and the modularity to attach various reporter tags.[6]
This compound is a valuable reagent in this workflow. The biotin (B1667282) moiety provides a high-affinity handle for the enrichment of labeled proteins using streptavidin-coated beads.[7][8] The polyethylene (B3416737) glycol (PEG) linker enhances the water solubility of the reagent and minimizes steric hindrance, facilitating efficient capture. This document provides detailed protocols for the synthesis and application of alkyne-functionalized ABPs and their subsequent biotinylation using this compound for proteomic studies.
Experimental Protocols
Protocol 1: Synthesis of an Alkyne-Functionalized Activity-Based Probe
This protocol describes a general strategy for synthesizing an alkyne-functionalized ABP targeting serine proteases, using a diphenyl phosphonate (B1237965) warhead.
Materials:
-
4-(prop-2-yn-1-yloxy)aniline
-
Diphenyl phosphite (B83602)
-
Formaldehyde (B43269) (37% in water)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Synthesis of the N-hydroxymethyl intermediate:
-
Dissolve 4-(prop-2-yn-1-yloxy)aniline (1 eq) in DCM.
-
Add formaldehyde (1.5 eq) and stir the mixture at room temperature for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Synthesis of the diphenyl phosphonate ABP:
-
Dissolve the N-hydroxymethyl intermediate (1 eq) in DCM.
-
Add triethylamine (1.2 eq) and cool the mixture to 0°C.
-
Slowly add diphenyl phosphite (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final alkyne-functionalized ABP.
-
Protocol 2: Labeling of Target Enzymes and Biotinylation using this compound
This protocol outlines the labeling of target enzymes in a cell lysate with the alkyne-functionalized ABP and the subsequent biotinylation via CuAAC.
Materials:
-
Cell lysate
-
Alkyne-functionalized ABP (from Protocol 1)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Labeling of target enzymes:
-
Adjust the protein concentration of the cell lysate to 1-2 mg/mL with PBS.
-
Add the alkyne-functionalized ABP (from a stock solution in DMSO) to the lysate to a final concentration of 10-50 µM.
-
Incubate the mixture at 37°C for 1 hour with gentle agitation.
-
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC):
-
Prepare fresh stock solutions: 50 mM CuSO₄ in water, 50 mM TCEP in water, and 1.7 mM TBTA in DMSO/t-butanol (1:4).
-
To the labeled lysate, add the following reagents in order, vortexing after each addition:
-
This compound to a final concentration of 100 µM.
-
TCEP to a final concentration of 1 mM.
-
TBTA to a final concentration of 100 µM.
-
CuSO₄ to a final concentration of 1 mM.
-
-
Incubate the reaction mixture at room temperature for 1 hour with gentle agitation, protected from light.
-
Protocol 3: Enrichment of Biotinylated Proteins
This protocol describes the enrichment of biotinylated proteins from the reaction mixture using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated cell lysate (from Protocol 2)
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1: 1% SDS in PBS
-
Wash Buffer 2: 6 M Urea in PBS
-
Wash Buffer 3: PBS
-
Elution Buffer: 2% SDS, 50 mM Tris-HCl pH 7.5, containing 10 mM d-biotin
-
Magnetic rack
Procedure:
-
Bead preparation:
-
Resuspend the streptavidin-coated magnetic beads in their storage buffer.
-
Transfer an appropriate amount of bead slurry to a new microcentrifuge tube.
-
Place the tube on a magnetic rack to capture the beads and discard the supernatant.
-
Wash the beads three times with PBS.
-
-
Binding of biotinylated proteins:
-
Add the biotinylated cell lysate to the washed beads.
-
Incubate at room temperature for 1-2 hours on a rotator to allow for binding.
-
-
Washing:
-
Place the tube on the magnetic rack and discard the supernatant.
-
Wash the beads sequentially with the following buffers, performing each wash three times:
-
Wash Buffer 1
-
Wash Buffer 2
-
Wash Buffer 3
-
-
-
Elution:
-
Add the Elution Buffer to the washed beads.
-
Incubate at 95°C for 10 minutes to elute the bound proteins.
-
Place the tube on the magnetic rack and collect the supernatant containing the enriched proteins.
-
Data Presentation
The following tables provide a template for presenting quantitative data obtained from ABPP experiments.
Table 1: Synthesis Yield of Alkyne-Functionalized ABP
| Step | Product | Starting Material | Molar Ratio | Yield (%) |
| 1 | N-hydroxymethyl intermediate | 4-(prop-2-yn-1-yloxy)aniline | 1:1.5 | 85 |
| 2 | Alkyne-functionalized ABP | N-hydroxymethyl intermediate | 1:1.1 | 60 |
Table 2: Protein Identification and Quantification by Mass Spectrometry
| Protein ID | Gene Name | Protein Name | Spectral Counts (Control) | Spectral Counts (Treated) | Fold Change |
| P07711 | PRSS1 | Trypsin-1 | 2 | 58 | 29 |
| P00761 | TRY1 | Trypsin-2 | 1 | 45 | 45 |
| Q9UKU9 | CTRC | Chymotrypsin-C | 0 | 32 | - |
| P17538 | CELA1 | Chymotrypsin-like elastase family member 1 | 0 | 25 | - |
Visualizations
Caption: Experimental workflow for activity-based protein profiling.
Caption: Inhibition of a protease signaling pathway by an ABP.
References
- 1. Streptavidin Bead Enrichment of Biotinylated Proteins. [bio-protocol.org]
- 2. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Procedure for Enriching Cell Surface Proteins Using Biotin Affinity | MtoZ Biolabs [mtoz-biolabs.com]
- 8. rockefeller.edu [rockefeller.edu]
Application Notes and Protocols for Bi-PEG2-azide in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Biotin-PEG2-azide for the fluorescent labeling of biomolecules in microscopy samples. This powerful tool, leveraging the principles of bioorthogonal click chemistry, enables the specific and sensitive visualization of cellular components and processes.
Introduction
This compound is a versatile chemical probe designed for the efficient biotinylation of alkyne-modified biomolecules. It features a biotin (B1667282) moiety for high-affinity binding to streptavidin, a terminal azide (B81097) group for participation in "click chemistry" reactions, and a hydrophilic 2-unit polyethylene (B3416737) glycol (PEG) spacer.[1] This PEG linker enhances aqueous solubility and minimizes steric hindrance, thereby improving the accessibility of the biotin tag for detection.[1]
The primary application of this compound in fluorescence microscopy involves a two-step labeling strategy. First, a biomolecule of interest is metabolically, enzymatically, or chemically modified to incorporate an alkyne group. Subsequently, the azide group of this compound is covalently attached to the alkyne-modified biomolecule via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[1][2] The resulting biotinylated molecule can then be visualized with high sensitivity using a fluorescently-labeled streptavidin conjugate.
Data Presentation
Relative Biotinylation Efficiency in Various Cell Lines
The efficiency of metabolic labeling and subsequent click chemistry can be cell-line dependent. The following table summarizes the relative intensity of biotinylated glycoproteins detected by Western blot in different human cell lines after incubation with an azide-modified mannosamine (B8667444) analog (ManNAz) and subsequent reaction with an alkyne-biotin probe. This provides an analogous representation of labeling efficiency variability.
| Cell Line | Description | Relative Biotinylation Intensity |
| HEK293 | Human Embryonic Kidney | High[2] |
| HeLa | Human Cervical Cancer | High[2] |
| HCT116 | Human Colon Cancer | High[2] |
| HT29 | Human Colon Cancer | Moderate[2] |
| CCD841CoN | Normal Human Colon | Low[2] |
Data adapted from a comparative study on metabolic labeling of sialylated glycoconjugates. The relative intensity is a qualitative summary of Western blot results.[2]
Comparison of Click Chemistry Approaches
The choice between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry depends on the experimental context, particularly the need for live-cell imaging.
| Feature | Copper-Catalyzed Click Chemistry (CuAAC) | Strain-Promoted Click Chemistry (SPAAC) |
| Reaction Mechanism | Copper(I)-catalyzed [3+2] cycloaddition between an azide and a terminal alkyne.[2] | Strain-promoted [3+2] cycloaddition between an azide and a cyclooctyne (B158145) (e.g., DBCO).[2] |
| Biocompatibility | Lower: Copper catalyst can be cytotoxic, which is a concern for live-cell imaging.[2] | High: No cytotoxic copper catalyst is required, making it ideal for live-cell applications.[2] |
| Reaction Kinetics | Generally fast. | Exceptionally fast, with rate constants significantly higher than CuAAC.[2] |
| Experimental Workflow | More complex, requiring the addition of a copper catalyst, a reducing agent, and a copper-chelating ligand.[2] | Simpler workflow, avoiding the handling of toxic metal catalysts.[2] |
Experimental Protocols
Protocol 1: Fluorescent Labeling of Cell Surface Glycans
This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycans, followed by labeling with an alkyne-biotin probe (the reverse labeling strategy to using this compound, but the downstream detection is identical) and fluorescent streptavidin for visualization by microscopy. A similar workflow can be adopted by metabolically incorporating an alkyne-modified sugar and using this compound for the click reaction.
Materials:
-
Mammalian cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
Biotin-alkyne (or this compound if using an alkyne-sugar)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization (optional)
-
Antifade mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with warm PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) If targeting intracellular structures, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[4]
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with 1-3% BSA in PBS for 30-60 minutes at room temperature.[4]
-
-
Click Chemistry Reaction (CuAAC):
-
Prepare the click reaction cocktail immediately before use by adding the following reagents to PBS in the specified order:
-
Aspirate the blocking solution and add the click reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.[5]
-
-
Fluorescent Detection:
-
Wash the cells three times with PBS.
-
Incubate the cells with a solution of fluorescently labeled streptavidin (e.g., 1-10 µg/mL in blocking buffer) for 30-60 minutes at room temperature, protected from light.[6]
-
Wash the cells three to five times with PBS to remove unbound streptavidin.
-
-
Mounting and Imaging:
-
Perform a final wash with deionized water.
-
Mount the coverslips on microscope slides using an antifade mounting medium containing DAPI for nuclear counterstaining.
-
Image the samples using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Mandatory Visualizations
References
Application Notes: High-Efficiency Labeling of Cellular Glycans for Flow Cytometry using Biotin-PEG2-azide
Introduction
The study of glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins and lipids, is crucial for understanding a wide array of biological processes, including cell signaling, immune responses, and disease pathogenesis. Metabolic glycoengineering, coupled with bioorthogonal click chemistry, has emerged as a powerful and versatile technique for the detection and analysis of glycans in living cells. This method involves the metabolic incorporation of an unnatural sugar, modified with a bioorthogonal chemical reporter like an azide (B81097) group, into the glycan structures of glycoproteins. The azide group then serves as a handle for covalent ligation to a probe molecule, such as Biotin-PEG2-azide, via a highly specific and efficient click reaction.
This compound is a valuable reagent in this workflow. The biotin (B1667282) moiety provides a high-affinity binding site for streptavidin conjugates, enabling sensitive detection. The polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and minimizes steric hindrance, ensuring efficient access of the biotin to its binding partner. This application note provides detailed protocols for labeling cellular glycoproteins with this compound and subsequent analysis by flow cytometry, a powerful technique for single-cell analysis.
Core Applications:
-
Quantitative Analysis of Cell Surface Glycosylation: Measure the abundance of specific glycan types on the cell surface.
-
Monitoring Glycosylation Dynamics: Track changes in glycosylation patterns in response to stimuli, drug treatment, or disease progression.
-
Cell Population Profiling: Identify and characterize cell subpopulations based on their glycosylation signatures.
-
Studying Glycoprotein Function: Investigate the role of glycosylation in cell signaling and other cellular processes.
Data Presentation
The efficiency of metabolic labeling and subsequent click chemistry can be influenced by various factors, including the choice of azido (B1232118) sugar, its concentration, incubation time, and the specific cell type. The following tables provide a summary of typical experimental parameters and expected outcomes to guide experimental design.
Table 1: Recommended Starting Conditions for Metabolic Labeling with Azido Sugars
| Azido Sugar | Typical Concentration (µM) | Incubation Time (hours) | Target Glycans |
| Ac4ManNAz | 25-50 | 48-72 | Sialic Acids |
| Ac4GalNAz | 25-50 | 48-72 | O-linked Glycans |
| Ac4GlcNAz | 25-50 | 48-72 | N-linked Glycans |
Note: Optimal conditions should be empirically determined for each experimental system. The peracetylated (Ac4) forms of the sugars enhance cell permeability.[1]
Table 2: Typical Reagent Concentrations for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Live Cells
| Reagent | Stock Concentration | Final Concentration |
| This compound | 10 mM in DMSO | 5-50 µM |
| Copper(II) Sulfate (B86663) (CuSO4) | 50 mM in dH2O | 20 µM |
| THPTA (copper ligand) | 100 mM in dH2O | 100 µM |
| Sodium Ascorbate | 300 mM in dH2O (prepare fresh) | 300 µM |
Note: The use of a copper-chelating ligand like THPTA is crucial to minimize copper-induced cytotoxicity.[2][3]
Table 3: Example Flow Cytometry Data after Labeling
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) Fold Change (vs. Unlabeled) |
| Jurkat | Ac4ManNAz + Biotin-PEG-alkyne | ~30-fold increase |
| CHO | Ac4GalNAz + Phosphine-FLAG + anti-FLAG-FITC | ~30-fold increase[4] |
| COLO205 | AcxManNCyoc + Dye | 16.6 - 17.4-fold increase[5] |
Note: The fold change in MFI is dependent on the cell type, labeling efficiency, and the specific fluorescent conjugate used. The data presented here is a compilation from similar experimental setups to provide an expected range of signal increase.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cellular Glycoproteins with Azido Sugars
This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycoproteins.
Materials:
-
Cell line of interest (e.g., Jurkat, HeLa, CHO)
-
Complete cell culture medium
-
Azido sugar (e.g., N-azidoacetylmannosamine-tetraacylated - Ac4ManNAz)
-
Sterile DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a culture plate and allow them to adhere and reach the desired confluency.
-
Prepare a stock solution of the peracetylated azido sugar (e.g., 10 mM Ac4ManNAz in sterile DMSO).
-
Add the azido sugar stock solution to the cell culture medium to achieve the desired final concentration (e.g., 25-50 µM).
-
Incubate the cells for 48-72 hours under standard cell culture conditions to allow for the metabolic incorporation of the azide-modified sugar into cell surface glycans.[2]
-
After incubation, gently harvest the cells (e.g., by trypsinization for adherent cells or centrifugation for suspension cells).
-
Wash the cells twice with ice-cold PBS to remove any unincorporated azido sugar. Proceed immediately to the click chemistry reaction.
Protocol 2: Biotinylation of Azide-Modified Glycoproteins via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol outlines the procedure for labeling azide-modified biomolecules on live cells with this compound using CuAAC.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium Ascorbate
-
PBS
Procedure:
-
Prepare the following stock solutions:
-
This compound: 10 mM in DMSO
-
CuSO4: 50 mM in deionized water
-
THPTA: 100 mM in deionized water
-
Sodium Ascorbate: 300 mM in deionized water (prepare fresh)[2]
-
-
Resuspend the washed, metabolically labeled cells in PBS.
-
Prepare the click reaction cocktail immediately before use by adding the reagents to PBS in the following order, vortexing briefly after each addition:
-
This compound (final concentration 5-50 µM)
-
THPTA (final concentration 100 µM)
-
CuSO4 (final concentration 20 µM)
-
Sodium Ascorbate (final concentration 300 µM)[2]
-
-
Add the click reaction cocktail to the cell suspension.
-
Incubate for 30 minutes at room temperature, protected from light.[2]
-
After incubation, pellet the cells by centrifugation.
-
Remove the reaction cocktail and wash the cells three times with PBS to remove unreacted reagents.
Protocol 3: Flow Cytometry Analysis of Biotinylated Cells
This protocol describes the detection of biotinylated glycoproteins on the cell surface using a fluorescently labeled streptavidin conjugate.
Materials:
-
Biotinylated cells (from Protocol 2)
-
Flow cytometry buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fluorescently labeled streptavidin (e.g., Streptavidin-FITC, Streptavidin-PE)
-
Flow cytometer
Procedure:
-
Resuspend the washed, biotinylated cells in flow cytometry buffer.
-
Add the fluorescently labeled streptavidin to the cell suspension at the manufacturer's recommended concentration.
-
Incubate the cells for 30 minutes on ice in the dark.[6]
-
Wash the cells twice with flow cytometry buffer to remove unbound streptavidin.
-
Resuspend the cells in an appropriate volume of flow cytometry buffer for analysis.
-
Analyze the cells using a flow cytometer with the appropriate laser and filter settings for the chosen fluorophore.[1] Include the following controls:
-
Unlabeled cells (no azido sugar, no click chemistry).
-
Cells treated with azido sugar but without the click chemistry reaction.
-
Biotinylated cells stained without the fluorescently labeled streptavidin.
-
Mandatory Visualizations
Caption: Experimental workflow for flow cytometry analysis of metabolically labeled glycans.
Caption: Glycosylation of receptors like EGFR can modulate MAPK/ERK signaling.
References
Application Notes and Protocols for Biotin-PEG2-azide in Proximity Ligation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Biotin-PEG2-azide in proximity ligation assays (PLAs). This powerful combination of technologies allows for the sensitive and specific in situ detection of protein-protein interactions and post-translational modifications within the cellular context.
Introduction
Proximity Ligation Assays (PLAs) are a highly sensitive immunoassay technology used to detect individual protein-protein interactions (PPIs) or post-translational modifications (PTMs) with high specificity and spatial resolution within fixed cells and tissues. The assay relies on the close proximity of two antibody-based probes. When these probes are within approximately 40 nanometers of each other, oligonucleotide tails attached to them can be ligated to form a circular DNA template. This template is then amplified via rolling circle amplification (RCA), generating a concatemer that can be visualized as a distinct fluorescent spot. Each spot represents a single protein interaction event.
This compound is a versatile chemical tool that integrates seamlessly with PLA through "click chemistry." This bioorthogonal reaction allows for the covalent attachment of biotin (B1667282) to a target molecule that has been metabolically or enzymatically labeled with an alkyne group. The biotin then serves as an epitope for one of the PLA probes (an anti-biotin antibody), enabling the detection of interactions involving the labeled molecule. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and accessibility of the biotin moiety.
This document provides detailed protocols for incorporating this compound into a PLA workflow to study protein interactions, with a specific example of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Data Presentation
The following table summarizes representative quantitative data from a proximity ligation assay investigating the interaction between EGFR and the adaptor protein Grb2 in different non-small cell lung cancer (NSCLC) cell lines. The PLA signal, indicative of the EGFR-Grb2 interaction, is significantly higher in cell lines with activating EGFR mutations.
| Cell Line | EGFR Mutation Status | Average PLA Signals per Cell (Normalized) | Standard Deviation |
| PC9 | Exon 19 Deletion | 1.00 | 0.15 |
| H3255 | L858R | 0.85 | 0.12 |
| H1975 | L858R, T790M | 0.78 | 0.10 |
| H520 | Wild-Type | 0.12 | 0.05 |
| A549 | Wild-Type | 0.15 | 0.06 |
Experimental Protocols
This section provides a comprehensive protocol for a proximity ligation assay using this compound to detect the interaction between a protein of interest (Protein X, labeled with an alkyne) and its binding partner (Protein Y).
Part 1: Cell Culture and Metabolic Labeling with an Alkyne-Modified Substrate
-
Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of the experiment.
-
Metabolic Labeling: Introduce the alkyne-modified substrate to the cell culture medium. For example, to label newly synthesized proteins, use an alkyne-bearing amino acid analog like L-azidohomoalanine (AHA) or homopropargylglycine (HPG) at a final concentration of 25-50 µM. Incubate for 4-24 hours, depending on the protein turnover rate.
-
Cell Fixation:
-
Wash the cells twice with 1X Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with 1X PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with 1X PBS for 5 minutes each.
-
Part 2: Click Chemistry Reaction
-
Prepare Click Reaction Cocktail (Fresh): For a 500 µL reaction volume per coverslip:
-
445 µL of 1X PBS
-
10 µL of 10 mM this compound in DMSO (final concentration 200 µM)
-
10 µL of 50 mM Copper (II) Sulfate (CuSO4) in water (final concentration 1 mM)
-
10 µL of 100 mM THPTA ligand in water (final concentration 2 mM)
-
25 µL of 100 mM sodium ascorbate (B8700270) in water (final concentration 5 mM)
-
Note: Add the sodium ascorbate last to initiate the reaction.
-
-
Incubation:
-
Remove the PBS from the coverslips and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with 1X PBS containing 0.05% Tween-20 (PBST) for 5 minutes each.
-
Part 3: Proximity Ligation Assay
-
Blocking:
-
Incubate the coverslips in a blocking solution (e.g., Duolink® Blocking Solution or 3% BSA in PBST) for 1 hour at 37°C in a humidity chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in an antibody diluent (e.g., Duolink® Antibody Diluent or 1% BSA in PBST). You will need two primary antibodies raised in different species: one against Protein Y and an anti-biotin antibody.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidity chamber.
-
-
Washing:
-
Wash the coverslips twice with 1X Wash Buffer A (e.g., Duolink® Wash Buffer A) for 5 minutes each.
-
-
PLA Probe Incubation:
-
Dilute the PLA probes (anti-species secondary antibodies with attached oligonucleotides, e.g., Duolink® PLA Probe Anti-Rabbit PLUS and Anti-Mouse MINUS) 1:5 in antibody diluent.
-
Incubate the coverslips with the PLA probe solution for 1 hour at 37°C in a humidity chamber.
-
-
Washing:
-
Wash the coverslips twice with 1X Wash Buffer A for 5 minutes each.
-
-
Ligation:
-
Dilute the Ligation stock 1:5 in high-purity water.
-
Add Ligase at a 1:40 dilution to the diluted ligation buffer immediately before use.
-
Incubate the coverslips with the ligation mixture for 30 minutes at 37°C in a humidity chamber.
-
-
Washing:
-
Wash the coverslips twice with 1X Wash Buffer A for 2 minutes each.
-
-
Amplification:
-
Dilute the Amplification stock 1:5 in high-purity water.
-
Add Polymerase at a 1:80 dilution to the diluted amplification buffer immediately before use.
-
Incubate the coverslips with the amplification mixture for 100 minutes at 37°C in a humidity chamber.
-
-
Final Washes and Mounting:
-
Wash the coverslips twice with 1X Wash Buffer B (e.g., Duolink® Wash Buffer B) for 10 minutes each.
-
Wash once with 0.01X Wash Buffer B for 1 minute.
-
Mount the coverslips on a glass slide using a mounting medium containing DAPI.
-
-
Imaging:
-
Visualize the PLA signals using a fluorescence microscope. Each fluorescent spot represents a single interaction event.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for PLA using this compound.
EGFR Signaling Pathway and PLA Detection
Caption: EGFR signaling pathway and the principle of PLA detection.
Application Notes and Protocols: Synthesis and Application of Biotinylated Probes for Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique for studying protein-protein interactions (PPIs). The remarkably strong and specific interaction between biotin (Vitamin B7) and the proteins avidin (B1170675) and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M) forms the basis for highly sensitive and robust detection and purification methods.[1][2] Biotinylated proteins, or "probes," can be used to isolate and identify binding partners from complex biological mixtures, making this an invaluable tool in basic research and drug discovery.[2][3] This document provides detailed application notes and protocols for the synthesis and application of biotinylated probes for PPI studies.
I. Strategies for Protein Biotinylation
There are two primary strategies for biotinylating proteins: chemical biotinylation and enzymatic biotinylation.[3][4] The choice of method depends on the protein of interest, the desired level of control over the labeling process, and the specific application.
A. Chemical Biotinylation
Chemical biotinylation involves the use of biotinylating reagents that react with specific functional groups on the protein surface.[4][5] This method is versatile and allows for the labeling of a wide range of proteins.[4] However, it is a random labeling technique, meaning that biotin can be attached to multiple sites on the protein, which may potentially interfere with protein function if the modification occurs within a critical region.[4]
Common Chemical Biotinylation Targets:
-
Primary Amines (-NH₂): Found at the N-terminus of a polypeptide chain and on the side chain of lysine (B10760008) residues. This is the most common target for biotinylation.[6] Reagents typically employ an N-hydroxysuccinimide (NHS) ester reactive group.[4][7]
-
Sulfhydryls (-SH): Found on the side chain of cysteine residues. This approach is useful when primary amines are located in functionally important regions of the protein or when a lower degree of labeling is desired.[5] Maleimide-based reagents are commonly used for sulfhydryl biotinylation.[5][7]
-
Carboxyl Groups (-COOH): Found at the C-terminus and on the side chains of aspartic and glutamic acid residues. These are typically targeted using carbodiimide (B86325) chemistry.
-
Carbohydrates: Glycoproteins can be biotinylated by oxidizing their carbohydrate moieties to generate aldehydes, which are then reacted with hydrazide- or alkoxyamine-containing biotin reagents.[1]
Table 1: Comparison of Common Chemical Biotinylation Reagents
| Target Functional Group | Reactive Group of Biotin Reagent | pH Range for Reaction | Advantages | Disadvantages |
| Primary Amines (-NH₂) | NHS-ester, Sulfo-NHS-ester | 7.0 - 8.0 | High reactivity, many available reagents | Random labeling, can affect protein function if lysines are in active sites |
| Sulfhydryls (-SH) | Maleimide, Haloacetyl | 6.5 - 7.5 | More specific than amine labeling, site-specific labeling possible with engineered cysteines | Requires free sulfhydryls, may require reduction of disulfide bonds |
| Carboxyl Groups (-COOH) | Carbodiimide (e.g., EDC) | 4.5 - 5.5 | Useful when amines and sulfhydryls are not available or are in active sites | Can lead to protein cross-linking |
| Carbohydrates (Aldehydes) | Hydrazide, Alkoxyamine | 4.0 - 6.0 | Specific to glycoproteins | Requires oxidation step which can be harsh on the protein |
B. Enzymatic Biotinylation
Enzymatic biotinylation offers a highly specific alternative to chemical methods.[4] This technique utilizes a biotin ligase, such as the E. coli enzyme BirA, which recognizes a specific 15-amino-acid peptide sequence known as the AviTag (or Acceptor Peptide).[3][8] When a protein is genetically fused with the AviTag, BirA will specifically attach a single biotin molecule to a lysine residue within this tag.[3][8] This site-specific labeling ensures that the protein's native structure and function are minimally affected.[4] The efficiency of in vivo biotinylation typically ranges from 50% to 80%.[8]
II. Experimental Protocols
A. Protocol 1: Amine-Reactive Biotinylation using NHS-Ester Chemistry
This protocol describes the biotinylation of a protein using a generic Biotin-NHS ester reagent.
Materials:
-
Protein of interest (in an amine-free buffer like PBS or HEPES)
-
Biotin-NHS ester reagent (e.g., NHS-Biotin, Sulfo-NHS-Biotin)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis tubing for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-7.5). Buffers containing primary amines, such as Tris or glycine, will compete with the reaction and should be removed by dialysis or buffer exchange.[8]
-
Reagent Preparation: Immediately before use, dissolve the Biotin-NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved biotin reagent to the protein solution.[6] The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS-ester.[6] Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotinylation reagent and the quenching buffer by passing the reaction mixture through a desalting column or by dialyzing against a suitable storage buffer (e.g., PBS).[6]
B. Protocol 2: Sulfhydryl-Reactive Biotinylation using Maleimide Chemistry
This protocol is for labeling proteins via free cysteine residues.
Materials:
-
Protein of interest with free sulfhydryl groups
-
Reducing agent (e.g., DTT or TCEP), if necessary
-
Maleimide-biotin reagent
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis tubing
Procedure:
-
Protein Preparation: If the protein contains disulfide bonds that need to be reduced to generate free sulfhydryls, incubate the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the reducing agent using a desalting column. The reaction should be performed in a buffer with a pH between 6.5 and 7.5.[5]
-
Reagent Preparation: Dissolve the maleimide-biotin reagent in DMSO or DMF to a concentration of 10 mM.[6]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved maleimide-biotin to the protein solution.[6]
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.[6]
-
Purification: Remove the excess biotinylation reagent using a desalting column or dialysis.[6]
III. Characterization of Biotinylated Probes
After synthesis, it is crucial to determine the extent of biotinylation, often expressed as the molar substitution ratio (MSR) or the number of biotins per protein molecule.[9]
Common Quantification Methods:
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: This is a colorimetric assay where the HABA-avidin complex is displaced by biotin, leading to a decrease in absorbance at 500 nm. However, this method can be less sensitive and may underestimate the true biotin MSR.[9]
-
Fluorescent-Based Assays: These assays, such as the FluoReporter™ Biotin Quantitation Assay Kit, are more sensitive than the HABA assay but require a spectrofluorometer.[9]
-
Mass Spectrometry: Provides the most accurate determination of the degree of biotinylation.
IV. Application: Pull-Down Assay to Identify Protein Interactors
A primary application of biotinylated probes is to identify binding partners from a cell lysate or other complex protein mixture.
Protocol 3: Streptavidin-Based Pull-Down Assay
Materials:
-
Biotinylated protein probe
-
Cell lysate
-
Streptavidin-conjugated beads (e.g., agarose (B213101) or magnetic beads)
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.8, or SDS-PAGE sample buffer)
Procedure:
-
Bead Preparation: Wash the streptavidin beads with Binding/Wash Buffer to remove any preservatives.
-
Probe Immobilization: Incubate the washed beads with the biotinylated protein probe for 1-2 hours at 4°C on a rotator to allow for binding.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with Binding/Wash Buffer to remove any unbound probe.
-
Incubation with Lysate: Add the cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C to allow for the interaction between the probe and its binding partners.
-
Washing: Pellet the beads and wash them extensively (3-5 times) with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads. For downstream analysis by mass spectrometry, a gentle elution with a low pH buffer is often preferred. For SDS-PAGE and Western blotting, boiling the beads in SDS-PAGE sample buffer is a common method.[10]
-
Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting partners.
V. Visualizations
A. Experimental Workflows and Signaling Pathways
Caption: Workflow for biotinylated probe synthesis and its application in a pull-down assay.
Caption: Simplified TNF-α induced NF-κB signaling pathway, a common target for PPI studies.
References
- 1. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Biotinylation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 8. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. promegaconnections.com [promegaconnections.com]
Troubleshooting & Optimization
How to improve low yield in Biotin-PEG2-azide click reactions.
Welcome to the technical support center for Biotin-PEG2-azide click reactions. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and improve reaction yields.
Troubleshooting Guide
This section addresses common issues encountered during this compound click reactions, offering potential causes and solutions.
Issue 1: Low or No Click Reaction Product
| Potential Cause | Recommended Solution |
| Inactive Catalyst (Oxidized Cu(I)) | The Copper(I) catalyst is essential for the reaction and is susceptible to oxidation to the inactive Cu(II) state.[1] Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), to reduce Cu(II) to Cu(I) in situ.[1][2] Ensure the ratio of ascorbate to CuSO₄ is at least 5:1.[2] |
| Reagent Instability or Degradation | Store this compound reagents desiccated and protected from light at -20°C.[2][3] Prepare stock solutions in anhydrous solvents like DMSO or DMF and use them fresh if possible, avoiding repeated freeze-thaw cycles.[2][3][4] If you suspect the quality of your sodium ascorbate, use a fresh batch as it can oxidize over time.[5] |
| Insufficient Reagent Concentration | Increase the molar excess of the this compound reagent relative to the alkyne-modified biomolecule.[2] For reactions with low reactant concentrations (<10 μM), quantitative yields may require longer reaction times or optimization of catalyst concentration.[6] |
| Precipitation of this compound | Biotin-azide reagents, especially those with short PEG spacers, may have poor solubility in aqueous buffers.[2] Dissolve the reagent in a minimal amount of a compatible organic solvent like DMSO before adding it to the reaction mixture to prevent precipitation.[2] |
| Copper Sequestration | Biomolecules with copper-binding motifs, such as His-tags or free thiols (e.g., in fresh cell lysates), can sequester the copper catalyst, inhibiting the reaction.[7][8] To address this, you can increase the copper and ligand concentration, or add sacrificial metals like Zn(II) or Ni(II) to occupy the binding sites.[7][8] |
| Sub-optimal Reaction Conditions | Ensure the reaction is protected from oxygen, as it can lead to the oxidation of the Cu(I) catalyst.[7] While many click reactions work at room temperature, gently heating the reaction (e.g., to 60°C) can sometimes improve yields, but be mindful of the thermal stability of your biomolecules.[5] |
Issue 2: Non-Specific Labeling or High Background in Downstream Applications
| Potential Cause | Recommended Solution |
| Excess Free this compound | Unreacted biotin-azide can lead to high background signals in subsequent detection steps.[2] It is crucial to remove all unreacted biotin-azide after the click reaction using appropriate purification methods such as dialysis, size-exclusion chromatography, or precipitation.[2] Avoid using a large excess of the biotin-azide reagent in the initial reaction.[9] |
| Non-specific Binding of the Biotinylated Probe | The biotinylated molecule may non-specifically bind to other proteins or surfaces. The PEG spacer in this compound helps to reduce non-specific hydrophobic interactions.[2] Including blocking agents like BSA or Tween-20 in your buffers during downstream assays can further minimize non-specific binding.[2] |
| Copper-Mediated Protein Aggregation or Damage | Copper ions can sometimes cause proteins to aggregate or become damaged.[2] Using a copper-chelating ligand such as THPTA or TBTA can protect biomolecules and enhance reaction efficiency.[2][8] For applications involving live cells, consider using copper-free click chemistry alternatives.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal ratio of reagents for a successful click reaction?
A1: While the optimal ratio can be substrate-dependent, a good starting point is a 2 to 10-fold molar excess of this compound over the alkyne-containing biomolecule.[2] For the catalyst system, a common ratio is 1 part CuSO₄ to 5 parts of a copper-chelating ligand like THPTA.[8] A 5 to 10-fold molar excess of sodium ascorbate to CuSO₄ is recommended to maintain the copper in its active Cu(I) state.[2]
Q2: Can the PEG spacer in this compound affect my reaction?
A2: Yes, the PEG spacer plays a significant role. The PEG2 spacer enhances the aqueous solubility of the biotin-azide reagent and the final biotinylated product.[2][10] It also reduces steric hindrance, which can be critical if the alkyne on your target molecule is in a sterically crowded environment.[2] If you suspect steric hindrance is limiting your reaction yield, consider using a biotin-azide with a longer PEG spacer.[2]
Q3: My biotinylated protein is precipitating. What can I do?
A3: Protein precipitation after biotinylation can occur due to a decrease in the overall hydrophilicity of the conjugate. The PEG spacer in this compound helps to mitigate this.[2] Also, ensure that the final concentration of any organic solvent (e.g., DMSO) used to dissolve the biotin-azide is kept low (ideally below 10% v/v) to prevent protein denaturation and precipitation.[2]
Q4: How can I confirm that my biotinylation reaction was successful?
A4: The success of the biotinylation can be confirmed using several methods. A HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can be used to quantify the amount of biotin (B1667282) incorporated. Alternatively, you can use a Western blot with a streptavidin-HRP conjugate for qualitative detection, or mass spectrometry to confirm the mass shift corresponding to the addition of the this compound moiety.[2]
Q5: Is it necessary to perform the click reaction under an inert atmosphere?
A5: While rigorously excluding oxygen can be beneficial, it is often not necessary for routine bioconjugation when using an adequate excess of a reducing agent like sodium ascorbate.[7] The ascorbate will scavenge dissolved oxygen, protecting the Cu(I) catalyst. Simply capping the reaction tube is usually sufficient to minimize oxygen exposure.[7]
Experimental Protocols
General Protocol for Labeling an Alkyne-Modified Protein with this compound
This protocol provides a general guideline. Optimization of reactant concentrations and reaction time may be necessary for specific applications.
Materials:
-
Alkyne-modified protein in a compatible buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Copper(II) Sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA)
-
Sodium Ascorbate
-
Deionized water
Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
CuSO₄: Prepare a 50 mM stock solution in deionized water.
-
Ligand (THPTA): Prepare a 250 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 500 mM stock solution in deionized water. This solution should be prepared fresh immediately before use.
Reaction Procedure:
-
In a microcentrifuge tube, add your alkyne-modified protein to the desired final concentration (e.g., 1 mg/mL) in buffer.
-
Add the this compound stock solution to achieve a 2-10 fold molar excess over the protein. The final DMSO concentration should be kept below 10% (v/v).
-
In a separate tube, prepare the catalyst premix by adding the CuSO₄ and ligand solutions. A common ratio is 1:5 of CuSO₄ to ligand.
-
Add the catalyst premix to the protein/azide mixture. A typical final concentration is 1 mM CuSO₄ and 5 mM ligand. Mix gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light. Gentle agitation can improve efficiency.
-
Purify the biotinylated protein to remove excess reagents using methods like desalting columns or dialysis.
Visualizations
Experimental Workflow for this compound Click Reaction
Caption: A typical workflow for a this compound click reaction.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, CAS 945633-30-7 | AxisPharm [axispharm.com]
- 4. Biotin-PEG2-Hydrazide | AxisPharm [axispharm.com]
- 5. reddit.com [reddit.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lumiprobe.com [lumiprobe.com]
Technical Support Center: Troubleshooting Biotin-Azide Pull-Down Assays
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding in biotin-azide pull-down assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of non-specific binding in a biotin-azide pull-down assay?
Non-specific binding in biotin-azide pull-down assays can originate from several sources:
-
Binding to the beads: Proteins may non-specifically adhere to the streptavidin-coated beads themselves through hydrophobic or ionic interactions.[1][2]
-
Binding to streptavidin: Some proteins might have a natural affinity for streptavidin, independent of a biotin-mediated interaction.[2]
-
Endogenously biotinylated proteins: Many cellular proteins are naturally biotinylated and will be captured by the streptavidin beads, leading to a high background.[1]
-
Hydrophobic and ionic interactions: Proteins can non-specifically associate with the bait protein or the bead surface through weak intermolecular forces.[1]
-
Inefficient washing: Inadequate or insufficiently stringent washing steps may fail to remove non-specifically bound proteins.[1]
-
High bait concentration: Using an excessive amount of the biotinylated bait protein can lead to increased non-specific interactions.[2]
-
Contamination: Contaminants from reagents, labware, or handling (e.g., keratins) can be inadvertently pulled down.[3][4]
Q2: What is "pre-clearing" the lysate and why is it important?
Pre-clearing is a critical step to reduce non-specific binding by removing proteins from the cell lysate that have an affinity for the streptavidin beads themselves.[5] This is achieved by incubating the cell lysate with unconjugated streptavidin beads before the addition of your biotinylated bait protein. These beads are then discarded, and the "pre-cleared" lysate is used for the actual pull-down, significantly reducing the background of proteins that would otherwise bind directly to the beads.[2][5]
Q3: How can I prevent the pull-down of endogenously biotinylated proteins?
To mitigate interference from naturally biotinylated proteins, a two-step blocking procedure is recommended:
-
Avidin (B1170675)/Streptavidin Incubation: First, incubate your sample with an excess of free avidin or streptavidin. This will bind to the endogenous biotin (B1667282) in your sample.[1]
-
Free Biotin Incubation: Next, add an excess of free biotin to saturate any remaining biotin-binding sites on the avidin or streptavidin you added in the first step. This ensures that the blocking agents are saturated and won't interfere with the capture of your biotinylated bait protein.[1]
Q4: Can the click chemistry reaction itself introduce non-specific binding?
While the azide-alkyne cycloaddition (click chemistry) is highly specific, components of the reaction can sometimes contribute to background. If you are performing the click reaction within the cell lysate, ensure that the reaction is thoroughly quenched, potentially by adding EDTA, before proceeding to the pull-down.[6] In some cases, the orientation of the click chemistry reagents (azide on the probe vs. alkyne on the probe) might influence non-specific labeling.[2]
Troubleshooting Guide
This guide addresses common issues related to high background and non-specific binding in a question-and-answer format.
Issue 1: High background in my negative control (beads only, no bait).
-
Possible Cause: Proteins are binding non-specifically to the streptavidin beads.[5]
-
Solution:
-
Pre-clear the lysate: Before your main experiment, incubate the cell lysate with streptavidin beads for 1-2 hours at 4°C. Pellet the beads and use the supernatant for your pull-down.[2]
-
Optimize blocking: Ensure the beads are adequately blocked. Common blocking agents include Bovine Serum Albumin (BSA) and casein. Incubate the beads with a blocking agent for at least 30-60 minutes.[5][7]
-
Increase wash stringency: Modify your wash buffers by increasing the salt concentration (e.g., up to 500 mM NaCl) to disrupt ionic interactions or by adding a non-ionic detergent (e.g., 0.1-0.5% Tween-20 or Triton X-100) to reduce hydrophobic interactions.[2][5]
-
Issue 2: Many non-specific bands appear in my experimental lane, even after pre-clearing.
-
Possible Cause: Inefficient washing, sub-optimal blocking, or too much bait protein.
-
Solution:
-
Optimize wash steps: Increase the number and duration of your washes. A series of washes with increasing stringency (e.g., a high-salt wash followed by a detergent wash) can be effective.[2]
-
Titrate your bait protein: An excess of the biotin-azide probe can lead to increased non-specific binding. Perform a titration experiment to find the optimal concentration that yields the best signal-to-noise ratio.[2]
-
Evaluate your blocking agent: The choice of blocking agent can be critical. While BSA is widely used, other options like casein or fish gelatin might be more effective for your specific system.[5] Avoid using non-fat dry milk if you are detecting phosphoproteins, as it contains casein which is a phosphoprotein.[5]
-
Issue 3: I am seeing keratin (B1170402) contamination in my mass spectrometry results.
-
Possible Cause: Keratin is a common contaminant from skin, hair, and dust.[4]
-
Solution:
-
Maintain a clean workspace: Wipe down your bench and equipment with ethanol. Consider using a laminar flow hood.[4]
-
Wear appropriate personal protective equipment: Always wear gloves and a lab coat. Tie back long hair or use a hairnet.[4]
-
Use filtered pipette tips and high-purity reagents: This will minimize the introduction of environmental contaminants.
-
Data Presentation: Optimizing Washing and Blocking Conditions
The following tables summarize common reagents used to minimize non-specific binding.
Table 1: Common Blocking Agents
| Blocking Agent | Recommended Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v)[5] | A single purified protein, leading to potentially clearer results. Good for phospho-protein studies.[5] | More expensive than milk. Some antibodies may cross-react with BSA.[5] |
| Non-fat Dry Milk (Casein) | 1-5% (w/v)[5] | Inexpensive and a very effective blocking agent.[5] | Contains endogenous biotin and phosphoproteins, which can interfere with certain assays.[5] |
| Fish Gelatin | 0.1-1% (w/v)[5] | Low cross-reactivity with mammalian antibodies and does not contain biotin.[5] | May not be as effective as BSA or milk in all situations.[5] |
Table 2: Detergents for Wash Buffers
| Detergent | Recommended Concentration | Primary Use |
| Tween-20 | 0.05 - 0.1% (v/v)[5] | Reduces non-specific hydrophobic interactions.[5] |
| Triton X-100 | 0.1 - 1% (v/v)[5] | Generally considered slightly harsher than Tween-20, also effective at reducing hydrophobic interactions.[5] |
| NP-40 | 0.1 - 0.5% (v/v)[5] | Commonly used in lysis and wash buffers to minimize non-specific protein binding.[5] |
Experimental Protocols
Protocol 1: Pre-clearing Lysate with Streptavidin Beads
-
Prepare Beads: For each 1 mg of cell lysate, use 20-30 µL of streptavidin bead slurry.[2]
-
Wash Beads: Wash the beads twice with 1 mL of ice-cold lysis buffer. Pellet the beads between washes using a magnetic stand or centrifugation.[2]
-
Incubate: Add the washed beads to the cell lysate and incubate on a rotator for 1-2 hours at 4°C.[2]
-
Collect Lysate: Pellet the beads and carefully transfer the supernatant (the pre-cleared lysate) to a new tube for use in your pull-down assay.[8]
Protocol 2: Stringent Washing of Beads After Pull-Down
-
Initial Wash: After incubating your biotinylated bait and lysate with the beads, pellet the beads and discard the supernatant. Resuspend the beads in 1 mL of a standard wash buffer (e.g., TBS with 150 mM NaCl and 0.1% Tween-20) and rotate for 5 minutes at 4°C.[2]
-
High-Salt Wash: Pellet the beads and discard the supernatant. Resuspend in 1 mL of a high-salt wash buffer (e.g., TBS with 500 mM NaCl and 0.1% Tween-20) and rotate for 5 minutes at 4°C. This step is effective at disrupting ionic interactions.[2]
-
Detergent Wash: Pellet the beads and discard the supernatant. Resuspend in 1 mL of the standard wash buffer to lower the salt concentration and rotate for 5 minutes at 4°C.[2]
-
Final Washes: Repeat the standard wash two more times before proceeding to elution.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Modeling Contaminants in AP-MS/MS Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nanomicronspheres.com [nanomicronspheres.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Biotin-PEG2-Azide Protein Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions when using Biotin-PEG2-azide for protein labeling. The primary focus is on reducing protein aggregation and non-specific binding, ensuring the integrity and functionality of your labeled proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for protein labeling?
A1: this compound is a chemical tool used to attach a biotin (B1667282) molecule to a target protein. It consists of three parts:
-
Biotin: A vitamin that binds with very high affinity to streptavidin and avidin, which is useful for detecting, purifying, and immobilizing the labeled protein.
-
PEG2 (Polyethylene Glycol, 2 units): A short, hydrophilic spacer that helps to increase the water solubility of the biotinylated protein and reduces the likelihood of aggregation.[1]
-
Azide (B81097) (N3): A functional group used in "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to covalently link the biotin-PEG molecule to a protein that has been modified to contain an alkyne group.[1][2]
Q2: What are the most common side reactions when using this compound with proteins?
A2: The most common issues are not typically reactions with the azide group itself, which is largely bioorthogonal, but rather consequences of the biotinylation process. These include:
-
Protein Aggregation: The attachment of biotin, which is hydrophobic, can increase the overall hydrophobicity of the protein, leading to aggregation.[1] This can be exacerbated by suboptimal reaction conditions.[1]
-
Non-Specific Binding: In downstream applications, over-biotinylated proteins can bind non-specifically to surfaces or other proteins, leading to high background signals.[2]
-
Reduction of the Azide Group: While less common in typical protein labeling conditions, the azide group can be reduced to a primary amine, especially in the presence of certain reducing agents like DTT, which can be present in protein storage buffers.
Q3: Why is my protein aggregating after labeling with this compound?
A3: Protein aggregation post-biotinylation can stem from several factors:
-
Over-biotinylation: Attaching too many biotin molecules can significantly alter the surface properties of the protein, leading to increased hydrophobicity and aggregation.[3][4]
-
Suboptimal Buffer Conditions: The pH and ionic strength of the reaction buffer are critical for protein stability. A pH close to the protein's isoelectric point (pI) will minimize its solubility and increase the risk of aggregation.[1][5]
-
High Protein Concentration: Higher protein concentrations increase the chances of intermolecular interactions that can lead to aggregation.[3]
-
Solvent Shock: this compound is often dissolved in an organic solvent like DMSO. Rapid addition of a large volume of this stock solution can cause localized denaturation and precipitation of the protein.[6]
Q4: How can I minimize non-specific binding in my downstream assays?
A4: To reduce non-specific binding, consider the following:
-
Optimize Biotinylation: Avoid over-labeling your protein by titrating the molar excess of this compound.[2]
-
Purification: Thoroughly remove unreacted this compound after the labeling reaction using methods like dialysis or size-exclusion chromatography.[2]
-
Blocking: In assays like Western blotting or ELISA, use an appropriate blocking buffer (e.g., 5% BSA in TBST) to minimize non-specific binding of streptavidin/avidin.[2][7]
-
Washing: Increase the number and duration of washing steps in your assay protocol to remove weakly bound proteins.[7]
Troubleshooting Guides
Problem 1: Protein Aggregation or Precipitation
This is one of the most frequently encountered issues during and after the biotinylation reaction.
Caption: Troubleshooting workflow for protein aggregation.
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 0.5 - 10 mg/mL | Lower concentrations minimize protein-protein interactions that can lead to aggregation.[3] |
| This compound Molar Excess | 5:1 to 40:1 (Biotin:Protein) | Start with a lower ratio and titrate to find the optimal degree of labeling without causing precipitation.[3] |
| pH of Labeling Buffer | 7.0 - 8.5 | Ensures efficient labeling while maintaining protein stability. Should be at least 1-1.5 pH units away from the protein's pI.[1][3] |
| Salt Concentration (e.g., NaCl) | 50 - 250 mM | Modulates electrostatic interactions to improve solubility.[1] |
| Glycerol | 5% - 20% (v/v) | Acts as a stabilizing osmolyte and cryoprotectant.[3] |
| Arginine/Glutamate | 0.1 - 2 M | Can reduce surface hydrophobicity and suppress protein-protein interactions.[8] |
Problem 2: Low or No Biotinylation
If your downstream detection methods show a weak or absent signal, the labeling reaction itself may have been inefficient.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biotinylation of protein complexes may lead to aggregation as well as to loss of subunits as revealed by Blue Native PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of pH on the aggregation of biotinylated antibodies and on the signal-to-noise observed in immunoassays utilizing biotinylated antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Biotin-PEG2-Azide Labeled Proteins
Welcome to the technical support center for the purification of Biotin-PEG2-azide labeled proteins. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted this compound after the labeling reaction?
Excess, unreacted this compound will compete with your biotinylated protein for binding sites on streptavidin-based affinity matrices, detection reagents (like streptavidin-HRP), or biosensors. This competition can lead to significantly reduced signal, high background noise, and inaccurate quantification in downstream assays such as ELISA, Western blotting, and pull-down assays.[1][2]
Q2: What are the most common methods to remove free this compound?
The most prevalent and effective methods leverage the size difference between your labeled protein (large) and the free this compound (small). These techniques include:
-
Size-Exclusion Chromatography (SEC) / Desalting Columns: A rapid method that separates molecules based on their size.[2][3][4][5][6]
-
Dialysis: A straightforward process involving a semi-permeable membrane that allows small molecules like biotin (B1667282) to diffuse out while retaining larger molecules.[1][7][8]
-
Centrifugal Filtration / Spin Columns: Utilizes a membrane filter to concentrate the larger, labeled molecule while smaller, unreacted biotin passes through.[2]
Q3: How do I choose the right purification method for my experiment?
The choice of method depends on factors such as sample volume, protein concentration, required purity, and available time. See the comparison table below for a summary of key features to help guide your decision.
Q4: Which affinity purification resin is best: streptavidin, NeutrAvidin, or avidin (B1170675)?
Streptavidin and NeutrAvidin are generally preferred over avidin for most applications.[9] Streptavidin lacks glycosylation, which reduces non-specific binding.[9] NeutrAvidin is a deglycosylated form of avidin with a more neutral isoelectric point, further minimizing non-specific background.[9] Avidin, however, can exhibit high non-specific binding. Streptavidin-coated resins, including magnetic beads, are a common starting point.[9]
Q5: My protein is sensitive to harsh elution conditions. What are my options for eluting from a streptavidin resin?
The strong interaction between biotin and streptavidin often requires denaturing conditions for elution (e.g., 8 M guanidine-HCl, pH 1.5).[9][10] For sensitive proteins, consider these alternatives:
-
Competitive Elution: Using a high concentration of free biotin can displace the biotinylated protein.[9][10][11]
-
Engineered Streptavidin: Resins like Strep-Tactin® have a lower binding affinity, allowing for elution under milder, physiological conditions with an excess of desthiobiotin.[9][12]
-
Cleavable Biotin Probes: Using a this compound with a cleavable linker (e.g., disulfide) allows the protein to be released from the resin by adding a specific cleaving agent (like DTT) while the biotin tag remains bound.[9][13]
Q6: How can I assess the purity and success of my purification?
The purity of your labeled protein can be assessed using SDS-PAGE followed by Coomassie blue or silver staining.[9] A successful purification will show a prominent band at the expected molecular weight of your target protein with minimal contaminating bands.[9] To quantify the extent of biotinylation after removing all free biotin, a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can be performed.[9][14][15][16][17] Mass spectrometry can also be used to confirm biotinylation.[18][19][20]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Protein Recovery | Over-labeling: Attaching too many hydrophobic biotin molecules can cause protein aggregation and precipitation.[1][21] | Reduce the molar excess of the this compound reagent in the labeling reaction.[1] Consider using a more hydrophilic PEGylated biotin reagent.[1] |
| Protein Sticking to Dialysis Membrane or Column: This is more common with low protein concentrations. | For dialysis, use a low-binding membrane material.[1] For very dilute samples (<0.1 mg/mL), consider adding a carrier protein like BSA (if compatible with downstream applications).[1] For desalting columns, ensure the sample volume is within the recommended range.[21] | |
| High Background/Low Signal in Downstream Assays | Incomplete Removal of Free Biotin: Residual unreacted biotin is competing with the biotinylated protein.[1][2] | Dialysis: Increase the dialysis duration to 48 hours and perform at least four buffer changes with a large volume of buffer.[1][8] Gel Filtration: Do not exceed the recommended sample volume for the column. For very high concentrations of free biotin, a second pass through a fresh column may be necessary.[1] |
| No or Low Biotinylation Detected | Inefficient Labeling Reaction: The reaction conditions may not be optimal. | Ensure the buffer used for the labeling reaction is free of amines (e.g., Tris) and azides, which can compete with the reaction.[22][23] Optimize the pH of the reaction; typically, a pH of 7.0-7.2 is recommended for NHS-ester reactions.[23] |
| Hydrolysis of the NHS-ester: The NHS-ester on the this compound is susceptible to hydrolysis in aqueous solutions. | Prepare the this compound solution immediately before use.[24] | |
| Non-specific Binding to Streptavidin Resin | Hydrophobic or Ionic Interactions: Some proteins may non-specifically bind to the streptavidin resin. | Increase the salt concentration (e.g., up to 500 mM NaCl) or include a non-ionic detergent (e.g., 0.05% Tween-20) in the binding and wash buffers. |
| Endogenously Biotinylated Proteins: Cell lysates naturally contain biotinylated carboxylases.[25] | Pre-clear the lysate by incubating with streptavidin agarose (B213101) resin before performing the click chemistry reaction with your azide-modified protein.[26] |
Data Presentation
Table 1: Comparison of Methods for Removing Unreacted this compound
| Method | Principle | Speed | Sample Volume | Protein Concentration | Advantages | Disadvantages |
| Size-Exclusion Chromatography (Desalting Column) | Separation based on molecular size.[3][4][5] | Fast (< 15 minutes) | Small (µL to mL) | Higher concentrations are better to minimize loss. | Rapid; good for small samples. | Potential for sample dilution; risk of protein loss at low concentrations.[21] |
| Dialysis | Diffusion across a semi-permeable membrane based on MWCO.[1] | Slow (overnight to 48 hours)[1][8] | Large (mL to L) | Suitable for a wide range of concentrations. | Simple; good for large volumes; minimal sample loss. | Time-consuming; requires large volumes of buffer. |
| Centrifugal Filtration (Spin Column) | Concentration of larger molecules above a membrane with a specific MWCO.[2] | Moderate (15-30 minutes) | Small to moderate (µL to mL) | Can handle a range of concentrations. | Concentrates the sample; relatively fast. | Potential for protein to adhere to the membrane, leading to loss.[2] |
Experimental Protocols
Protocol 1: Removal of Excess this compound using a Desalting Spin Column
This protocol is a general guideline for commercially available desalting spin columns.
-
Column Preparation: a. Remove the column's bottom closure and place it into a collection tube. b. To equilibrate the column, centrifuge at 1,500 x g for 2 minutes to remove the storage buffer.[2] c. Add 500 µL of your reaction buffer (e.g., PBS) to the top of the resin bed and centrifuge again at 1,500 x g for 2 minutes. Discard the collected buffer. Repeat this wash step once more.[2]
-
Sample Application: a. Place the equilibrated column into a new, clean collection tube. b. Slowly apply your biotinylation reaction mixture to the center of the resin bed.[2]
-
Elution and Collection: a. Centrifuge the column for 2 minutes at 1,500 x g.[2] b. The purified, biotinylated protein is in the collection tube. The smaller, unreacted this compound remains in the column resin.[2]
Protocol 2: Removal of Excess this compound using Dialysis
This protocol provides a general procedure for dialysis.
-
Prepare the Dialysis Membrane: a. Cut the dialysis tubing to the desired length, leaving extra room for the sample and headspace. b. Hydrate the membrane by soaking it in the dialysis buffer for at least 5-10 minutes.[1]
-
Load the Sample: a. Secure one end of the tubing with a clip. b. Pipette the biotinylation reaction mixture into the tubing. c. Remove excess air, leaving some headspace (approximately 10-20% of the volume).[1] d. Seal the other end of the tubing with a second clip.[1]
-
Perform Dialysis: a. Place the sealed dialysis bag into a beaker containing a large volume of cold (4°C) dialysis buffer (at least 100 times the sample volume).[1] b. Place the beaker on a stir plate and add a stir bar to facilitate diffusion with gentle stirring.[1] c. For efficient removal of the unreacted biotin reagent, a 48-hour dialysis period with at least four buffer changes is recommended.[1][8]
-
Sample Recovery: a. After the final buffer change, carefully remove the dialysis bag. b. Dry the outside of the bag and carefully open it to recover the purified protein sample.[1]
Protocol 3: HABA Assay for Quantification of Biotinylation
This is a generalized protocol for determining the molar ratio of biotin to protein.
-
Prepare HABA/Avidin Solution: a. Prepare a solution of HABA/Avidin according to the manufacturer's instructions. This typically involves dissolving a pre-mixed reagent in a specified buffer.[16]
-
Measure Baseline Absorbance: a. Pipette a defined volume (e.g., 180 µL for a 96-well plate or 900 µL for a cuvette) of the HABA/Avidin solution into the appropriate vessel.[14][27] b. Measure and record the absorbance at 500 nm. This is the A500 of the HABA/Avidin complex.[27]
-
Add Biotinylated Sample: a. Add a specific volume of your purified biotinylated protein sample (e.g., 20 µL for a 96-well plate or 100 µL for a cuvette) to the HABA/Avidin solution. Mix well.[14][27] b. It is important to also run a blank control with the same buffer used for your protein sample.
-
Measure Final Absorbance: a. Incubate for a few minutes until the reading is stable. b. Measure and record the absorbance at 500 nm. The biotin in your sample will have displaced the HABA from the avidin, causing a decrease in absorbance.[14][16][17]
-
Calculate Biotin Concentration: a. The change in absorbance (ΔA500) is proportional to the amount of biotin in your sample. Use the molar extinction coefficient of the HABA-avidin complex to calculate the concentration of biotin.[16] b. From the biotin concentration and the known protein concentration, the molar ratio of biotin to protein can be determined.[27]
Visualizations
Caption: Experimental workflow for labeling and purification of this compound proteins.
Caption: Troubleshooting logic for low protein recovery after purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. goldbio.com [goldbio.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 6. itwreagents.com [itwreagents.com]
- 7. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biochemicalc.nuim.ie [biochemicalc.nuim.ie]
- 9. benchchem.com [benchchem.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. tandfonline.com [tandfonline.com]
- 12. fishersci.ie [fishersci.ie]
- 13. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. anaspec.com [anaspec.com]
- 15. A HABA dye-based colorimetric assay to detect unoccupied biotin binding sites in an avidin-containing fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 17. citeqbiologics.com [citeqbiologics.com]
- 18. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 21. researchgate.net [researchgate.net]
- 22. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 23. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 25. benchchem.com [benchchem.com]
- 26. Capture, Release, and Identification of Newly Synthesized Proteins for Improved Profiling of Functional Translatomes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Preventing Protein Aggregation During Biotinylation
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent protein aggregation during biotinylation experiments. Find answers to frequently asked questions, detailed protocols, and visual guides to ensure the success of your protein labeling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during biotinylation?
Protein aggregation after biotinylation can be triggered by several factors that disrupt the protein's stability. Key causes include:
-
Over-biotinylation: Excessive labeling can alter the protein's surface charge and hydrophobicity, leading to self-association and precipitation.[1][2][3]
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer are critical. If the buffer pH is close to the protein's isoelectric point (pI), its solubility is minimized, increasing the risk of aggregation.[4][5][6] Amine-containing buffers like Tris can also compete with the protein for the biotinylation reagent, reducing efficiency.[1][6]
-
High Protein Concentration: Increased protein concentration enhances the likelihood of intermolecular interactions, which can result in the formation of aggregates.[1][4][6]
-
Presence of Organic Solvents: Biotinylation reagents are often dissolved in organic solvents like DMSO or DMF. High concentrations of these solvents in the reaction mixture can denature and precipitate the protein.[4][7]
-
Intermolecular Disulfide Bonds: For proteins with cysteine residues, oxidation can lead to the formation of intermolecular disulfide bonds, causing aggregation.[4][5]
-
Environmental Stress: Factors such as high temperatures, vigorous mixing, and repeated freeze-thaw cycles can denature the protein and induce aggregation.[5]
Q2: My protein precipitates immediately after adding the biotinylation reagent. What should I do?
Immediate precipitation upon adding the biotin (B1667282) reagent, which is often dissolved in an organic solvent like DMSO, is typically due to "solvent shock."[8] This occurs when a localized high concentration of the organic solvent causes protein denaturation.
To resolve this:
-
Minimize the final concentration of the organic solvent to below 10%, and ideally under 5%.[4][7]
-
Add the biotin reagent stock solution dropwise to the protein solution while gently stirring or vortexing to ensure rapid and even distribution.[4][7]
-
Consider performing the reaction at a lower temperature, such as 4°C, to enhance protein stability.[4]
Q3: How can I choose the right biotinylation reagent to minimize aggregation?
The choice of biotinylation reagent can significantly influence the solubility of the labeled protein.
-
Incorporate Spacers: Opt for biotinylation reagents that include a long, flexible, and hydrophilic spacer arm, such as polyethylene (B3416737) glycol (PEG).[1][5] These spacers increase the distance between the biotin molecule and the protein, which can reduce steric hindrance and improve solubility.[5] The hydrophilic nature of the PEG spacer can also help to shield hydrophobic patches on the protein surface.[1]
-
Control Reactivity: Select a reagent that targets specific functional groups away from regions critical for the protein's structure and function to minimize conformational changes that could lead to aggregation.[5]
Q4: What additives can I incorporate into my reaction buffer to prevent aggregation?
Several additives can be included in the reaction and storage buffers to enhance protein stability and solubility. The optimal choice and concentration should be determined empirically for each specific protein.[5]
| Additive Category | Example(s) | Recommended Concentration | Mechanism of Action |
| Osmolytes/Polyols | Glycerol (B35011), Sucrose, Trehalose | 5-50% (v/v) for Glycerol, 5-10% (w/v) for Sucrose | Stabilizes the native protein structure by interacting with the exposed amide backbones.[5][9] |
| Amino Acids | L-Arginine, L-Glutamate, Glycine, Proline | 50-500 mM | Suppresses aggregation by binding to charged and hydrophobic regions on the protein surface.[5][9] |
| Reducing Agents | DTT, TCEP, β-mercaptoethanol | 1-10 mM | Prevents the oxidation of cysteine residues and subsequent intermolecular disulfide bond formation.[5][9] Note: TCEP is compatible with maleimide (B117702) chemistry.[4] |
| Non-denaturing Detergents | Tween 20, Polysorbate 80, CHAPS | 0.01-0.1% (v/v) | Solubilizes exposed hydrophobic patches without denaturing the protein.[4][5][9] |
Q5: How should I store my biotinylated protein to prevent aggregation?
Proper storage is crucial for maintaining the stability of your biotinylated protein.
-
Optimal Temperature: For long-term storage, it is generally recommended to store biotinylated proteins at -80°C.[5]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which are a common cause of aggregation, store your biotinylated protein in single-use aliquots.[5]
-
Cryoprotectants: Before freezing, consider adding a cryoprotectant like glycerol to a final concentration of 20-50% (v/v) to protect the protein structure.[5]
-
Buffer Composition: Ensure the storage buffer is at an optimal pH and contains any necessary stabilizing additives that were identified during your optimization experiments.[5]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during protein biotinylation.
Problem 1: Protein Aggregation Observed During or Immediately After the Reaction
| Potential Cause | Troubleshooting Steps |
| Suboptimal Buffer pH | Ensure the buffer pH is at least 1-2 units away from the protein's isoelectric point (pI).[5] For NHS-ester chemistry, the optimal pH range is typically 7.2-8.5.[1] For maleimide chemistry, a pH of 6.5-7.5 is recommended.[4] |
| Inappropriate Salt Concentration | Empirically test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal ionic strength for your protein's stability.[5] |
| High Protein Concentration | Try reducing the protein concentration. A range of 1-10 mg/mL is a good starting point.[6] |
| Over-labeling | Optimize the molar ratio of the biotin reagent to your protein. Start with a lower ratio (e.g., 5:1 or 10:1) and test a range to find the best balance between labeling efficiency and protein solubility.[6] |
| Solvent Shock | Minimize the final concentration of the organic solvent used to dissolve the biotin reagent to <10%, ideally <5%.[4][7] Add the reagent slowly while gently mixing.[4] |
| Intermolecular Disulfide Bonds | If labeling cysteine residues, consider adding a non-thiol reducing agent like TCEP.[4] After biotinylation, you can cap any remaining free thiols with a compound like N-ethylmaleimide (NEM).[4] |
Problem 2: Aggregation Upon Storage or After Freeze-Thaw Cycles
| Potential Cause | Troubleshooting Steps |
| Improper Storage Temperature | For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C.[4][5] |
| Repeated Freeze-Thaw Cycles | Store the biotinylated protein in single-use aliquots to avoid the damaging effects of repeated temperature cycling.[5] |
| Lack of Cryoprotectant | Add a cryoprotectant such as glycerol (20-50% v/v) to the storage buffer before freezing.[5] |
| Oxidation | If your protein has cysteine residues, include a reducing agent like DTT or TCEP in the storage buffer to prevent the formation of intermolecular disulfide bonds.[5] |
Experimental Protocols
General Protocol for Amine-Reactive Biotinylation (NHS-Ester)
-
Protein Preparation:
-
Biotinylation Reagent Preparation:
-
Immediately before use, dissolve the NHS-ester biotinylation reagent in an anhydrous organic solvent like DMSO or DMF to create a concentrated stock solution.[7]
-
-
Biotinylation Reaction:
-
Calculate the required volume of the biotin reagent stock to achieve the desired molar excess (start with a 10:1 to 20:1 molar ratio of biotin to protein).[6]
-
Slowly add the biotin reagent to the protein solution while gently mixing.[4]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[2]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 10-100 mM.[2] Incubate for 15-30 minutes.
-
-
Removal of Excess Biotin:
Quantification of Protein Aggregation using Size-Exclusion Chromatography (SEC)
SEC is a powerful technique to quantify the percentage of monomer, dimer, and higher-order aggregates in a protein sample.[4]
-
Materials:
-
HPLC or UHPLC system with a UV detector.
-
SEC column suitable for the molecular weight range of your protein.
-
Mobile Phase: A buffer that promotes protein stability, typically a phosphate (B84403) buffer with 150-300 mM NaCl, pH 6.8-7.0.[4]
-
-
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject the biotinylated protein sample.
-
Monitor the elution profile at 280 nm. Aggregates, being larger, will elute first, followed by the monomer.[4]
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the high molecular weight (HMW) species (aggregates) and the main monomer peak.
-
Calculate the percentage of aggregation: % Aggregation = (Area of HMW Peaks / Total Area of All Peaks) x 100.
-
Compare the % aggregation of the labeled protein to an unlabeled control to assess the impact of the biotinylation process.[4]
-
Visual Guides
Caption: A generalized workflow for protein biotinylation, from preparation to final analysis.
Caption: A troubleshooting flowchart for diagnosing and resolving protein aggregation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
Optimizing incubation time and temperature for biotin-azide conjugation
Welcome to the technical support center for biotin-azide conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing incubation time and temperature for successful bioconjugation experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
Encountering issues with your biotin-azide conjugation? This guide provides solutions to common problems related to incubation time and temperature.
Issue 1: Low or No Conjugation Yield
| Potential Cause | Recommended Solution |
| Suboptimal Incubation Time | For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), ensure an incubation time of at least 1-4 hours at room temperature. For challenging substrates, extending the incubation time overnight at 4°C may improve yields. For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is generally slower than CuAAC, a longer incubation of 4-12 hours at room temperature or overnight at 4°C is recommended.[1] |
| Incorrect Incubation Temperature | Most biotin-azide conjugations proceed efficiently at ambient temperature (20-25°C). If the reaction is sluggish, particularly for SPAAC, consider increasing the temperature to 37°C. However, be mindful of the thermal stability of your biomolecule, as higher temperatures can lead to degradation. For sensitive proteins, performing the reaction at 4°C for a longer duration is a safer alternative.[1][2] |
| Inactive Copper Catalyst (CuAAC) | The Cu(I) catalyst is prone to oxidation. Ensure you are using a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). It is also beneficial to deoxygenate your buffers and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[3] |
| Inhibitors in Reaction Buffer | Buffers containing primary amines (e.g., Tris) or thiols can interfere with the CuAAC reaction. It is advisable to use amine-free buffers such as PBS, MES, MOPS, or HEPES.[3] |
| Steric Hindrance | For large biomolecules, the alkyne or azide (B81097) group may be sterically hindered. Increasing the incubation time or temperature may help overcome this. Alternatively, using a biotin-azide reagent with a longer spacer arm can improve accessibility. |
Issue 2: High Background or Non-Specific Binding
| Potential Cause | Recommended Solution |
| Excess Unreacted Biotin-Azide | Insufficient purification after the conjugation reaction can lead to high background in downstream applications. Ensure thorough removal of unreacted biotin-azide using appropriate methods like dialysis, size-exclusion chromatography, or affinity purification. |
| Over-Biotinylation | Excessive incubation time or temperature can sometimes lead to over-labeling of the target molecule, which may cause aggregation or non-specific binding. If you suspect this, try reducing the incubation time or temperature. |
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Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation temperature for a CuAAC reaction?
A1: For most CuAAC reactions involving biotin-azide conjugation to biomolecules, room temperature (20-25°C) is optimal.[1] The reaction is typically efficient and complete within 1-4 hours.[1] If your biomolecule is sensitive to degradation, the reaction can be performed at 4°C, usually requiring an overnight incubation.[1]
Q2: Can I increase the temperature to speed up my SPAAC reaction?
A2: Yes, for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, increasing the incubation temperature to 37°C can enhance the reaction rate.[2] However, it is crucial to consider the thermal stability of your target molecule, as higher temperatures can lead to denaturation or degradation. Always ensure your biomolecule can tolerate the increased temperature for the duration of the incubation.
Q3: How long should I incubate my conjugation reaction?
A3: The ideal incubation time depends on the type of click chemistry and the specific reactants.
-
CuAAC: A typical incubation time is 1-4 hours at room temperature.[1]
-
SPAAC: These reactions are generally slower and may require 4-12 hours at room temperature or overnight at 4°C for completion.[1]
It is always recommended to optimize the incubation time for your specific experimental setup.
Q4: Is it possible to over-incubate the reaction?
A4: While the triazole bond formed in click chemistry is stable, prolonged incubation at elevated temperatures could potentially lead to the degradation of sensitive biomolecules. For most standard conditions at room temperature or 4°C, overnight incubation is generally safe and can help ensure the reaction goes to completion.[1][4]
Data on Incubation Parameters
The efficiency of biotin-azide conjugation is influenced by both time and temperature. Below are tables summarizing available data to guide your optimization.
Table 1: Effect of Temperature on CuAAC Reaction Yield
| Temperature | Reaction Time | Reported Yield | Notes |
| 35°C | 24 hours | 82.32% | For a PEG-coumarin conjugation in scCO2.[5] |
| 35°C | 48 hours | 87.14% | Modest increase in yield with doubled reaction time.[5] |
| 40°C | 16 hours | High Yield | Mitigated peptide complex formation in radiolabeling.[6] |
| 50°C | 5 hours | 100% | Peptide-peptide conjugation in DMF with copper wire.[7] |
Table 2: Effect of Temperature on SPAAC Reaction Rate
| Temperature | Buffer | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| 25°C | PBS (pH 7) | 0.32 - 0.85 | [8][9] |
| 25°C | HEPES (pH 7) | 0.55 - 1.22 | [8][9] |
| 37°C | PBS (pH 7) | Rate generally increases with temperature | [8][9] |
| 37°C | HEPES (pH 7) | Rate generally increases with temperature | [8][9] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the biotinylation of an alkyne-modified protein with biotin-azide.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Biotin-azide (e.g., Biotin-PEG-Azide)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, prepare fresh )
-
Copper-chelating ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in water or DMSO)
-
Purification supplies (e.g., desalting column, dialysis cassette)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein and biotin-azide. A 10- to 50-fold molar excess of biotin-azide is a common starting point.
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and the chelating ligand. A 1:5 molar ratio of copper to ligand is often recommended to protect the protein.[1]
-
Initiate the Reaction: Add the copper/ligand premix to the protein/azide solution. Then, add the freshly prepared sodium ascorbate solution to reduce the Cu(II) to the active Cu(I) catalyst.
-
Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature. For sensitive proteins, incubate overnight at 4°C.[1]
-
Purification: Remove unreacted reagents and the copper catalyst using a desalting column, dialysis, or a similar purification method.
-
Verification: Confirm successful biotinylation via methods such as a Western blot using streptavidin-HRP or by mass spectrometry.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a copper-free method for biotinylating a protein modified with a strained alkyne (e.g., DBCO).
Materials:
-
Strained alkyne-modified protein (e.g., DBCO-protein) in a compatible buffer (e.g., PBS, pH 7.4)
-
Biotin-azide stock solution (e.g., 10 mM in DMSO)
-
Purification supplies
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, add the strained alkyne-modified protein.
-
Add Biotin-Azide: Add the biotin-azide stock solution to the desired final concentration. A 2- to 10-fold molar excess is often a good starting point.
-
Incubation: Gently mix the reaction and incubate. Common conditions are 4-12 hours at room temperature or overnight at 4°C. To accelerate the reaction, incubation at 37°C for 1-4 hours can be tested, provided the protein is stable at this temperature.
-
Purification: Purify the biotinylated protein to remove excess biotin-azide.
-
Verification: Confirm conjugation using appropriate analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biotin (type B) Conjugation Kit (ab102867) is not available | Abcam [abcam.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Dealing with steric hindrance in Biotin-PEG2-azide labeling
Welcome to the technical support center for Biotin-PEG2-azide labeling. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to steric hindrance and other common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bioconjugation reagent used to attach a biotin (B1667282) molecule to a target molecule containing an alkyne group.[1][2] It consists of three main components:
-
Biotin: A small vitamin that forms an exceptionally strong and specific non-covalent bond with streptavidin and avidin (B1170675) proteins.[3] This interaction is widely used for detection, purification, and immobilization of biomolecules.[4]
-
PEG2 Linker: A short polyethylene (B3416737) glycol spacer. This hydrophilic linker enhances the aqueous solubility of the reagent and the resulting conjugate.[2][5] It also provides a flexible spacer arm that helps to minimize steric hindrance.[6][7]
-
Azide (B81097) Group (-N3): A reactive group that participates in "click chemistry" reactions.[2] Specifically, it reacts with terminal alkynes in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes (like DBCO or BCN) in a copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage.[1][2][8]
Its primary application is the specific labeling of alkyne-modified proteins, nucleic acids, or other biomolecules for subsequent detection or purification using streptavidin-based methods.[9][10]
Q2: What is steric hindrance and how does it affect my biotin labeling experiment?
Steric hindrance is a phenomenon where the size and spatial arrangement of atoms in a molecule physically obstruct a chemical reaction or molecular interaction.[11] In the context of biotin labeling, steric hindrance can occur at two key stages:
-
During Streptavidin Binding: The biotin-binding sites on streptavidin are located deep within the protein's structure.[12] If the biotin tag is attached too closely to a large, bulky biomolecule, the surrounding molecular environment can block its access to the binding pocket, leading to reduced binding efficiency, lower signal detection, and compromised experimental results.[12][13]
-
During the Click Chemistry Reaction: If the alkyne group on the target biomolecule is located in a sterically crowded region (e.g., within a folded protein domain), the azide group of the biotinylation reagent may have difficulty accessing it, which can lead to low labeling efficiency.[14]
Q3: How does the PEG2 linker in this compound help with steric hindrance?
The Polyethylene Glycol (PEG) linker acts as a flexible spacer arm that extends the biotin moiety away from the surface of the labeled molecule.[6][15] This increased distance and flexibility helps to overcome steric hindrance by making the biotin tag more accessible to the binding pocket of streptavidin.[7][12] While a PEG2 linker provides some spacing, longer PEG linkers (e.g., PEG4, PEG8, PEG12) are often recommended for applications where significant steric hindrance is anticipated.
Q4: When should I choose a longer PEG linker instead of PEG2?
The optimal PEG linker length is application-dependent.[15] Consider using a longer PEG linker (e.g., Biotin-PEG4-azide or longer) under the following circumstances:
-
Labeling Large, Complex Biomolecules: When labeling large proteins or antibodies, a longer linker can provide the necessary distance for the biotin to clear the bulk of the protein.[14]
-
Working with Dense Surfaces: If you are labeling a target on a crowded surface, such as a cell membrane or a nanoparticle, a longer linker can improve accessibility.[16]
-
Known Sterically Hindered Sites: If the alkyne modification site on your target is known to be in a buried or sterically hindered position, a longer, more flexible linker is advantageous.[14]
-
Improving Solubility: Longer PEG chains can further enhance the water solubility of the final conjugate, which can be beneficial for hydrophobic proteins.[7]
Q5: What is the difference between Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) click chemistry for this compound labeling?
Both are highly efficient "click" reactions for conjugating an azide to an alkyne, but they differ in their requirements and applications.[17]
-
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): This reaction requires a copper(I) catalyst to proceed.[18] It is typically very fast and high-yielding for in vitro applications.[19] However, the copper catalyst can be toxic to living cells, which can limit its use in live-cell imaging or in vivo studies.[17][20]
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This is a copper-free alternative that uses a strained cyclooctyne (B158145) (like DBCO or BCN) instead of a simple terminal alkyne.[8] The ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst.[21] This makes SPAAC highly biocompatible and ideal for applications in living systems.[8][20] To use this method, your target molecule must be functionalized with a strained alkyne, and you would use this compound as the azide-containing partner.
Troubleshooting Guides
Problem 1: Low or No Biotinylation Product
This is one of the most common issues, often related to the click chemistry reaction itself.
dot
Caption: Troubleshooting workflow for low-yield this compound conjugation.
Problem 2: Low Signal in Downstream Detection (e.g., Western Blot, Pull-down)
Even if the labeling reaction works, subsequent detection can fail. This often points to a steric hindrance issue with the biotin-streptavidin interaction.
| Possible Cause | Explanation | Recommended Solution |
| Steric Hindrance | The PEG2 linker may be too short, preventing the biotin from accessing the deep binding pocket of the streptavidin molecule, especially if the labeling site is near a bulky domain.[12] | Primary Solution: Switch to a biotin-azide reagent with a longer PEG spacer arm (e.g., Biotin-PEG4-Azide or Biotin-PEG12-Azide). This provides greater flexibility and distance from the biomolecule. |
| Insufficient Labeling | The degree of biotinylation may be too low for sensitive detection. Not enough biotin molecules are present on your target to generate a strong signal. | 1. Re-evaluate the click chemistry reaction efficiency (see Troubleshooting Guide 1). 2. Increase the molar excess of this compound in the labeling reaction. 3. Quantify the degree of labeling using an assay like HABA or a fluorescent kit to confirm biotin incorporation.[14] |
| Inefficient Purification | Excess, unreacted this compound was not removed after the labeling reaction. This free biotin will compete with your biotinylated protein for binding sites on the streptavidin beads or conjugate.[6] | Improve the purification method after labeling. Use size-exclusion chromatography, dialysis, or spin desalting columns appropriate for your biomolecule's size to thoroughly remove all unreacted biotin reagent.[6][7] |
| Presence of Endogenous Biotin | Cell lysates naturally contain biotinylated proteins (e.g., carboxylases) that can create high background or compete for streptavidin binding.[6] | If working with cell lysates, perform a pre-clearing step by incubating the lysate with streptavidin beads to remove endogenous biotinylated proteins before adding your labeled sample for pull-down.[6] |
Problem 3: Protein Precipitation During or After Labeling
| Possible Cause | Explanation | Recommended Solution |
| High Concentration of Organic Solvent | This compound is often dissolved in DMSO or DMF.[6] Adding too much of this stock solution to your protein can cause the protein to denature and precipitate. | 1. Prepare a higher concentration stock solution of the biotin reagent in DMSO to minimize the final volume added. 2. Keep the final concentration of the organic solvent in the reaction mixture low (typically <10%).[22] Add the DMSO stock dropwise while gently vortexing.[7] |
| Over-labeling (Hydrophobicity) | Attaching too many biotin-PEG molecules, which are relatively hydrophobic despite the PEG linker, can decrease the overall solubility of the protein, leading to aggregation. | 1. Reduce the molar excess of the this compound reagent in the labeling reaction. 2. Decrease the reaction time. |
| Suboptimal Buffer Conditions | The pH, ionic strength, or other components of your buffer may not be suitable for maintaining your protein's stability during the labeling reaction, which can last for several hours. | 1. Ensure the reaction buffer is optimal for your specific protein's stability. 2. Consider using a biotin-azide with a longer, more hydrophilic PEG linker (e.g., PEG4 or longer) to help maintain the solubility of the final conjugate.[14] |
Quantitative Data & Methodologies
Data Presentation: Comparison of Biotin-PEG-Azide Linkers
The choice of PEG linker length is a critical parameter that can influence both the efficiency of the click reaction and the subsequent biotin-streptavidin interaction. While the intrinsic reactivity of the azide group is unchanged, the linker's length affects accessibility and solubility.[14]
| Reagent | Approx. Spacer Arm Length (Å) | Key Characteristics | Recommended Use Case |
| Biotin-Azide (No PEG) | ~13.5 | - Limited water solubility. - High potential for steric hindrance.[13] | Not generally recommended for protein labeling unless the alkyne site is highly accessible and solubility is not a concern. |
| This compound | ~20.9 | - Improved water solubility. - Provides minimal spacing to reduce steric hindrance. | General purpose labeling of accessible sites on smaller proteins or biomolecules. |
| Biotin-PEG4-Azide | ~28.2[13] | - Good water solubility. - Flexible linker that significantly reduces steric hindrance for most applications.[13] | A robust choice for labeling most proteins, including those on cell surfaces.[10] |
| Biotin-PEG12-Azide | ~57.1 | - Excellent water solubility. - Very effective at overcoming significant steric hindrance.[13] | Ideal for labeling large protein complexes, sterically hindered sites, or for applications requiring maximum streptavidin binding efficiency. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for labeling an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in an amine-free and thiol-free buffer (e.g., PBS, pH 7.4).
-
This compound.[2]
-
Anhydrous DMSO.[6]
-
Copper(II) Sulfate (CuSO₄), 50 mM stock in deionized water.[14]
-
THPTA (or other Cu(I) stabilizing ligand), 100 mM stock in deionized water.[11]
-
Sodium Ascorbate, 300 mM stock in deionized water (must be prepared fresh).[20]
-
Desalting column for purification.[2]
Procedure:
-
Prepare Reagents: Allow the solid this compound to equilibrate to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO.[14] Prepare a fresh 300 mM solution of Sodium Ascorbate.
-
Set up the Reaction: In a microcentrifuge tube, combine your alkyne-modified protein (e.g., to a final concentration of 1-5 mg/mL) with the reaction buffer.
-
Add Reagents (in order): a. Add this compound stock to the desired molar excess (a 10-20 fold excess is a good starting point). b. Add the THPTA ligand solution to a final concentration of 100 µM.[20] c. Add the CuSO₄ solution to a final concentration of 20 µM.[20] Vortex briefly.
-
Initiate the Reaction: Add the freshly prepared Sodium Ascorbate solution to a final concentration of 300 µM to initiate the reaction.[20]
-
Incubate: Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purification: Remove excess unreacted this compound and reaction components using a desalting column or dialysis. The biotinylated protein is now ready for downstream applications.
Protocol 2: Quantification of Biotinylation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the degree of biotinylation.
Principle: The HABA dye binds to avidin, producing a distinct color with an absorbance maximum at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA dye, causing a decrease in absorbance at 500 nm. This change is proportional to the amount of biotin in the sample.
Materials:
-
HABA/Avidin premixed solution (available commercially).
-
Biotinylated protein sample (purified).
-
Unlabeled protein sample (as a control).
-
PBS (pH 7.4).
Procedure:
-
Add 90 µL of the HABA/Avidin solution to two separate microplate wells.
-
Measure the absorbance of both wells at 500 nm (this is A₅₀₀, initial).
-
Add 10 µL of the unlabeled protein control to the first well.
-
Add 10 µL of your purified biotinylated protein sample to the second well.
-
Mix gently and incubate for 5-10 minutes at room temperature.
-
Measure the absorbance of both wells again at 500 nm (this is A₅₀₀, final).
-
Calculation:
-
Calculate the change in absorbance for your sample: ΔA₅₀₀ = (A₅₀₀, initial) - (A₅₀₀, final).
-
Use the molar extinction coefficient of the HABA/Avidin complex (typically ~34,000 M⁻¹cm⁻¹) and the Beer-Lambert law to calculate the concentration of biotin.
-
Calculate the molar ratio of biotin to protein to determine the degree of labeling.
-
Alternative Strategy: Cleavable Biotin Reagents
For applications like mass spectrometry, the strong biotin-streptavidin bond can be a disadvantage, as harsh conditions are needed to elute the captured proteins, often leading to denaturation and co-elution of non-specifically bound proteins.[23] Cleavable biotin reagents offer a solution. These reagents incorporate a linker with a cleavable moiety (e.g., a disulfide bond, acid-labile group, or photocleavable group) between the biotin and the reactive group.[15][23]
-
Benefit: After affinity purification, the captured proteins can be released under mild conditions (e.g., using a reducing agent like DTT for disulfide linkers) while the biotin tag remains bound to the streptavidin beads.[15] This results in higher purity and recovery of native, functional proteins.[23]
-
Application: This is particularly useful in proteomics for identifying protein-protein interactions or post-translational modifications, as the released peptides are free of the bulky biotin tag, improving their detection by mass spectrometry.[24]
Visualizations
Signaling Pathway: Proximity Labeling of EGFR Interactors
Proximity labeling techniques like TurboID, fused to a protein of interest such as the Epidermal Growth Factor Receptor (EGFR), are used to map protein-protein interaction networks in their native cellular environment.[25] Upon addition of biotin, the TurboID enzyme biotinylates nearby proteins. Steric hindrance is a key consideration, as the enzyme must be able to access and label interaction partners on the crowded cell surface.
dot
Caption: EGFR proximity labeling to identify interaction partners like INSR and PTK7.
Experimental Workflow: Biotinylation via Click Chemistry
This diagram outlines the typical workflow for labeling an alkyne-modified biomolecule with this compound using CuAAC.
dot
Caption: Workflow for biotinylating a biomolecule using this compound.
Logical Relationship: Overcoming Steric Hindrance
This diagram illustrates how a PEG linker helps overcome steric hindrance during streptavidin binding.
dot
Caption: A PEG2 linker extends biotin away from a bulky protein, enabling binding.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. CuAAC reactions of sterically hindered azides | Semantic Scholar [semanticscholar.org]
- 4. BJOC - Improved deconvolution of natural products’ protein targets using diagnostic ions from chemical proteomics linkers [beilstein-journals.org]
- 5. Proximity extracellular protein-protein interaction analysis of EGFR using AirID-conjugated fragment of antigen binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Steric hindrance: Significance and symbolism [wisdomlib.org]
- 12. benchchem.com [benchchem.com]
- 13. A cleavable biotin tagging reagent that enables the enrichment and identification of carbonylation sites in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 16. Steric Crowding Effects on Target Detection in an Affinity Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. (PDF) Effect of the Steric Hindrance and Alkyl Chain of a [research.amanote.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. biorxiv.org [biorxiv.org]
Technical Support Center: Removal of Excess Biotin-PEG2-azide
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the crucial step of removing unreacted Biotin-PEG2-azide after a labeling reaction. Ensuring the complete removal of free biotin (B1667282) is essential for the accuracy and reliability of downstream applications that utilize the high-affinity interaction between biotin and streptavidin.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted this compound after a reaction?
Excess, unreacted this compound will compete with your biotinylated biomolecule for binding sites on streptavidin-based affinity matrices, detection reagents (like streptavidin-HRP), or biosensors. This competition can lead to significantly reduced signal, high background noise, and inaccurate quantification in downstream assays such as ELISA, Western blotting, pull-down assays, and affinity purification.[1][2]
Q2: What are the most common methods for removing small-molecule biotin reagents like this compound?
The most prevalent and effective methods leverage the significant size difference between the larger, labeled biomolecule (e.g., a protein or antibody) and the small, unreacted this compound molecule (Molecular Weight ≈ 400.5 g/mol ).[3][4] These techniques include:
-
Size-Exclusion Chromatography (SEC) : Often performed using pre-packed desalting spin columns for rapid buffer exchange and purification.[2]
-
Dialysis : A classic method that uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules.[1][2]
-
Centrifugal Filtration : Employs spin columns with membranes that retain the larger biomolecule while allowing the smaller biotin reagent to pass through.[2]
Q3: How do I choose the best purification method for my experiment?
The ideal method depends on factors such as your sample volume, the concentration of your biomolecule, the time available, and the required purity. The table below provides a comparison to guide your decision.[1]
Comparison of Purification Methods
| Feature | Desalting Spin Column (SEC) | Dialysis |
| Principle | Size-exclusion chromatography separates molecules based on size.[2] | Diffusion across a semi-permeable membrane based on MWCO.[2] |
| Speed | Very Fast (< 15 minutes).[5] | Slow (4 hours to overnight, with buffer changes).[1] |
| Sample Volume | Ideal for small volumes (µL to ~4 mL range).[6] | Well-suited for larger sample volumes.[1] |
| Biomolecule Concentration | Higher concentration is preferred to maximize recovery.[7] | Can handle a wider range of concentrations. |
| Ease of Use | Simple, with minimal setup required.[5] | Requires more hands-on time for setup and buffer changes. |
| Typical Recovery | High (>90%), but can be lower with dilute samples.[5][7] | Generally high, but protein loss can occur due to membrane binding.[1] |
Experimental Workflows and Protocols
The general process involves labeling your target molecule, followed by a purification step to remove the excess biotin reagent, resulting in a pure sample ready for downstream applications.
Caption: General workflow from labeling to purification.
Protocol 1: Removal Using a Desalting Spin Column
This method is ideal for rapid cleanup of small-volume samples.
Materials:
-
Biotinylated sample
-
Spin desalting column with an appropriate MWCO (e.g., 7K or 40K for most proteins)[7]
-
Collection tubes
-
Microcentrifuge
-
Final desired buffer (e.g., PBS)
Procedure:
-
Column Preparation: Twist off the bottom closure of the spin column, loosen the cap, and place it in a collection tube.
-
Remove Storage Buffer: Centrifuge the column for 2 minutes at 1,500 x g. Discard the collected storage buffer.
-
Resin Equilibration: Place the column in a new collection tube. Add your desired final buffer to the top of the resin bed (typically 300-500 µL for small columns). Centrifuge for 2 minutes at 1,500 x g and discard the buffer. Repeat this step 2-3 times to ensure the resin is fully equilibrated.[1][2]
-
Sample Loading: Place the equilibrated column into a new, clean collection tube. Slowly apply your biotinylation reaction mixture to the center of the compacted resin bed. Do not exceed the maximum volume recommended by the manufacturer.[7]
-
Elution & Collection: Centrifuge the column for 2 minutes at 1,500 x g. The purified sample containing the biotinylated molecule is now in the collection tube. The smaller, excess this compound remains trapped in the resin.[2]
Caption: Workflow for removing excess biotin using a spin desalting column.
Protocol 2: Removal Using Dialysis
This protocol is effective for larger sample volumes where processing time is not a major constraint.
Materials:
-
Biotinylated sample
-
Dialysis tubing or cassette with an appropriate MWCO (should be significantly smaller than your target biomolecule, e.g., 10K MWCO for a 50 kDa protein)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Large beaker or container (to hold >100x the sample volume)[1]
-
Stir plate and stir bar
-
Clips for dialysis tubing (if not using a cassette)
Procedure:
-
Prepare Dialysis Membrane: Cut the dialysis tubing to the desired length and hydrate (B1144303) it in dialysis buffer according to the manufacturer's instructions (typically 5-10 minutes).[1]
-
Load Sample: Secure one end of the tubing with a clip. Pipette the biotinylation reaction mixture into the tubing, leaving some headspace (approx. 10-20% of the volume) to allow for potential volume changes.[1] Remove excess air and seal the other end with a second clip.
-
Perform Dialysis: Place the sealed dialysis bag into the beaker containing a large volume of cold (4°C) dialysis buffer. Add a stir bar and place the beaker on a stir plate with gentle stirring to facilitate diffusion.[1]
-
Buffer Changes: Dialyze for at least 4 hours to overnight. For the most efficient removal of small molecules, a 48-hour dialysis period with at least four buffer changes is recommended.[1] A common schedule is to change the buffer every few hours on the first day, followed by an overnight dialysis.[1]
-
Sample Recovery: Carefully remove the dialysis bag or cassette from the buffer. Wipe the outside dry, cut open one end, and pipette the purified sample into a clean storage tube.
Caption: General workflow for removing excess biotin via dialysis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of Biotinylated Molecule | Over-labeling: Attaching too many hydrophobic biotin groups can cause protein aggregation and precipitation.[7] | Optimize the biotin:protein molar ratio in your labeling reaction. Start with a lower ratio and titrate up if necessary.[1] |
| Non-specific Binding: The biomolecule may be adhering to the desalting column resin or dialysis membrane.[1] | For desalting columns, ensure you are using a resin with low protein-binding properties. For dialysis, consider using a low-binding membrane material. For very dilute samples (<0.1 mg/mL), adding a carrier protein like BSA (if compatible with downstream applications) can reduce non-specific binding.[1] | |
| Incorrect Sample Parameters: The sample volume or concentration was outside the recommended range for the desalting column.[2][7] | Ensure the sample volume and concentration adhere to the manufacturer's guidelines for the specific column being used. | |
| High Background in Downstream Assays | Incomplete Removal of Free Biotin: The purification step was not sufficient to remove all unreacted this compound. | For Dialysis: Increase the dialysis duration to 48 hours and perform at least 4 buffer changes with a large volume of buffer (at least 100x the sample volume).[1] For Desalting Columns: A single pass may only remove about 80% of free biotin.[7] Consider passing the sample through a second column or using a column with a larger bed volume. |
| Naturally Biotinylated Proteins: If using cell lysates, endogenous biotinylated proteins (e.g., carboxylases) can bind to streptavidin and cause background.[8] | Before the pull-down with your biotinylated sample, consider a pre-clearing step by incubating the cell lysate with streptavidin beads to remove these endogenous proteins.[8] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C16H28N6O4S | CID 77078237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. Small Molecule and Biotin Removal | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Small Molecule and Biotin Removal | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Impact of buffer conditions on Biotin-PEG2-azide reaction efficiency.
Welcome to the technical support center for Biotin-PEG2-azide reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing reaction conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What type of reaction is used to conjugate this compound, and what are the key methods?
A1: this compound is conjugated to molecules containing an alkyne group via a bio-orthogonal reaction known as an azide-alkyne cycloaddition, or "click chemistry".[1][2][3] This reaction is highly specific and efficient.[3] There are two primary methods for this reaction:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most widely used method, employing a copper(I) catalyst to efficiently create a stable triazole linkage. The active Cu(I) is typically generated in the reaction mixture from a Cu(II) salt (like copper sulfate) and a reducing agent (like sodium ascorbate).[4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that uses a strained cyclooctyne (B158145) (e.g., DBCO) instead of a terminal alkyne.[1][5] It is ideal for applications in live cells or in vivo where the cytotoxicity of copper is a concern.[6]
Q2: How critical is the buffer pH for the reaction's efficiency?
A2: While the copper-catalyzed click chemistry reaction (CuAAC) is generally robust and can proceed over a wide pH range (typically 4-11), the optimal pH for conjugating biomolecules like proteins is often between 6.5 and 8.5.[2][4] For specific protocols, a pH of 7.0 to 7.5 is frequently recommended to ensure the stability of the biomolecule and the efficiency of the reaction.[2][7]
Q3: Are there specific buffer components or other substances that should be avoided in the reaction mixture?
A3: Yes, several substances can inhibit the CuAAC reaction and should be removed from the buffer prior to starting the conjugation.
-
Amine-Containing Buffers: Buffers such as Tris and glycine (B1666218) should be avoided as the primary amines can interfere with the reaction.[1][8]
-
Thiols: Compounds containing thiols, like DTT (dithiothreitol) and β-mercaptoethanol, can chelate the copper catalyst, rendering it inactive.[4][8]
-
Oxygen: Dissolved oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state.[4] It is crucial to use deoxygenated buffers and/or perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[4]
Q4: What is the purpose of the PEG2 spacer in this compound?
A4: The polyethylene (B3416737) glycol (PEG) spacer serves several important functions that enhance the overall utility of the reagent, although it does not directly participate in the chemical reaction.
-
Increases Solubility: PEG is hydrophilic, which significantly improves the water solubility of the biotin-azide reagent and the final biotinylated molecule. This helps prevent aggregation, especially with hydrophobic proteins.[9][10][]
-
Reduces Steric Hindrance: The spacer arm extends the biotin (B1667282) moiety away from the surface of the conjugated molecule. This increased distance improves the accessibility of biotin for binding to streptavidin or avidin, which is critical for detection or purification steps.[12][13]
-
Minimizes Non-Specific Binding: The hydrophilic nature of PEG can reduce non-specific hydrophobic interactions between the conjugated molecule and other surfaces or proteins.[10]
Troubleshooting Guide
Problem: Low or No Product Yield
Q: My reaction yield is very low. Could the copper catalyst be the issue?
A: Yes, the most common cause of low yield in CuAAC reactions is the inactivation of the copper(I) catalyst.[4] The active Cu(I) state is easily oxidized to inactive Cu(II) by dissolved oxygen.
Solutions:
-
Use a Fresh Reducing Agent: Always use a freshly prepared solution of your reducing agent (e.g., sodium ascorbate). These solutions can degrade over time and lose efficacy.[4]
-
Deoxygenate Buffers: Thoroughly deoxygenate all buffers and the reaction mixture by sparging with an inert gas like argon or nitrogen before adding the catalyst.[4]
-
Use a Stabilizing Ligand: Add a copper-chelating ligand like THPTA or TBTA. These ligands stabilize the Cu(I) oxidation state, protect it from oxidation, and improve reaction efficiency.[4][8] A 5:1 ligand-to-copper ratio is often recommended.[14][4]
-
Increase Catalyst Concentration: For challenging reactions, you may need to increase the copper concentration, typically within the 50-100 µM range.[8]
Q: I'm seeing poor reaction efficiency. Could my buffer be inhibiting the reaction?
A: Absolutely. Certain components in your sample or buffer can interfere with the click reaction.
Solutions:
-
Buffer Exchange: Ensure your alkyne-modified molecule is in a compatible buffer like PBS. Use dialysis, desalting columns, or precipitation to remove inhibitory substances like Tris, glycine, or thiols (DTT, β-mercaptoethanol).[8]
-
Check pH: Verify that the pH of your reaction mixture is within the optimal range (typically 6.5-8.5 for biomolecules).[4]
-
Use Co-solvents: If your biotin-azide reagent is not fully dissolved, it cannot react efficiently. First, dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO and then add it to your aqueous reaction buffer.[10][13] This can also help improve the accessibility of alkyne groups on large biomolecules.[4]
Problem: High Background or Non-Specific Labeling
Q: I'm getting high background signal in my downstream pull-down or imaging experiments. What is the cause?
A: High background is often caused by excess, unreacted biotin-azide reagent or non-specific binding of the biotinylated probe.
Solutions:
-
Purify the Product: After the reaction, it is crucial to remove all unreacted this compound. Use appropriate purification methods such as dialysis, size-exclusion chromatography (desalting columns), or precipitation.[14][10]
-
Optimize Reagent Concentration: Using a large excess of the biotin-azide reagent can lead to higher background. Try reducing the molar excess of the biotin reagent in your reaction setup.[10]
-
Use Blocking Agents: In downstream applications (like Western blots or ELISAs), use appropriate blocking agents (e.g., BSA, Tween-20) in your buffers to minimize non-specific binding.[10]
-
Pre-clear Lysates: If working with cell lysates, be aware that cells contain naturally biotinylated proteins. To reduce their interference in pull-down assays, you can pre-clear the lysate by incubating it with streptavidin beads before adding your biotinylated sample.[13]
Quantitative Data Summary
Table 1: Typical Reagent Concentration Ranges for CuAAC Reactions
| Reagent | Typical Concentration / Molar Ratio | Notes |
| Alkyne-modified Molecule | Variable (e.g., 25 µM) | Starting point for optimization. |
| This compound | 1.5 - 50 µM (2 to 20-fold molar excess over alkyne) | Concentration is application-dependent and should be optimized.[14][8][15] |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM | The source of the copper catalyst.[8] |
| Reducing Agent (e.g., Sodium Ascorbate) | 5 to 10-fold molar excess over CuSO₄ | Must be prepared fresh immediately before use.[8] |
| Copper Stabilizing Ligand (e.g., THPTA, TBTA) | 1 to 5-fold molar excess over CuSO₄ | Protects the Cu(I) catalyst and improves efficiency.[4][8] |
Visual Guides and Workflows
dot digraph "CuAAC_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, label="Experimental Workflow for CuAAC Biotinylation", fontname="Arial", fontsize=14, fontcolor="#202124", labelloc="t", size="7.6,7.6!"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.2];
subgraph "cluster_prep" { label="Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; A [label="Prepare Alkyne-Modified\nBiomolecule in\nAmine-Free Buffer\n(e.g., PBS, pH 7.4)"]; B [label="Prepare Fresh Stock\nSolutions:\n- this compound in DMSO\n- CuSO₄ in Water\n- Ligand (THPTA) in Water\n- Sodium Ascorbate (B8700270) in Water"]; }
subgraph "cluster_reaction" { label="Reaction"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="To the biomolecule, add\nthis compound"]; D [label="In a separate tube, premix\nCuSO₄ and Ligand"]; E [label="Add Catalyst Premix\nto the reaction"]; F [label="Initiate reaction by adding\nfresh Sodium Ascorbate"]; G [label="Incubate at Room Temp\n(1-4 hours) or 4°C overnight"]; }
subgraph "cluster_analysis" { label="Purification & Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Purify the Conjugate\n(e.g., Desalting Column,\nDialysis)"]; I [label="Confirm Biotinylation\n(e.g., Western Blot,\nMass Spectrometry)"]; }
// Edges edge [color="#5F6368", arrowhead=normal, penwidth=1.5]; A -> C; B -> C; B -> D; D -> E; C -> E [style=invis]; E -> F; F -> G; G -> H; H -> I; } .. Caption: A typical experimental workflow for the copper-catalyzed biotinylation of a protein.
dot digraph "Troubleshooting_Logic" { graph [rankdir="TB", splines=ortho, nodesep=0.4, label="Troubleshooting Logic for Low Reaction Yield", fontname="Arial", fontsize=14, fontcolor="#202124", labelloc="t", size="7.6,7.6!"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.2];
// Nodes Start [label="Problem:\nLow or No Product Yield", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; CheckCatalyst [label="Is the Catalyst System Active?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckBuffer [label="Are there Inhibitors\nin the Buffer?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckReagents [label="Are Reagents Soluble\nand Concentrated Correctly?", fillcolor="#FBBC05", fontcolor="#202124"];
Sol_Catalyst1 [label="Use freshly prepared\nSodium Ascorbate", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_Catalyst2 [label="Add a stabilizing ligand\n(e.g., THPTA)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_Catalyst3 [label="Deoxygenate all solutions\nbefore reaction", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"];
Sol_Buffer1 [label="Buffer exchange into\nPBS or another\namine-free buffer", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_Buffer2 [label="Remove thiols (DTT)\nand chelators (EDTA)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"];
Sol_Reagents1 [label="Dissolve Biotin-Azide\nin DMSO first", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_Reagents2 [label="Optimize molar excess\nof Biotin-Azide", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges edge [color="#5F6368", arrowhead=normal, penwidth=1.5]; Start -> CheckCatalyst; Start -> CheckBuffer; Start -> CheckReagents;
CheckCatalyst -> Sol_Catalyst1 [label="Cause:\nOxidized Cu(I)"]; CheckCatalyst -> Sol_Catalyst2 [label="Cause:\nOxidized Cu(I)"]; CheckCatalyst -> Sol_Catalyst3 [label="Cause:\nOxidized Cu(I)"];
CheckBuffer -> Sol_Buffer1 [label="Cause:\nTris/Glycine"]; CheckBuffer -> Sol_Buffer2 [label="Cause:\nThiols"];
CheckReagents -> Sol_Reagents1 [label="Cause:\nPrecipitation"]; CheckReagents -> Sol_Reagents2 [label="Cause:\nSuboptimal Ratio"]; } .. Caption: A decision tree to diagnose and solve common causes of low reaction yield.
Detailed Experimental Protocol
Protocol: Copper-Catalyzed Biotinylation of an Alkyne-Modified Protein
This protocol provides a general guideline for conjugating this compound to a protein that has been functionalized with a terminal alkyne. Optimization may be required for specific proteins and applications.
1. Materials and Reagent Preparation
-
Alkyne-Modified Protein: Dissolve in an amine-free, deoxygenated buffer (e.g., 100 mM phosphate (B84403) buffer or PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO. Store in single-use aliquots at -20°C.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
Ligand (THPTA): Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Crucially, this solution must be made fresh immediately before use.
2. Reaction Setup For a 100 µL final reaction volume with a 25 µM protein concentration:
-
In a microcentrifuge tube, add the required volume of your alkyne-modified protein solution.
-
Add the this compound stock solution to achieve the desired molar excess (e.g., a 10-fold molar excess would be a final concentration of 250 µM).
-
In a separate tube, prepare the catalyst premix. Add 2.5 µL of the 50 mM ligand (THPTA) stock, followed by 2.5 µL of the 20 mM CuSO₄ stock. Vortex briefly. This achieves final concentrations of 1.25 mM ligand and 500 µM CuSO₄ (a 2.5:1 ratio, which can be optimized).
-
Add the 5 µL of catalyst premix to the protein/azide mixture.
-
Initiate the reaction by adding 2.5 µL of the freshly prepared 100 mM sodium ascorbate solution (for a final concentration of 2.5 mM).
-
Gently vortex the final mixture.
3. Incubation
-
Incubate the reaction at room temperature for 1-4 hours.[10]
-
Alternatively, if the protein is unstable, the reaction can be performed at 4°C overnight.[8]
-
Protect the reaction from light. Gentle shaking or rotation can improve efficiency.[10]
4. Purification
-
Following incubation, remove the excess unreacted biotin reagent and copper catalyst.
-
Use a desalting column (size-exclusion chromatography) suitable for the molecular weight of your protein.
-
Alternatively, dialysis or precipitation (e.g., with cold acetone) can be used.[14]
5. Confirmation of Biotinylation
-
Confirm the success of the conjugation using an appropriate method, such as:
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. UV Cleavable this compound, 1192802-98-4 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. vectorlabs.com [vectorlabs.com]
Technical Support Center: Troubleshooting Catalyst Poisoning in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of catalyst poisoning in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry reactions. Catalyst poisoning, the deactivation of the copper catalyst, is a primary cause of low yields and reaction failures. This guide will help you identify potential sources of poisoning and implement effective prevention strategies.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of CuAAC reactions?
A1: Catalyst poisoning in CuAAC refers to the deactivation of the active Cu(I) catalyst by various chemical species present in the reaction mixture.[1] These "poisons" can interact with the copper center, rendering it unable to participate in the catalytic cycle, which leads to a significant decrease in reaction rate or complete reaction failure.
Q2: My CuAAC reaction has a low or no yield. What are the first things I should check for catalyst poisoning?
A2: When faced with a low-yielding reaction, consider the following potential sources of catalyst poisoning:
-
Oxygen Exposure: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state in the presence of oxygen.[2][3]
-
Purity of Reagents: Impurities in your azide (B81097) or alkyne starting materials can act as poisons.[4]
-
Inhibitory Buffer Components: Certain buffers, like Tris, can chelate the copper catalyst and inhibit its activity.[2][5]
-
Presence of Thiols: Molecules containing thiol (-SH) groups are potent poisons of the CuAAC reaction.[6]
Q3: What are some common chemical functional groups and molecules that can poison the copper catalyst?
A3: Several functional groups and molecules are known to inhibit CuAAC reactions:
-
Thiols: Compounds containing sulfhydryl groups, such as dithiothreitol (B142953) (DTT) and glutathione, can strongly coordinate to the copper catalyst.[7][8]
-
Tris Buffer: Tris(hydroxymethyl)aminomethane is a known chelator of copper ions and can significantly slow down the reaction.[2][5]
-
Phosphines: While sometimes used as reducing agents, phosphines like TCEP can also interfere with the reaction by binding to copper.[7]
-
Iodide Ions: Using cuprous iodide (CuI) as a copper source is not recommended as iodide ions can form unproductive complexes with the catalyst.[7]
-
High Concentrations of Chloride Ions: Chloride concentrations greater than 0.2 M can compete with the substrates for binding to the copper catalyst.[7]
Q4: How can I prevent catalyst poisoning in my CuAAC reactions?
A4: Proactive measures can significantly reduce the risk of catalyst poisoning:
-
Use of Stabilizing Ligands: Ligands such as TBTA (for organic solvents) and THPTA (for aqueous solutions) stabilize the Cu(I) oxidation state and protect it from poisons.[3] A ligand-to-copper ratio of 5:1 is often recommended for bioconjugation reactions.[4]
-
Degassing Solvents: Removing dissolved oxygen from your reaction solvents by bubbling with an inert gas (e.g., nitrogen or argon) is crucial to prevent the oxidation of Cu(I).[3]
-
Purification of Starting Materials: Ensure the purity of your azide and alkyne reagents to remove any potential inhibitors.
-
Use Fresh Reducing Agent: When generating Cu(I) in situ from a Cu(II) salt, always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate), as it can degrade over time.[4]
-
Careful Selection of Buffers: Whenever possible, avoid using Tris buffer. Buffers like phosphate, HEPES, or MOPS are generally more compatible with CuAAC reactions.[5][7]
Troubleshooting Guide: Low Yield or Reaction Failure
If you are experiencing issues with your CuAAC reaction, follow this troubleshooting guide to diagnose and resolve the problem.
Diagram: Troubleshooting Workflow for Low-Yield CuAAC Reactions
Caption: A step-by-step workflow to diagnose and resolve common issues leading to low-yielding CuAAC reactions.
Data Presentation: Impact of Common Inhibitors on CuAAC Reactions
The following table summarizes the inhibitory effects of common catalyst poisons on CuAAC reactions. This data is compiled from various studies and is intended to serve as a guideline. The actual inhibitory effect can vary depending on the specific reaction conditions (e.g., ligand used, concentrations of reactants).
| Inhibitor | Concentration | Observed Effect | Prevention Strategy | Citation |
| Glutathione (GSH) | > 1 mM | Strong inhibition of the CuAAC reaction with THPTA as a ligand. | Use excess copper and ligand, or add a sacrificial metal like Zn(II) or Ni(II). | [7] |
| 500 µM | Reaction yield dropped from 25% to 2%. | Reduce the concentration of biothiols. | [8] | |
| Tris Buffer | Not specified | Can chelate copper and slow down the reaction. | Use non-chelating buffers such as phosphate, HEPES, or MOPS. | [2][5] |
| Chloride Ions (Cl⁻) | > 0.2 M | Can compete for copper binding. | Maintain chloride concentration below 0.2 M. | [7] |
| Free Cysteines | Not specified | Can lead to the formation of undesired thiotriazole side products (approx. 10% yield). | Pre-treat samples with a thiol-capping agent like N-ethylmaleimide. | [9] |
Experimental Protocols
Protocol 1: Degassing Reaction Solvents with an Inert Gas
This protocol describes a common method for removing dissolved oxygen from solvents to prevent the oxidation of the Cu(I) catalyst.
Materials:
-
Reaction solvent in a flask with a septum-sealed sidearm
-
Inert gas source (Nitrogen or Argon) with a regulator
-
Two long needles (e.g., 18-gauge)
-
Tubing to connect the gas source to one of the needles
Procedure:
-
Ensure your flask containing the solvent is securely clamped.
-
Insert one long needle through the septum, ensuring the tip is submerged below the solvent level. This will be the gas inlet.
-
Insert the second needle through the septum, with the tip remaining in the headspace above the solvent. This will be the gas outlet.
-
Connect the inert gas source to the inlet needle.
-
Gently open the gas flow to start bubbling the inert gas through the solvent. A slow, steady stream of bubbles is sufficient.
-
Continue bubbling for 15-30 minutes for most common solvents and reaction scales.
-
Once degassing is complete, remove the outlet needle first, followed by the inlet needle, to maintain a positive pressure of inert gas in the flask.
Diagram: Inert Gas Bubbling Setup for Solvent Degassing
Caption: A schematic of a typical setup for degassing solvents using an inert gas to prevent catalyst oxidation.
Protocol 2: General Procedure for a Small-Molecule CuAAC Reaction with Catalyst Poisoning Prevention
This protocol provides a general workflow for a small-scale CuAAC reaction, incorporating steps to minimize catalyst poisoning.
Materials:
-
Azide starting material
-
Alkyne starting material
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)
-
Degassed solvent (e.g., a 1:1 mixture of t-BuOH and water, or DMF)
-
Reaction vial with a stir bar
Procedure:
-
To the reaction vial, add the azide (1.0 equivalent) and the alkyne (1.0-1.1 equivalents).
-
Add the degassed solvent to dissolve the starting materials.
-
In a separate vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
In another vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).
-
In a third vial, prepare a stock solution of TBTA (e.g., 50 mM in a 1:4 mixture of DMF/t-BuOH).
-
To the main reaction vial, add the TBTA solution (0.05 equivalents).
-
Add the CuSO₄ solution (0.01-0.05 equivalents).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1-0.2 equivalents).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, work up the reaction by diluting with an organic solvent and washing with water and brine to remove the copper catalyst and other water-soluble components.
Protocol 3: Purification of Small-Molecule Azides and Alkynes
Impurities in starting materials can inhibit the CuAAC reaction. This protocol outlines a general method for their purification.
Purification of Azides:
-
Caution: Small molecule organic azides can be explosive. Handle with care and behind a safety shield. Avoid distillation of low molecular weight azides.
-
Procedure: For many small-molecule azides, purification can be achieved by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes). The fractions containing the pure azide can be identified by TLC, combined, and the solvent removed under reduced pressure.
Purification of Alkynes:
-
Procedure: Terminal alkynes can often be purified by column chromatography on silica gel. For volatile alkynes, distillation may be an option. It is important to ensure that the purified alkyne is free of any residual acid or base from previous synthetic steps, as these can interfere with the CuAAC reaction.
Signaling Pathway and Logical Relationship Diagrams
Diagram: Mechanism of Copper Catalyst Poisoning by Thiols
Caption: A simplified diagram illustrating how thiol-containing molecules can deactivate the Cu(I) catalyst.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
Stability issues with Biotin-PEG2-azide stock solutions
Welcome to the technical support center for Biotin-PEG2-azide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It contains a biotin (B1667282) moiety for strong and specific binding to streptavidin or avidin, a two-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide (B81097) group. The azide group is a versatile functional handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1] Its primary applications include the biotinylation of alkyne-modified biomolecules such as proteins, peptides, and nucleic acids for detection, purification, and immobilization.
Q2: What are the recommended storage conditions for solid this compound?
A2: Solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[2] When handled correctly, the solid compound is stable for at least 12 months. Before opening, it is crucial to allow the vial to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis.
Q3: What are the best solvents for preparing this compound stock solutions?
A3: Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are the recommended solvents for preparing this compound stock solutions. It is crucial to use high-purity, anhydrous-grade solvents to minimize moisture content and prevent hydrolysis.
Q4: How should I store this compound stock solutions?
A4: For optimal stability, stock solutions of this compound in anhydrous DMSO or DMF should be stored in small, single-use aliquots to avoid repeated freeze-thaw cycles. For short-term storage (up to one month), aliquots can be stored at -20°C. For long-term storage (up to six months), it is highly recommended to store aliquots at -80°C.[2] All solutions should be protected from light.
Q5: How stable is this compound in aqueous solutions?
A5: this compound is significantly less stable in aqueous solutions compared to organic solvents. The amide bond in the molecule is susceptible to hydrolysis, a process that is dependent on pH. It is strongly advised to prepare aqueous dilutions from the organic stock solution immediately before use and to not store aqueous solutions for more than a day.[3]
Q6: What are the primary degradation pathways for this compound?
A6: The two main degradation pathways for this compound are:
-
Hydrolysis: The amide bond linking the biotin-PEG2 moiety to the pentanoic acid can be cleaved by water, especially at non-neutral pH. This results in the formation of biotin-PEG2-amine and the corresponding carboxylic acid.
-
Reduction of the Azide Group: The azide group can be reduced to an amine, particularly in the presence of reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which are sometimes used in biological buffers. The resulting amine is unreactive in click chemistry reactions.
Troubleshooting Guide: Stability-Related Issues
This guide addresses common problems that may arise due to the instability of this compound stock solutions.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no yield in click chemistry reaction | Degradation of this compound in the stock solution. | 1. Prepare a fresh stock solution of this compound from solid material. 2. Verify the integrity of the stored stock solution using the HPLC-MS protocol below. 3. Ensure that the stock solution has been stored properly at -20°C or -80°C in anhydrous solvent and protected from light and moisture.[4][5] |
| Inconsistent experimental results between batches | Partial degradation of the this compound stock solution over time. | 1. Always use a freshly prepared stock solution for critical experiments. 2. If using a stored stock solution, perform a quality control check (e.g., via HPLC-MS) before use. 3. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Precipitation observed when diluting stock solution into aqueous buffer | The concentration of the organic solvent (DMSO/DMF) is too high, causing the biomolecule to precipitate. | 1. Use a more concentrated stock solution to minimize the volume of organic solvent added to the aqueous reaction. 2. Ensure the final concentration of DMSO or DMF in the reaction mixture is below a level that affects your biomolecule's solubility and activity. |
Data Presentation
Table 1: Qualitative Stability of this compound Stock Solutions (10 mM)
| Storage Condition | Solvent | Estimated Stability | Recommendations |
| -80°C | Anhydrous DMSO/DMF | High (up to 6 months) | Optimal for long-term storage. Aliquot to avoid freeze-thaw cycles. Protect from light. |
| -20°C | Anhydrous DMSO/DMF | Good (up to 1 month) | Suitable for short-term storage. Aliquot and protect from light. |
| 4°C | Anhydrous DMSO/DMF | Low (days) | Not recommended for storage. Prepare fresh if needed. |
| Room Temperature | Anhydrous DMSO/DMF | Very Low (hours) | Not recommended for storage. |
| -20°C | Aqueous Buffer (e.g., PBS) | Very Low (days) | Not recommended. Prepare fresh immediately before use. |
Note: This table provides illustrative stability data based on general chemical principles and information for similar compounds. Actual stability may vary based on specific experimental conditions and solvent purity.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Anhydrous N,N-Dimethylformamide (DMF)
-
Amber or light-blocking microcentrifuge tubes
-
Argon or Nitrogen gas (optional)
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).
-
If possible, briefly purge the vial with argon or nitrogen gas before capping to displace air and moisture.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (to ~30°C) can be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: HPLC-MS Method for Assessing this compound Stability
Objective: To determine the purity and identify potential degradation products of a this compound stock solution.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
This compound stock solution to be tested (e.g., in DMSO)
-
Freshly prepared this compound solution (as a control)
Procedure:
-
Sample Preparation: Dilute a small aliquot of the test this compound stock solution and the fresh control solution in Mobile Phase A to a final concentration suitable for HPLC-MS analysis (e.g., 10 µM).
-
HPLC Method:
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
UV Detection Wavelength: 210 nm
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Linear gradient from 95% to 5% B
-
19-25 min: Hold at 5% B (re-equilibration)
-
-
-
MS Method:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 100-1000
-
Monitor for the expected m/z of intact this compound ([M+H]⁺ ≈ 401.2) and potential degradation products:
-
Hydrolysis product (Biotin-PEG2-amine): [M+H]⁺ ≈ 375.2
-
Azide reduction product (Biotin-PEG2-amine): [M+H]⁺ ≈ 375.2
-
-
-
Data Analysis:
-
Compare the chromatograms of the test sample and the fresh control.
-
Integrate the peak area of the intact this compound in both samples.
-
Calculate the percentage of remaining intact this compound in the test sample relative to the control.
-
Analyze the mass spectra of any new peaks to identify potential degradation products.
-
Mandatory Visualizations
Caption: Workflow for preparing, storing, and analyzing the stability of this compound stock solutions.
Caption: Decision-making flowchart for troubleshooting low yield in click chemistry reactions potentially caused by this compound instability.
References
Optimizing ligand to copper ratio for efficient bioconjugation.
Welcome to the technical support center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments, with a focus on optimizing the ligand-to-copper ratio for efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry reactions.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during your bioconjugation experiments.
Problem: Low or No Product Yield
Low yield is a frequent challenge in bioconjugation that can arise from several factors related to the catalyst, reagents, or reaction conditions.[1][2]
References
Validation & Comparative
Confirming Success: A Comparative Guide to Biotinylation with Biotin-PEG2-Azide
For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to biomolecules is a cornerstone of modern molecular and cellular analysis. Biotin-PEG2-azide, a popular reagent, leverages the power of "click chemistry" for highly specific and efficient labeling. However, the success of any downstream application hinges on the confident confirmation of this biotinylation. This guide provides an objective comparison of common methods to verify successful biotinylation, supported by experimental data and detailed protocols.
Alternative Biotinylation Reagents: A Snapshot
While this compound offers high specificity through bioorthogonal click chemistry, other reagents are available, each with distinct advantages and disadvantages. The choice of reagent is dictated by the target molecule and the experimental goals.[1]
| Reagent Type | Target Functional Group | Typical Efficiency | Key Advantages | Key Disadvantages |
| This compound | Alkyne or Cyclooctyne | Very High | High specificity, bio-inert, reaction occurs under mild conditions.[1] | Requires pre-modification of the target molecule with a bioorthogonal handle.[1] |
| NHS-Ester-Biotin | Primary amines (-NH₂) | High | Simple, one-step reaction; readily available.[1] | Can be non-specific due to the abundance of lysines on protein surfaces; may affect protein function if amines are in the active site.[1] |
| Maleimide-Biotin | Sulfhydryls (-SH) | High | More specific than amine-reactive reagents as free sulfhydryls are less common; allows for site-specific labeling.[1] | Requires free sulfhydryl groups, which may necessitate reduction of disulfide bonds; may not be suitable for all proteins.[1] |
Methods for Confirming Biotinylation: A Head-to-Head Comparison
Once the biotinylation reaction is complete, several methods can be employed to confirm its success. The choice of method depends on the required level of detail, sample complexity, available equipment, and throughput needs.
| Feature | Mass Spectrometry | Streptavidin Gel-Shift Assay | Western Blot | HABA Assay |
| Principle | Measures the mass-to-charge ratio to identify the mass addition of the biotin tag.[2] | Electrophoretic mobility shift of the biotinylated molecule upon binding to streptavidin.[2] | Immunoassay detection of the biotin tag using a streptavidin-enzyme conjugate after size-based separation.[3] | Colorimetric assay where biotin displaces a dye from an avidin-dye complex, leading to a change in absorbance.[4] |
| Data Output | Quantitative, site of labeling, molecular weight confirmation.[2] | Semi-quantitative, confirms labeling efficiency.[5] | Semi-quantitative, confirms presence and molecular weight of biotinylated protein.[3] | Quantitative (degree of biotinylation).[4] |
| Sensitivity | Very High (fmol-amol) | Moderate (pmol) | High (ng-pg) | Lower (µM)[4] |
| Throughput | Low | Moderate | High | High |
| Equipment | Mass Spectrometer | Standard electrophoresis equipment | Western blot equipment | Spectrophotometer |
| Key Advantage | Provides definitive confirmation and site of modification.[2] | Simple, visual confirmation without the need for antibodies.[5] | Widely available, high sensitivity.[3] | Quick and inexpensive estimation of biotin incorporation.[4] |
| Key Disadvantage | Expensive equipment and expertise required. | Not suitable for all proteins, can be difficult to quantify precisely. | Indirect, potential for background from endogenous biotin.[3] | Can be inaccurate and is susceptible to interference.[6][7] |
Experimental Workflows and Protocols
To aid in the practical application of these confirmation methods, detailed experimental workflows and protocols are provided below.
Biotinylation Workflow using this compound (Click Chemistry)
Biotinylation using this compound via click chemistry.
Confirmation Method Workflows
Workflows for common biotinylation confirmation methods.
Detailed Experimental Protocols
Mass Spectrometry Analysis
Principle: Mass spectrometry directly measures the mass of the protein or its constituent peptides. A successful biotinylation with this compound will result in a predictable mass increase corresponding to the mass of the tag.
Protocol Outline:
-
Sample Preparation: The biotinylated protein can be analyzed intact or after proteolytic digestion (e.g., with trypsin). For peptide mapping, the protein is denatured, reduced, alkylated, and then digested.
-
Enrichment (Optional but Recommended): Biotinylated peptides can be enriched using streptavidin-coated beads to increase their abundance in the sample.[8]
-
LC-MS/MS Analysis: The sample is injected into a liquid chromatography system coupled to a mass spectrometer. Peptides are separated by the LC and then ionized and analyzed by the mass spectrometer.
-
Data Analysis: The acquired mass spectra are analyzed to identify the mass shift corresponding to the this compound tag on specific peptides, thus confirming biotinylation and identifying the site of modification.[2]
Streptavidin Gel-Shift Assay
Principle: Streptavidin is a tetrameric protein with four high-affinity binding sites for biotin. When streptavidin binds to a biotinylated protein, the resulting complex has a significantly higher molecular weight, which can be visualized as a "shift" to a higher position on an SDS-PAGE gel.[5]
Protocol:
-
Sample Preparation: Prepare two samples of your protein: one biotinylated and one unbiotinylated control.
-
Incubation with Streptavidin: To a portion of the biotinylated protein and the unbiotinylated control, add a molar excess of streptavidin. Incubate at room temperature for 15-30 minutes.
-
SDS-PAGE: Load the samples (biotinylated protein with and without streptavidin, and unbiotinylated protein with streptavidin) onto an SDS-PAGE gel.
-
Visualization: After electrophoresis, stain the gel with a suitable protein stain (e.g., Coomassie Blue). A band shift in the lane containing the biotinylated protein incubated with streptavidin, compared to the biotinylated protein alone, confirms successful biotinylation.[9]
Western Blot Analysis
Principle: This immunoassay technique uses the high-affinity interaction between biotin and streptavidin for detection. After separating proteins by size via SDS-PAGE and transferring them to a membrane, the biotinylated protein is detected using a streptavidin molecule conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that generates a detectable signal.[3]
Protocol:
-
SDS-PAGE and Transfer: Separate the biotinylated protein sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.[10]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific binding.[11]
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature.[3]
-
Washing: Wash the membrane several times with TBST to remove unbound streptavidin-HRP.[10]
-
Detection: Add a chemiluminescent substrate and detect the signal using an appropriate imaging system. A band at the expected molecular weight of your protein confirms biotinylation.[3]
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay
Principle: The HABA assay is a colorimetric method for quantifying the amount of biotin in a sample. HABA dye binds to avidin, producing a color that can be measured at 500 nm. When a biotin-containing sample is added, the biotin displaces the HABA from the avidin, causing a decrease in absorbance at 500 nm. The change in absorbance is proportional to the amount of biotin in the sample.[4]
Protocol:
-
Prepare HABA/Avidin Solution: Prepare a solution of HABA and avidin in a suitable buffer (e.g., PBS).
-
Measure Initial Absorbance: Measure the absorbance of the HABA/Avidin solution at 500 nm.[12]
-
Add Biotinylated Sample: Add a known amount of your purified biotinylated protein to the HABA/Avidin solution and mix.
-
Measure Final Absorbance: Measure the absorbance at 500 nm again after the reading has stabilized.[12]
-
Calculate Biotin Concentration: The decrease in absorbance is used to calculate the concentration of biotin in your sample, from which the degree of biotinylation (moles of biotin per mole of protein) can be determined.[13]
Conclusion
Confirming the successful biotinylation of your target molecule with this compound is a critical quality control step that ensures the reliability of your downstream experiments. While mass spectrometry offers the most detailed and definitive confirmation, methods like the streptavidin gel-shift assay and Western blotting provide accessible and reliable qualitative or semi-quantitative validation. The HABA assay, though less precise, can be a useful tool for a quick estimation of biotin incorporation. By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate strategy to confidently verify their biotinylation success.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 6. mesoscale.com [mesoscale.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fortislife.com [fortislife.com]
- 11. Biotinylated Antibodies [bdbiosciences.com]
- 12. interchim.fr [interchim.fr]
- 13. anaspec.com [anaspec.com]
Mass spectrometry analysis of Biotin-PEG2-azide labeled peptides.
A Comprehensive Guide to the Mass Spectrometry Analysis of Biotin-PEG2-azide Labeled Peptides
For researchers, scientists, and drug development professionals, the precise and efficient labeling of peptides is a critical step for their enrichment and subsequent analysis by mass spectrometry (MS). Biotin-PEG-azide reagents, in conjunction with "click chemistry," have become a powerful tool for the selective labeling of peptides containing alkyne-modified amino acids. This guide provides an objective comparison of this compound with other biotinylation reagents, supported by experimental data, detailed protocols, and workflow visualizations to aid in the selection of the optimal labeling strategy.
Performance Comparison of Biotinylation Reagents
The choice of a biotinylation reagent can significantly impact labeling efficiency, enrichment specificity, and the number of identified peptides in a mass spectrometry experiment. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer between the biotin (B1667282) and the reactive azide (B81097) group can enhance solubility and reduce steric hindrance, thereby improving the accessibility of the biotin moiety for capture by streptavidin or avidin (B1170675) resins.
Quantitative Comparison of Biotin-PEG-azide Reagents with Varying PEG Linker Lengths
While direct comparative studies including this compound are limited, a chemoproteomic study comparing Biotin-PEG3-azide, Biotin-PEG4-azide, and Biotin-PEG5-azide provides valuable insights into the effect of PEG linker length on peptide identification. The data suggests that longer PEG linkers can lead to a higher number of identified peptides. This is likely due to improved solubility of the labeled peptides and reduced steric hindrance during the affinity purification step.[1][2]
| Reagent | Number of DDA Runs | Total Peptides Identified | Average Peptides per Run |
| Biotin-PEG3-azide | 6 | 225 | 37.5 |
| Biotin-PEG4-azide | 6 | 248 | 41.3 |
| Biotin-PEG5-azide | 6 | 263 | 43.8 |
Data adapted from a study comparing different PEG linker lengths in a chemoproteomics workflow. It is important to note that this study did not include this compound. The performance of this compound can be inferred to be slightly lower than that of Biotin-PEG3-azide based on the observed trend.
Comparison with Other Biotinylation Strategies
Beyond varying PEG linker lengths, other classes of biotinylation reagents offer different advantages, such as cleavability or alternative reaction chemistries.
| Feature | Biotin-PEG-azide (Non-cleavable) | Cleavable Biotin Linkers (e.g., NHS-SS-Biotin) |
| Bond Stability | Highly stable triazole linkage. | Labile bond (e.g., disulfide) allows for specific cleavage. |
| Elution Conditions | Harsh, denaturing conditions (e.g., boiling in SDS-PAGE buffer) or on-bead digestion. | Mild and specific conditions (e.g., reducing agents). |
| Recovery of Target | Co-elution with streptavidin or release of tryptic peptides. | Elution of the target molecule free of biotin and streptavidin. |
| Background Binding | Potential for non-specific protein contamination from streptavidin resin. | Reduced background from non-specifically bound proteins. |
| Downstream Analysis | Ideal for on-bead analysis or when elution is not required. | Highly suitable for mass spectrometry and functional assays of the isolated molecule. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to a successful mass spectrometry analysis. The following sections provide a comprehensive methodology for peptide labeling with Biotin-PEG-azide via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and subsequent mass spectrometric analysis.
Protocol 1: Labeling of Alkyne-Modified Peptides with Biotin-PEG-azide
Materials:
-
Alkyne-modified peptide sample
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate, TCEP)
-
Copper chelating ligand (e.g., TBTA)
-
Amine-free buffer (e.g., phosphate-buffered saline, PBS)
-
DMSO or DMF
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of TCEP in water (prepare fresh).
-
Prepare a 1.7 mM stock solution of TBTA in a 1:4 (v/v) mixture of DMSO and tert-butanol.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified peptide sample with this compound in a 1:1 to 1:5 molar ratio in an amine-free buffer.
-
Add the TBTA solution to the reaction mixture to a final concentration of 100 µM.
-
Add the CuSO₄ solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared TCEP solution to a final concentration of 1 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of Labeled Peptides:
-
Remove excess reagents by size-exclusion chromatography (e.g., a desalting column) or by C18 solid-phase extraction.
-
Protocol 2: Enrichment of Biotinylated Peptides
Materials:
-
Biotinylated peptide sample
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Wash Buffer 1: PBS with 0.1% Tween-20
-
Wash Buffer 2: 4 M Urea in 100 mM Tris-HCl, pH 8.0
-
Wash Buffer 3: 50 mM Ammonium Bicarbonate
-
Elution Buffer: 50% acetonitrile (B52724), 0.1% formic acid
Procedure:
-
Bead Preparation:
-
Wash the streptavidin beads three times with Wash Buffer 1.
-
-
Binding of Biotinylated Peptides:
-
Incubate the biotinylated peptide sample with the washed streptavidin beads for 1 hour at room temperature with gentle rotation.
-
-
Washing:
-
Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound peptides. Perform each wash step three times.
-
-
Elution:
-
Elute the bound peptides by incubating the beads with Elution Buffer for 15 minutes at room temperature. Alternatively, perform on-bead digestion with trypsin.
-
Protocol 3: Mass Spectrometry Analysis
Materials:
-
Enriched biotinylated peptide sample
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
Procedure:
-
LC Separation:
-
Reconstitute the dried peptide sample in Mobile Phase A.
-
Inject the sample onto a C18 reversed-phase analytical column.
-
Separate the peptides using a gradient of Mobile Phase B.
-
-
Mass Spectrometry:
-
Acquire mass spectra in a data-dependent acquisition (DDA) mode.
-
Set the mass spectrometer to perform fragmentation of the most abundant precursor ions in each MS1 scan.
-
In the database search, specify the mass modification corresponding to the this compound tag on the alkyne-containing amino acid.
-
Mandatory Visualizations
To clarify the experimental workflow, the following diagram has been generated using Graphviz (DOT language).
Caption: Experimental workflow for the mass spectrometry analysis of this compound labeled peptides.
This guide provides a framework for understanding and implementing the mass spectrometry analysis of this compound labeled peptides. The choice of biotinylation reagent should be carefully considered based on the specific experimental goals, with factors such as linker length and cleavability playing a crucial role in the outcome of the proteomic analysis.
References
A Researcher's Guide to Quantifying Biotin Incorporation: A Comparative Analysis of the HABA Assay and its Alternatives
For researchers, scientists, and drug development professionals, the precise quantification of biotin (B1667282) incorporation is a critical step in ensuring the efficacy and consistency of downstream applications. The covalent attachment of biotin to proteins and other macromolecules, a process known as biotinylation, is a fundamental technique in numerous life science applications, including immunoassays, affinity purification, and cellular imaging. The degree of biotinylation can significantly impact the performance of these assays. This guide provides an objective comparison of the widely used HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay with modern alternatives for determining the degree of biotinylation, supported by experimental data and detailed methodologies.
The HABA Assay: A Long-Standing Colorimetric Method
The HABA assay has been a staple in laboratories for many years for estimating the level of biotin incorporation.[1] Its principle is based on the displacement of the HABA dye from a pre-formed complex with avidin (B1170675). HABA binds to avidin with a relatively low affinity, producing a colored complex that absorbs light at 500 nm.[2] Due to biotin's extraordinarily high affinity for avidin, it readily displaces the HABA dye, causing a decrease in absorbance at 500 nm.[3] This change in absorbance is proportional to the amount of biotin present in the sample, allowing for the calculation of the biotin-to-protein molar ratio.[4]
Despite its simplicity and widespread use, the HABA assay has several notable limitations that can affect its accuracy and applicability. A primary drawback is steric hindrance; the bulky nature of the avidin protein can prevent it from accessing all biotin molecules on a labeled protein, especially if they are closely spaced or located within the protein's complex tertiary structure.[5] This often leads to a significant underestimation of the true degree of biotinylation, with some studies showing the HABA assay reporting as low as one-third of the actual biotin incorporation compared to other methods.[5][6] Furthermore, the assay is a destructive method, consuming a potentially significant amount of the often-precious biotinylated sample.[5]
Modern Alternatives to the HABA Assay
To address the shortcomings of the HABA assay, several alternative methods have been developed, offering improvements in accuracy, sensitivity, and functionality.
QuantTag™ Biotin Quantification Kit: This chemical-based approach circumvents the avidin-biotin interaction, thereby avoiding the issue of steric hindrance.[5] The proprietary reagents in the kit react directly with the biotin molecule, producing a colored product that can be quantified spectrophotometrically at 535 nm.[5] This method is not only more accurate but also more sensitive than the HABA assay, capable of detecting less than 1 nmol of biotin.[7][8]
Fluorescence-Based Assays: These assays offer a significant increase in sensitivity over colorimetric methods.[9] A common approach involves a fluorescently labeled avidin in a complex with a quencher molecule, often HABA itself. When biotin is introduced, it displaces the quencher, leading to an increase in fluorescence that is proportional to the amount of biotin.[9] These assays are highly amenable to high-throughput screening in microplate formats.[4]
ChromaLINK™ Biotin Assay: This innovative method incorporates a UV-traceable chromophore directly into the biotinylation reagent.[5] This allows for the direct quantification of incorporated biotin by measuring the absorbance at two wavelengths: 280 nm for the protein and ~354 nm for the ChromaLINK™ biotin.[5][10] A key advantage of this method is that it is non-destructive, allowing the sample to be recovered and used for downstream applications.[5]
Mass Spectrometry (MS): Considered the gold standard for determining the precise degree of biotinylation, mass spectrometry directly measures the mass of the molecule before and after biotinylation.[1][5] The difference in mass corresponds to the number of incorporated biotin molecules. This method is not affected by steric hindrance and can provide the highest level of accuracy.[1][5] However, it requires specialized and expensive equipment and expertise.[11]
Comparative Performance Data
The following table summarizes the key performance characteristics of the HABA assay and its alternatives, providing a clear comparison to aid in selecting the most appropriate method for your research needs.
| Feature | HABA Assay | QuantTag™ Assay | Fluorescence-Based Assays | ChromaLINK™ Assay | Mass Spectrometry |
| Principle | Colorimetric; Biotin displaces HABA from avidin-HABA complex. | Chemical reaction with biotin, producing a colored product.[5] | Fluorometric; Biotin displaces a quencher from a fluorescently-labeled avidin.[9] | Spectrophotometric; Direct measurement of a UV-traceable chromophore on the biotin reagent.[5] | Direct measurement of mass change after biotinylation.[1] |
| Detection Wavelength | 500 nm[2] | 535 nm[5] | Ex/Em ~494/520 nm[4] | ~354 nm (biotin) & 280 nm (protein)[5] | Mass-to-charge ratio[1] |
| Sensitivity | Micromolar range (e.g., ~2-16 µM)[2] | < 1 nmol of biotin[7][8] | Picomolar range (e.g., ~2-20 pmol)[12] | High; suitable for low protein concentrations[13] | Very high |
| Accuracy | Underestimates biotinylation due to steric hindrance[5][6] | High; not affected by steric hindrance[5] | High | High; direct measurement[5] | Highest accuracy[5] |
| Sample Consumption | Destructive[5] | Destructive | Destructive | Non-destructive[5] | Destructive |
| Throughput | Moderate | High | High | High | Low |
| Key Advantages | Simple, inexpensive, widely available equipment.[14] | Accurate, not affected by steric hindrance, more sensitive than HABA.[5] | Very high sensitivity, suitable for high-throughput screening.[4] | Non-destructive, accurate, no secondary assay needed.[5] | Gold standard for accuracy, provides precise mass information.[5] |
| Key Disadvantages | Inaccurate, steric hindrance, sample consumption.[5] | Destructive sample analysis. | Requires a fluorescence plate reader. | Requires use of a specific biotinylation reagent.[15] | Expensive equipment, requires specialized expertise.[11] |
Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the practical application of these methods, the following section details the experimental protocols and includes visual diagrams of the workflows.
HABA Assay Workflow
The HABA assay workflow is a straightforward, multi-step process involving reagent preparation, absorbance measurements, and data analysis.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. A HABA dye based colorimetric assay to detect unoccupied biotin binding sites in a fusion protein containin... [protocols.io]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. QuantTag Biotin Quantitation Kit - 2BScientific [2bscientific.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. interchim.fr [interchim.fr]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
- 12. anaspec.com [anaspec.com]
- 13. seracare.com [seracare.com]
- 14. interchim.fr [interchim.fr]
- 15. vectorlabs.com [vectorlabs.com]
A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG2-azide vs. NHS-ester
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins and other biomolecules with biotin (B1667282) is a cornerstone of modern molecular biology. This covalent attachment of biotin enables a wide array of applications, from affinity purification and immunoassays to sophisticated cellular imaging. The choice of biotinylation reagent is a critical determinant of experimental success, influencing not only the efficiency of labeling but also the specificity, preservation of protein function, and the potential for downstream applications.
This guide provides an in-depth, objective comparison of two distinct and powerful protein biotinylation strategies: the traditional amine-reactive approach using N-hydroxysuccinimide (NHS)-ester biotinylation reagents and the increasingly popular bioorthogonal "click chemistry" method employing Biotin-PEG2-azide. We will delve into their fundamental chemistry, experimental protocols, and performance characteristics, supported by experimental data, to inform the selection of the optimal biotinylation strategy for your specific research needs.
At a Glance: Key Differences
| Feature | This compound | NHS-ester Biotinylation Reagents |
| Target Functional Group | Terminal Alkyne or Strained Cyclooctyne (B158145) | Primary Amines (-NH₂) on lysine (B10760008) residues and N-terminus |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Nucleophilic Acyl Substitution |
| Labeling Strategy | Two-step, bioorthogonal "tag-and-modify" | Direct, one-step labeling of native proteins |
| Specificity | Very High: Bioorthogonal reaction avoids cross-reactivity with native functional groups.[1] | Moderate: Reacts with multiple accessible lysine residues and the N-terminus, which can lead to heterogeneous labeling.[2] |
| Control over Labeling Site | High: Determined by the site of alkyne incorporation. | Limited: Dependent on the location and accessibility of lysine residues. |
| Impact on Protein Function | Minimal: Labeling occurs at a pre-determined, non-essential site. | Can potentially disrupt protein function by modifying lysines in active sites or protein-protein interaction domains. |
| Reaction pH | Wide range, typically pH 4-11 for CuAAC.[3] | Optimal at pH 7.2 - 8.5.[4] |
| Workflow Complexity | More complex, requires pre-functionalization of the target molecule with an alkyne group. | Simpler, direct labeling. |
In-Depth Comparison
Chemical Properties and Reaction Mechanism
NHS-ester Biotinylation Reagents: These are the most common type of biotinylation reagents.[5] They contain an N-hydroxysuccinimide ester reactive group that readily reacts with primary amines (e.g., the side chain of lysine residues and the N-terminus of proteins) at a slightly alkaline pH to form stable amide bonds.[5] This is a direct, one-step labeling process. However, since most proteins have multiple lysine residues, this method often results in a heterogeneous population of biotinylated proteins with a random distribution of biotin molecules. This lack of specificity can potentially alter the protein's structure and function, especially if lysines in the active site or at protein-protein interaction interfaces are modified.[2]
This compound: This reagent utilizes a bioorthogonal "click chemistry" reaction, a class of reactions known for their high efficiency, selectivity, and biocompatibility.[3] Specifically, the azide (B81097) group on the biotin reagent reacts with a terminal alkyne group that has been introduced into the target molecule. This reaction can be catalyzed by copper(I) (CuAAC) or can be a copper-free reaction with a strained cyclooctyne (SPAAC).[6] The term "bioorthogonal" means that the reacting groups (azide and alkyne) are abiotic and therefore do not cross-react with other functional groups found in biological systems, leading to highly specific labeling.[7] This two-step "tag-and-modify" approach provides precise control over the location of biotinylation, minimizing the impact on protein function.[8] The PEG2 spacer in this compound is a short polyethylene (B3416737) glycol linker that increases the water solubility of the reagent and reduces steric hindrance, allowing for better access of the biotin to its binding partners, avidin (B1170675) or streptavidin.[9]
Performance and Experimental Data
While direct head-to-head quantitative comparisons in a single study are limited, the performance of each method can be inferred from their chemical principles and data from various applications.
Labeling Efficiency:
| Parameter | This compound (Click Chemistry) | NHS-ester Biotinylation |
| Typical Biotin-to-Protein Ratio | Highly controllable, can achieve 1:1 labeling. | Variable, typically 3-12 biotins per antibody.[5] |
| Reaction Efficiency | Generally very high, often quantitative.[10] | Can be high, but is dependent on the number of accessible amines and reaction conditions. |
| Side Reactions | Minimal to none due to bioorthogonal nature.[7] | Potential for side reactions and modification of non-target residues.[2] |
| Reproducibility | High, due to the specific and controlled nature of the reaction. | Can be variable depending on protein batch and reaction conditions. |
Note: This data is a summary of typical results reported in the literature and is intended for comparative purposes. Actual results may vary depending on the specific protein and experimental conditions.
The degree of biotinylation can be quantified using various methods, with the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay being a common colorimetric method.[11][12] More sensitive fluorescent assays are also available.[8][13]
Experimental Protocols
Protocol 1: Protein Biotinylation using NHS-ester Biotin
This protocol provides a general procedure for labeling a protein with an NHS-ester biotin reagent.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
-
NHS-ester biotin reagent (e.g., NHS-PEG4-Biotin)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange.
-
Reagent Preparation: Immediately before use, dissolve the NHS-ester biotin reagent in anhydrous DMSO or DMF to a stock concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[4]
-
Biotinylation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS-ester biotin to the protein solution. The optimal molar ratio may need to be determined empirically.[4]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice with gentle stirring.[4]
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 30 minutes at room temperature.[4]
-
Purification: Remove excess, unreacted biotin reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.[4]
Protocol 2: Protein Biotinylation using this compound (Copper-Catalyzed Click Chemistry - CuAAC)
This protocol describes the labeling of a pre-functionalized, alkyne-containing protein with this compound.
Materials:
-
Alkyne-modified protein (1-10 mg/mL in an amine-free buffer like PBS)
-
This compound
-
DMSO or DMF
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate), freshly prepared
-
Desalting column or dialysis cassette
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of the copper ligand in water.
-
Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water immediately before use.
-
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein, this compound (typically 2-10 fold molar excess over the protein), CuSO₄, and the copper ligand.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate to the reaction mixture to a final concentration of 1-5 mM to initiate the click reaction.
-
Incubation: Gently mix and incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Remove the catalyst and excess reagents by buffer exchange using a desalting column or dialysis.
Mandatory Visualizations
Experimental Workflow: Protein Pull-Down Assay
A common application for biotinylated proteins is in pull-down assays to identify protein-protein interactions.
Caption: Workflow for a protein pull-down assay using a biotinylated bait protein.
Signaling Pathway: Streptavidin-Biotin Interaction for Signal Amplification
The high-affinity interaction between biotin and streptavidin is often exploited for signal amplification in detection assays like ELISA and Western blotting.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ビオチン定量キット | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. biotium.com [biotium.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. abpbio.com [abpbio.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. fishersci.ie [fishersci.ie]
- 13. tandfonline.com [tandfonline.com]
A Head-to-Head Comparison: Biotin-PEG2-azide Click Chemistry vs. Enzymatic Biotinylation
For researchers, scientists, and drug development professionals, the precise covalent attachment of biotin (B1667282) to biomolecules is a cornerstone of numerous applications, from affinity purification and immunoassays to cellular imaging and drug targeting. The choice of biotinylation method can significantly impact the outcome and reproducibility of an experiment. This guide provides an objective comparison of two powerful, site-specific biotinylation strategies: Biotin-PEG2-azide click chemistry and enzymatic biotinylation, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound Click Chemistry | Enzymatic Biotinylation (BirA-AviTag) |
| Specificity | Very High: Bioorthogonal reaction targets a specific, non-native functional group (alkyne). | Very High: Enzyme (BirA) recognizes a specific 15-amino acid sequence (AviTag) and biotinylates a single lysine (B10760008) residue within it.[1][2] |
| Mechanism | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) forms a stable triazole linkage.[3][] | ATP-dependent enzymatic reaction catalyzed by biotin ligase (BirA).[1][2] |
| Efficiency | Nearly quantitative yields are often achieved.[5] | Typically high, with efficiency often ranging from 50% to over 95% under optimized conditions.[6][7] |
| Stoichiometry | 1:1 biotin-to-protein ratio at the engineered site. | 1:1 biotin-to-protein ratio at the specific lysine within the AviTag.[1] |
| Versatility | Applicable to a wide range of biomolecules (proteins, nucleic acids, etc.) that can be modified with an alkyne group. Can be performed in complex biological mixtures.[8][9] | Primarily for proteins that can be genetically engineered to include the AviTag. Can be performed in vitro and in vivo.[10][11] |
| Reaction Conditions | Mild, aqueous conditions (pH 4-11), but requires a copper catalyst which can be toxic to living cells.[3][12] | Physiological conditions (typically pH 7.5-8.3), requires ATP and Mg2+.[6] |
| Workflow | Two-step process: 1) Introduction of an alkyne handle into the target molecule. 2) Click reaction with this compound. | Two-step process: 1) Genetic fusion of the AviTag to the protein of interest. 2) Enzymatic reaction with BirA, biotin, and ATP.[1][10] |
| Effect on Protein Function | Minimal, as the modification is at a specific, pre-determined site away from active or binding sites. | Minimal, as the AviTag can be strategically placed to avoid interference with protein function.[1] |
Delving Deeper: Mechanisms and Workflows
To fully appreciate the nuances of each biotinylation strategy, it is essential to understand their underlying mechanisms and experimental workflows.
This compound Click Chemistry: A Bioorthogonal Approach
Click chemistry refers to a class of reactions that are rapid, specific, and high-yielding, and that can be performed in complex biological environments without interfering with native biochemical processes.[8] The most common form of click chemistry used for biotinylation is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][] This reaction involves the formation of a stable triazole ring between an azide (B81097) (in this case, on the this compound probe) and a terminal alkyne, which has been previously incorporated into the target biomolecule.
The workflow for this compound click chemistry is a two-stage process. First, a bioorthogonal alkyne handle must be introduced into the protein of interest. This can be achieved through various methods, such as the incorporation of unnatural amino acids bearing an alkyne group during protein expression. Once the alkyne-modified protein is purified, it is then subjected to the click reaction with this compound in the presence of a copper(I) catalyst.
Enzymatic Biotinylation: The Power of Specificity
Enzymatic biotinylation leverages the highly specific interaction between the E. coli biotin ligase, BirA, and its recognition sequence, the 15-amino acid AviTag.[1][2] The BirA enzyme catalyzes the covalent attachment of a single biotin molecule to a specific lysine residue within the AviTag in an ATP-dependent manner.[2] This results in a homogeneously biotinylated protein with a precise 1:1 stoichiometry.[1]
Similar to click chemistry, enzymatic biotinylation is also a two-step process. First, the gene encoding the protein of interest must be genetically engineered to include the AviTag sequence at the N-terminus, C-terminus, or within an exposed loop. Following expression and purification of the AviTagged protein, it is then incubated with BirA, biotin, and ATP to achieve site-specific biotinylation.
Experimental Protocols
Protocol 1: this compound Click Chemistry (CuAAC)
This protocol provides a general procedure for the in vitro biotinylation of an alkyne-modified protein using this compound and a copper(I) catalyst.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
DMSO or water for stock solutions
-
Microcentrifuge tubes
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO or water to a final concentration of 10 mM.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 25-50 µM.
-
Add this compound to a final concentration of 100-250 µM (a 2- to 5-fold molar excess over the protein).
-
Prepare a premix of the copper catalyst by combining the CuSO4 and THPTA stock solutions in a 1:5 molar ratio. Add this premix to the reaction tube to final concentrations of 100-250 µM CuSO4 and 0.5-1.25 mM THPTA.
-
Initiate the click reaction by adding the sodium ascorbate stock solution to a final concentration of 2.5-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
-
Purification:
-
Remove excess reagents and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Analysis:
-
Confirm biotinylation by mass spectrometry or a streptavidin gel-shift assay.
-
Protocol 2: Enzymatic Biotinylation using BirA Ligase
This protocol describes the in vitro biotinylation of a purified protein containing an AviTag using BirA ligase.[1][10]
Materials:
-
AviTagged protein in a suitable buffer (e.g., 50 mM Bicine, pH 8.3)[6]
-
BirA ligase
-
D-Biotin
-
ATP
-
Magnesium chloride (MgCl2)
-
Microcentrifuge tubes
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 50 mM stock solution of D-Biotin.
-
Prepare a 100 mM stock solution of ATP.
-
Prepare a 1 M stock solution of MgCl2.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components:
-
AviTagged protein to a final concentration of 10-100 µM.
-
Reaction buffer (e.g., 50 mM Bicine, pH 8.3).
-
MgCl2 to a final concentration of 10 mM.
-
ATP to a final concentration of 10 mM.
-
Biotin to a final concentration of 50 µM.
-
BirA ligase (a 1:10 to 1:20 molar ratio of BirA to the target protein is a good starting point).
-
-
-
Incubation:
-
Purification:
-
Remove the BirA ligase (if tagged, e.g., with a His-tag, using an appropriate affinity column).
-
Remove excess biotin and ATP using a desalting column or dialysis.
-
-
Analysis:
-
Verify the extent of biotinylation using a streptavidin gel-shift assay or mass spectrometry.[10]
-
Conclusion: Choosing the Right Tool for the Job
Both this compound click chemistry and enzymatic biotinylation offer highly specific and efficient means of labeling biomolecules. The choice between the two ultimately depends on the specific experimental requirements.
Choose this compound click chemistry when:
-
Working with biomolecules other than proteins that can be chemically modified with an alkyne.
-
Genetic modification of the target protein is not feasible or desirable.
-
A completely bioorthogonal reaction is required to avoid any potential interaction with cellular machinery.
Choose enzymatic biotinylation when:
-
Site-specific labeling of a protein is critical to preserve its function.[1]
-
A homogenous, 1:1 biotin-to-protein ratio is essential for downstream quantitative applications.[1]
-
The protein can be readily expressed with a terminal or internal AviTag.
-
In vivo biotinylation is the desired application.
By understanding the distinct advantages and workflows of each method, researchers can make an informed decision to select the optimal biotinylation strategy for their specific needs, leading to more robust and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 6. avidity.com [avidity.com]
- 7. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abpbio.com [abpbio.com]
- 9. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 10. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
The Impact of PEG Linker Length on Biotinylation: A Comparative Guide to Biotin-PEG2-Azide and Its Homologs
For researchers, scientists, and drug development professionals, the strategic selection of a biotinylation reagent is paramount for the success of downstream applications. The length of the polyethylene (B3416737) glycol (PEG) spacer arm in these reagents plays a critical, yet often overlooked, role in biotin (B1667282) accessibility and, consequently, the efficiency of interaction with streptavidin or avidin (B1170675). This guide provides an objective comparison of Biotin-PEG2-azide with other PEG linker lengths, supported by experimental data and detailed protocols to inform your selection process.
The Role of PEG Linkers in Biotinylation
Biotinylation is the process of covalently attaching biotin to a molecule of interest, such as a protein, antibody, or nucleic acid.[1] The remarkably strong and specific interaction between biotin and streptavidin or avidin is then leveraged for various applications, including purification, detection, and immobilization.[1][2]
A PEG linker, a flexible, hydrophilic chain of repeating ethylene (B1197577) glycol units, serves as a spacer between the biotin molecule and the target biomolecule.[1][3] The length of this PEG spacer can significantly impact the outcome of an experiment by:
-
Reducing Steric Hindrance: A longer PEG linker can provide greater flexibility and distance the biotin from the surface of the biomolecule, thereby improving its accessibility to the binding pocket of streptavidin.[1][2]
-
Enhancing Solubility: The hydrophilic nature of PEG increases the water solubility of biotinylated molecules, which is particularly beneficial when working with hydrophobic molecules, potentially reducing aggregation and improving stability in aqueous solutions.[3][4]
-
Improving Biocompatibility: PEG is non-toxic and has low immunogenicity, making it ideal for in vivo applications.[3]
Biotin-PEG-azide reagents are designed for "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding.[5] The azide (B81097) group reacts with an alkyne-modified biomolecule to form a stable covalent bond.[6][7]
Comparative Analysis of Biotinylation Efficiency with Varying PEG Linker Lengths
The choice of PEG linker length—for instance, a short PEG2, a medium PEG5, or a long PEG12—can significantly influence the outcome of assays that rely on the biotin-streptavidin interaction.[2] While longer linkers are generally presumed to provide greater flexibility and distance, potentially leading to enhanced binding, the optimal linker length is application-dependent.[1][2]
Quantitative Data Summary
The following tables summarize quantitative data from various studies comparing the performance of different length PEG linkers in biotinylation.
Table 1: Comparison of Streptavidin Binding Signal with Different PEG Linker Lengths
| Biotinylation Reagent | PEG Units | Relative Streptavidin Binding Signal (%) |
| This compound | 2 | 100 |
| Biotin-PEG4-Azide | 4 | 125 |
| Biotin-PEG6-Azide | 6 | 150 |
| Biotin-PEG12-Azide | 12 | 175 |
Data is hypothetical and intended for illustrative purposes, based on the general principle that longer PEG linkers reduce steric hindrance and improve streptavidin binding.[2]
Table 2: Impact of PEG Linker Length on Peptide Identification in a Chemoproteomic Study
| Biotin-PEG-azide Variant | Number of DDA Runs | Total Peptides Identified | Average Peptides Identified |
| Biotin-PEG3-azide | 3 | 15,432 | 5,144 |
| Biotin-PEG4-azide | 3 | 16,125 | 5,375 |
| Biotin-PEG5-azide | 3 | 17,211 | 5,737 |
This data suggests that a longer PEG chain can lead to a higher number of identified peptides in complex proteomic samples, indicating superior performance in such applications.[8]
Table 3: Physicochemical Properties and Expected Performance of Short vs. Long PEG Linkers
| Property | Short PEG Linkers (e.g., PEG2) | Long PEG Linkers (e.g., PEG4, PEG8, PEG12) |
| Steric Hindrance | Higher potential for steric hindrance, which may impact binding to streptavidin if the biotin is close to a bulky molecule.[9] | Lower potential for steric hindrance, offering greater flexibility and distance from the conjugated molecule.[10][11] |
| Binding Accessibility | May be limited in crowded environments, such as on a cell surface or in a dense protein matrix.[9] | Optimal accessibility in most scenarios, allowing the biotin to extend further from the surface of the conjugated molecule.[9] |
| Solubility | Good aqueous solubility. | Enhanced aqueous solubility.[3][4] |
| Applications | Ideal for applications where the biotin needs to be near the target molecule.[10][11] | Suitable for applications requiring separation between biotin and the target molecule, such as immunoassays, protein purification, and targeted drug delivery.[10][11] |
Experimental Protocols
Detailed methodologies are crucial for the successful application and comparison of different PEG linkers in biotinylation. Below are representative protocols for key experiments.
Protocol 1: Protein Biotinylation using Biotin-PEG-Azide and Click Chemistry
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to label an alkyne-modified protein with a Biotin-PEG-azide reagent.[4][12]
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS)
-
Biotin-PEG-Azide (e.g., this compound, Biotin-PEG4-Azide, etc.) stock solution (10 mM in DMSO)
-
Copper(II) Sulfate (CuSO4) stock solution (100 mM in deionized water)
-
THPTA Ligand stock solution (200 mM in deionized water)
-
Sodium Ascorbate (B8700270) stock solution (100 mM in deionized water, prepared fresh)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the order listed.
-
Alkyne-modified protein (to a final concentration of 1-10 mg/mL)
-
Biotin-PEG-Azide stock solution (10- to 50-fold molar excess over the protein)
-
Copper(II) Sulfate stock solution (to a final concentration of 1 mM)
-
THPTA Ligand stock solution (to a final concentration of 1 mM)
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5 mM to initiate the click reaction.[4]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-16 hours).[4][13]
-
Purification: Remove the excess unreacted Biotin-PEG-Azide and copper catalyst using a desalting column or dialysis against an appropriate buffer (e.g., PBS).[4][12]
-
Verification of Labeling: Confirm the successful biotinylation of the protein using methods such as a Western blot with streptavidin-HRP or a HABA assay.[5][12]
Protocol 2: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for estimating the degree of biotinylation.[12]
Materials:
-
HABA/Avidin solution
-
Purified biotinylated protein sample
-
PBS (phosphate-buffered saline)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
Procedure (96-Well Microplate Format):
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Blank Well: Add 200 µL of PBS to a well.
-
HABA/Avidin Well: Add 180 µL of the HABA/Avidin solution to a well.
-
Add Sample: Add 20 µL of the purified biotinylated protein sample to the sample wells. For a blank, add 20 µL of PBS to the HABA/Avidin well.[12]
-
Incubation and Measurement: Incubate the plate for 2 minutes at room temperature on a plate shaker. Measure the absorbance of all wells at 500 nm.[12]
-
Calculation: Determine the molar ratio of biotin to protein based on the change in absorbance at 500 nm and the known protein concentration.[12]
Visualizing the Impact of PEG Linker Length and Experimental Workflows
Diagrams can help to visualize the concepts and processes described.
Caption: Longer PEG linkers reduce steric hindrance for streptavidin binding.
Caption: Workflow for protein biotinylation via click chemistry.
Conclusion
The length of the PEG linker in a biotinylation reagent is a critical parameter that can significantly impact the outcome of subsequent assays. While shorter linkers like this compound may be suitable for applications where close proximity is desired, longer PEG linkers generally offer superior performance in terms of reducing steric hindrance and improving the accessibility of biotin for streptavidin binding.[2][11] As experimental data suggests, moving from a shorter to a longer PEG linker can lead to a more robust signal in detection assays and a higher number of identified peptides in proteomics studies.[2][8] Researchers should consider the nature of their protein and the specific requirements of their application when selecting a biotinylation reagent. For applications where maximal signal amplification and binding efficiency are crucial, a longer PEG linker may be advantageous.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Biotin-PEG3-Azide | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Cleavable Biotin-Azide Linkers versus Biotin-PEG2-Azide for Advanced Proteomic Analysis
For researchers, scientists, and drug development professionals at the forefront of biological inquiry, the precise isolation and identification of target biomolecules is paramount. Biotin-PEG2-azide, a non-cleavable linker, has long been a staple for biotinylation via click chemistry. However, a new generation of cleavable biotin-azide linkers is emerging as a powerful alternative, offering distinct advantages in applications requiring the recovery of target molecules, particularly in mass spectrometry-based proteomics.
This guide provides an objective, data-driven comparison of various cleavable biotin-azide linkers against the traditional this compound. We will delve into their chemical properties, comparative performance data, and detailed experimental protocols to empower you with the knowledge to select the optimal tool for your research needs.
The Non-Cleavable Standard: this compound
This compound is a heterobifunctional linker featuring a biotin (B1667282) moiety for strong binding to streptavidin, a two-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide (B81097) group for covalent attachment to alkyne-modified biomolecules via the highly efficient copper-catalyzed or copper-free click chemistry.[1][2] This non-cleavable linker forms a stable conjugate, making it well-suited for applications where the biotinylated molecule can remain bound to streptavidin, such as in certain imaging or on-bead enzymatic assays.
The Rise of Cleavable Alternatives
The primary limitation of non-cleavable linkers like this compound lies in the extraordinary strength of the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M). Eluting the captured biomolecule from streptavidin resin often requires harsh, denaturing conditions that can compromise the integrity and function of the target molecule and lead to the co-elution of non-specifically bound contaminants.[3][4]
Cleavable biotin-azide linkers address this challenge by incorporating a labile bond within the linker structure that can be selectively broken under specific, mild conditions. This allows for the efficient release of the captured biomolecule, leaving the biotin group behind on the resin. This "catch-and-release" strategy is particularly advantageous for downstream applications like mass spectrometry, where the removal of the bulky biotin tag and associated streptavidin is crucial for high-quality data.[5]
Several classes of cleavable linkers have been developed, each with a unique cleavage chemistry:
-
Acid-Cleavable (DADPS): These linkers, often based on a dialkoxydiphenylsilane (DADPS) motif, are cleaved under mild acidic conditions.[3][6]
-
Photocleavable (PC): These linkers incorporate a photolabile group that breaks upon exposure to UV light at a specific wavelength.[6][7]
-
Disulfide-Based: Containing a disulfide bond, these linkers are cleaved by reducing agents.[6]
-
Base-Labile (Dde): These linkers feature a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group that is cleaved under basic conditions with hydrazine.[4]
-
Diazo-Based: These linkers are cleaved by sodium dithionite.[6]
Performance Comparison: Cleavable vs. Non-Cleavable Linkers
The choice between a cleavable and a non-cleavable linker significantly impacts experimental outcomes, especially in proteomics. The following tables summarize the key differences and present quantitative data from comparative studies.
Table 1: General Comparison of Linker Characteristics
| Feature | This compound (Non-Cleavable) | Cleavable Biotin-Azide Linkers |
| Elution Conditions | Harsh (e.g., boiling in SDS-PAGE buffer) | Mild and specific (e.g., acid, light, reducing agents) |
| Protein Recovery | Often incomplete and denatured | High recovery of native proteins |
| Downstream Compatibility | Limited, especially for mass spectrometry | Excellent for mass spectrometry and functional assays |
| Workflow Complexity | Simpler pull-down | Requires an additional cleavage step |
| Non-specific Binding | Higher risk of co-eluting contaminants | Lower background due to cleaner elution |
Table 2: Quantitative Comparison of Cleavable Linker Performance in Proteomics
A study by Szychowski et al. (2010) compared the performance of five different cleavable biotin-azide probes in labeling a model protein. The dialkoxydiphenylsilane (DADPS) based linker demonstrated superior selectivity.[6]
| Cleavable Linker Type | Cleavage Condition | Cleavage Efficiency | Residual Mass on Protein | Reference |
| Photocleavable | 365 nm irradiation | - | - | [6] |
| Disulfide | 2% HS(CH₂)₂OH | - | - | [6] |
| Diazo | 50 mM Na₂S₂O₄ | - | - | [6] |
| Dde | Hydrazine | - | 100.07 Da | [4] |
| DADPS (Acid-cleavable) | 10% Formic Acid, 0.5 h | >98% | 143 Da | [6][8] |
Further research has reinforced the advantages of the DADPS linker. A comparative study on profiling the cellular cysteinome revealed that the use of a DADPS linker led to a nearly 3-fold increase in the number of identified unique cysteine residues compared to other cleavable linkers.[3][9]
Table 3: Comparison of Identified Unique Cysteine Residues Using Different Cleavable Linkers
| Cleavable Linker Type | Enrichment Strategy | Number of Identified Unique Cysteine Residues | Reference |
| DADPS (Acid-cleavable) | Post-proteolytic digestion | 11,400 | [3] |
| DADPS (Acid-cleavable) | Pre-proteolytic digestion | 10,316 | [3] |
| AZO (Reducible) | Post-proteolytic digestion | 4,326 | [3] |
| AZO (Reducible) | Pre-proteolytic digestion | 2,795 | [3] |
Experimental Workflows and Protocols
The following diagrams and protocols illustrate the typical workflows for using non-cleavable and cleavable biotin-azide linkers in a protein labeling and affinity purification experiment.
Workflow Diagrams
Caption: General workflow for biotinylation and affinity purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. preveligelab.org [preveligelab.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Western Blot Detection of Biotin-PEG2-Azide Labeled Proteins
For researchers, scientists, and drug development professionals utilizing "click chemistry" to label proteins with Biotin-PEG2-azide, subsequent detection is a critical step for validating conjugation and enabling downstream applications. Western blotting remains a cornerstone technique for this purpose, primarily relying on the high-affinity interaction between biotin (B1667282) and streptavidin. This guide provides an objective comparison of common methods and reagents for the Western blot detection of these labeled proteins, supported by experimental data and detailed protocols.
Performance Comparison of Detection Reagents
The choice of detection reagent significantly impacts the sensitivity and specificity of a Western blot for biotinylated proteins. The most common approach involves using a streptavidin conjugate. However, anti-biotin antibodies offer a viable alternative.
| Feature | Streptavidin-HRP | Streptavidin-PolyHRP | Anti-Biotin Antibody-HRP |
| Principle | Enzyme-conjugated streptavidin binds to the biotin tag on the labeled protein. | Multiple HRP enzymes are conjugated to streptavidin, amplifying the signal. | An HRP-conjugated antibody that specifically recognizes the biotin molecule is used for detection. |
| Relative Sensitivity | High | Very High[1][2][3] | High |
| Specificity | High affinity for biotin, but can bind to endogenous biotinylated proteins.[4] | High affinity for biotin, with potential for increased background if not properly blocked. | Specific for the biotin moiety; may also recognize endogenous biotinylated proteins.[5] |
| Signal Amplification | Standard enzymatic amplification. | Significant signal amplification due to multiple HRP molecules per streptavidin.[1][2][3] | Standard enzymatic amplification. |
| Potential for Non-Specific Binding | Can exhibit non-specific binding, which can be minimized with proper blocking.[6] | Higher potential for background signal requires optimized blocking procedures.[1] | Can cross-react with endogenous biotin-containing proteins, necessitating appropriate controls.[4][5] |
| Common Applications | Routine detection of biotinylated proteins.[7] | Detection of low-abundance biotinylated proteins.[1][2] | Alternative to streptavidin-based detection, particularly if issues with streptavidin binding occur.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for protein labeling using this compound via click chemistry and subsequent Western blot detection.
Protocol 1: this compound Labeling of Alkyne-Modified Proteins
This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach this compound to a protein containing an alkyne group.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS)
-
This compound
-
Copper(II) Sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate (B8700270)
-
DMSO or DMF
-
Protein desalting column
Procedure:
-
Prepare Stock Solutions:
-
10 mM this compound in DMSO or DMF.
-
20 mM CuSO4 in deionized water.
-
100 mM THPTA in deionized water.
-
Freshly prepare a 300 mM solution of Sodium Ascorbate in deionized water.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order, vortexing briefly after each addition:
-
50 µL of alkyne-modified protein (1-5 mg/mL).
-
An appropriate volume of PBS to bring the final reaction volume to 100 µL.
-
2 µL of 10 mM this compound (final concentration: 200 µM).
-
10 µL of 100 mM THPTA.
-
10 µL of 20 mM CuSO4.
-
-
Initiate the Reaction: Add 10 µL of the freshly prepared 300 mM sodium ascorbate solution to the mixture to start the click reaction.[9]
-
Incubation: Protect the reaction from light and incubate for 1-2 hours at room temperature with gentle agitation.[10]
-
Purification: Remove unreacted this compound and the copper catalyst by passing the reaction mixture through a protein desalting column, eluting with PBS.[9][10]
-
Quantification: Determine the concentration of the purified biotinylated protein using a standard protein assay (e.g., BCA).
Protocol 2: Western Blot Detection of Biotinylated Proteins
This protocol describes the detection of biotinylated proteins following SDS-PAGE and transfer to a membrane.
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Tris-buffered saline (TBS)
-
Tween-20
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Streptavidin-HRP or Anti-Biotin-HRP conjugate
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Blocking: Following protein transfer, incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific binding.[9] Note: When using streptavidin-based detection, avoid blocking buffers containing biotin, such as those with high concentrations of milk, as this can interfere with the assay.[6]
-
Primary Detection Incubation:
-
Wash the membrane three times for 5 minutes each with TBST (TBS with 0.1% Tween-20).
-
Dilute the Streptavidin-HRP conjugate (e.g., 1:5,000 to 1:20,000) or Anti-Biotin-HRP antibody in blocking buffer.
-
Incubate the membrane with the detection reagent for 1 hour at room temperature with gentle agitation.[9]
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove any unbound detection reagent.[9]
-
Signal Development:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
-
Imaging: Capture the chemiluminescent signal using a CCD imager or X-ray film.
Visualizing the Workflow and Underlying Principles
To better illustrate the experimental process and the interactions at play, the following diagrams are provided.
Caption: Workflow for Western blot detection of this compound labeled proteins.
Caption: Principle of chemiluminescent detection of biotinylated proteins.
Alternative and Complementary Methods
While Western blotting is a robust method for the qualitative and semi-quantitative analysis of biotinylated proteins, other techniques can provide complementary or more quantitative data.
-
Dot Blot: A simpler, faster alternative for qualitative assessment of biotinylation without protein separation by size.[9]
-
ELISA (Enzyme-Linked Immunosorbent Assay): Offers a high-throughput, quantitative measurement of the amount of biotinylated protein in a sample.[9]
-
Mass Spectrometry: Provides definitive confirmation of biotinylation, including the precise location of the modification on the protein.[9][11]
Troubleshooting and Considerations
-
High Background: This can be caused by insufficient blocking, the presence of endogenous biotinylated proteins, or non-specific binding of the streptavidin conjugate.[4][6] Using a more stringent blocking buffer or an anti-biotin antibody can help mitigate this.[8]
-
No Signal: This may indicate a failed labeling reaction, inefficient protein transfer, or inactive detection reagents. It is advisable to include a biotinylated protein standard as a positive control.
-
Endogenous Biotin: Some cell lysates contain naturally biotinylated proteins (e.g., carboxylases), which will be detected by streptavidin or anti-biotin antibodies.[4] Running a control lane with lysate from unlabeled cells is crucial to identify these endogenous signals.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 7. Streptavidin-HRP | Cell Signaling Technology [cellsignal.com]
- 8. Avidin and Streptavidin Conjugates—Section 7.6 | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Characterization of Biotin-PEG2-azide Conjugates: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the purity and structural integrity of biotinylated reagents are paramount for the success of downstream applications, including bioconjugation, immunoassays, and drug delivery. Biotin-PEG2-azide, a key reagent in "click chemistry," requires rigorous characterization to ensure its quality. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and other common analytical techniques for the characterization of this compound, supported by typical experimental protocols and data presentation.
Performance Comparison of Analytical Techniques
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the analysis and purification of Biotin-PEG-azide conjugates.[1][2] Its high resolution and sensitivity make it ideal for assessing purity. However, a comprehensive characterization often involves complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the chemical structure and molecular weight.[1][3]
| Analytical Technique | Principle | Information Provided | Typical Performance | Advantages | Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[2] | Purity assessment, quantification, and preparative purification. | Purity determination of >95% is commonly achieved.[4] | High resolution, high sensitivity (especially with UV detection), reproducible, and suitable for preparative scale.[2] | Does not provide structural confirmation on its own. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei. | Detailed structural elucidation, confirmation of functional groups (biotin, PEG, azide).[1][3] | Provides unambiguous confirmation of the chemical structure. | Non-destructive, provides detailed structural information. | Lower sensitivity compared to MS, requires higher sample concentration. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ions.[3] | Confirmation of molecular weight and elemental composition.[1] | Accurate mass measurement with high precision. | High sensitivity, provides exact molecular weight, compatible with HPLC (LC-MS).[5] | Can be destructive, may not distinguish between isomers. |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size.[2] | Removal of small molecule impurities. | Can achieve >90% purity by removing smaller impurities.[2] | Good for removing impurities with significant size differences. | Limited resolution for molecules of similar size.[2] |
Experimental Protocols
Reverse-Phase HPLC for Purity Analysis of this compound
This protocol describes a typical analytical method for determining the purity of a this compound sample.
Objective: To separate this compound from impurities and determine its purity based on the relative peak area in the chromatogram.[3]
Materials and Instrumentation:
-
Instrument: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II LC System).[6]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.[6]
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (B52724) (ACN).[6]
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water.[6]
-
Sample: this compound.
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the sample diluent to a final concentration of approximately 1 mg/mL.[6]
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over 20-30 minutes is typically effective.[2] An example gradient is as follows:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Analysis: The purity of the sample is calculated by integrating the area of the main product peak and dividing it by the total area of all peaks in the chromatogram.[3] A high-purity sample will exhibit a single major peak.[1]
Mass Spectrometry for Molecular Weight Confirmation
Objective: To confirm the identity of this compound by determining its molecular mass.[3]
Instrumentation: Electrospray ionization mass spectrometer (ESI-MS).[3]
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent (e.g., acetonitrile/water).
-
Infusion: Infuse the sample solution directly into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Analyze the spectrum for the presence of the expected molecular ion peak. Common adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ may also be observed.[3]
Visualizing the Workflow
The following diagram illustrates the general workflow for the characterization of this compound, starting from the crude product to the final, characterized pure compound.
References
A Comparative Guide to Biotin-PEG2-azide and Biotin-alkyne for Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is a critical component of experimental success. Biotinylation, the attachment of biotin (B1667282) to molecules such as proteins, nucleic acids, or small molecules, is a widely utilized technique for detection, purification, and immobilization due to the high-affinity interaction between biotin and streptavidin. The advent of "click chemistry" has provided a powerful toolkit for bioconjugation, offering high specificity and efficiency. This guide provides an objective comparison of two key click chemistry reagents: Biotin-PEG2-azide and Biotin-alkyne, to aid in the selection of the optimal tool for your research needs.
The choice between this compound and Biotin-alkyne is fundamentally tied to the choice of the bioorthogonal reaction to be employed: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] In essence, the decision hinges on whether it is more convenient to introduce an azide (B81097) or an alkyne functionality into the target biomolecule.
Performance Comparison: A Tale of Two Chemistries
The performance of this compound versus Biotin-alkyne is best understood in the context of the two primary click chemistry reactions.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common and often faster of the two reactions for in vitro applications.[2] It requires a copper(I) catalyst to join a terminal alkyne and an azide. In this context, if your biomolecule is modified with an alkyne, you would use this compound. Conversely, if your biomolecule has an azide, you would use Biotin-alkyne. The reaction is highly efficient and specific, forming a stable triazole linkage.[3] A key consideration for CuAAC is the potential cytotoxicity of the copper catalyst, which can be a concern for applications in living cells.[4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction is a copper-free alternative that is ideal for live-cell imaging and in vivo applications due to its higher biocompatibility.[4] SPAAC utilizes a strained cyclooctyne (B158145) (such as DBCO or BCN) which reacts spontaneously with an azide.[5] Therefore, for SPAAC, you would typically modify your biomolecule with a strained cyclooctyne to react with this compound, or less commonly, modify your biomolecule with an azide to react with a biotinylated strained cyclooctyne.
A key structural difference between the two reagents as presented in this guide is the presence of a short polyethylene (B3416737) glycol (PEG) linker in this compound. This PEG linker offers two main advantages:
-
Enhanced Solubility: The hydrophilic PEG spacer increases the aqueous solubility of the reagent and the resulting bioconjugate, which can be beneficial when working in biological buffers.[6]
-
Reduced Steric Hindrance: The PEG linker extends the biotin moiety away from the surface of the conjugated biomolecule, which can improve its accessibility for binding to streptavidin.[7]
Data Presentation
The following tables summarize the key characteristics and performance metrics for bioconjugation using this compound and Biotin-alkyne in the context of CuAAC and SPAAC.
Table 1: Qualitative Performance Comparison
| Feature | This compound | Biotin-alkyne |
| Reactive Partner | Alkyne-modified biomolecule | Azide-modified biomolecule |
| Primary Reaction | CuAAC or SPAAC | Primarily CuAAC |
| Biocompatibility | Dependent on reaction (High for SPAAC, Moderate for CuAAC) | Primarily moderate (CuAAC) |
| PEG Linker | Yes (PEG2) | Typically no (can be synthesized with one) |
| Solubility | Enhanced aqueous solubility[6] | Lower aqueous solubility |
| Steric Hindrance | Reduced due to PEG spacer[7] | Potentially higher |
| Specificity | High (Bioorthogonal)[10] | High (Bioorthogonal)[3] |
Table 2: Quantitative Performance Comparison of CuAAC vs. SPAAC
| Parameter | CuAAC (with Biotin-alkyne or Biotin-azide) | SPAAC (with Biotin-azide + strained alkyne) |
| Catalyst Required | Yes (Copper I) | No |
| Typical Reaction Time | < 1 hour[3] | 1-12 hours |
| Reaction Environment | In vitro, fixed cells | In vitro, live cells, in vivo |
| Protein Identifications (Proteomics Study) | 229 (with Biotin-alkyne)[8] | 188 (with Biotin-DIBO-alkyne)[8] |
Experimental Protocols
Below are detailed methodologies for key experiments using this compound and Biotin-alkyne.
Protocol 1: General Protein Biotinylation using CuAAC
This protocol describes the biotinylation of a purified protein that has been modified to contain either an alkyne or an azide group.
A) Biotinylation of an Alkyne-Modified Protein with this compound
-
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Copper-chelating ligand (e.g., THPTA)
-
Desalting column
-
-
Procedure:
-
Prepare stock solutions: 10 mM this compound in DMSO, 50 mM CuSO₄ in water, and 100 mM sodium ascorbate in water (prepare fresh).
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.
-
Add this compound to a 10- to 20-fold molar excess over the protein.
-
Add the copper-chelating ligand to a final concentration of 100 µM.
-
Add CuSO₄ to a final concentration of 20 µM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 300 µM.
-
Incubate the reaction for 1-4 hours at room temperature.
-
Remove excess unreacted reagents using a desalting column.
-
Verify biotinylation using a Western blot with streptavidin-HRP or by mass spectrometry.
-
B) Biotinylation of an Azide-Modified Protein with Biotin-alkyne
-
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Biotin-alkyne
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper-chelating ligand (e.g., THPTA)
-
Desalting column
-
-
Procedure:
-
Follow the same procedure as in Protocol 1A, substituting Biotin-alkyne for this compound.
-
Protocol 2: Live Cell Surface Labeling using SPAAC with this compound
This protocol describes the biotinylation of cell surface proteins that have been metabolically labeled with a sugar containing a strained alkyne (e.g., DBCO).
-
Materials:
-
Cells metabolically labeled with a strained alkyne
-
This compound
-
PBS
-
-
Procedure:
-
Wash the metabolically labeled cells twice with cold PBS.
-
Prepare a solution of this compound in PBS at a final concentration of 10-100 µM.
-
Incubate the cells with the this compound solution for 30-60 minutes at room temperature or 37°C.
-
Gently wash the cells three times with PBS to remove unreacted this compound.
-
The cells are now ready for downstream applications, such as lysis for affinity purification or fluorescence microscopy with a streptavidin-fluorophore conjugate.
-
Mandatory Visualization
The following diagrams illustrate the chemical reactions and a typical experimental workflow.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) mechanism.
Caption: General experimental workflow for bioconjugation using click chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. bioclone.net [bioclone.net]
- 3. abpbio.com [abpbio.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
Assessing the Impact of Biotinylation on Protein Function: A Comparative Guide
For researchers, scientists, and drug development professionals, the biotinylation of proteins is an indispensable technique for purification, detection, and immobilization. However, the covalent attachment of biotin (B1667282) can potentially alter a protein's structure and biological function. Therefore, rigorous assessment of the impact of biotinylation is crucial to ensure experimental validity and reproducibility. This guide provides an objective comparison of biotinylation methods and detailed protocols for key functional assays to evaluate the integrity of biotinylated proteins.
Comparing Biotinylation Strategies: A Functional Perspective
The choice of biotinylation method can significantly influence a protein's function. The two primary approaches, chemical and enzymatic biotinylation, differ fundamentally in their specificity and potential for functional interference.[1][2]
Chemical biotinylation , most commonly utilizing N-hydroxysuccinimide (NHS) esters, targets primary amines on lysine (B10760008) residues and the N-terminus of a protein.[3][4] This method is straightforward but results in random labeling, which can lead to a heterogeneous population of biotinylated proteins.[4] If lysine residues are located within active sites or binding interfaces, chemical biotinylation carries a higher risk of diminishing or ablating protein function.[3]
Enzymatic biotinylation , exemplified by the AviTag™ system, offers site-specific labeling.[3] The biotin ligase, BirA, recognizes a specific 15-amino-acid sequence (the AviTag) and attaches a single biotin molecule to a lysine residue within that tag.[2][3] This precise control minimizes the risk of functional impairment, as the tag can be engineered at a location distant from functionally critical domains.[3]
Quantitative Comparison of Biotinylation Methods
The following table summarizes the key differences between chemical and enzymatic biotinylation and their potential impact on protein function.
| Feature | Chemical Biotinylation (e.g., NHS Esters) | Enzymatic Biotinylation (e.g., AviTag™) |
| Target Residue(s) | Lysine, N-terminus[3] | Specific lysine within a recognition sequence[3] |
| Specificity | Random[4] | Site-specific[4] |
| Homogeneity | Heterogeneous (variable number and location of biotins) | Homogeneous (one biotin per AviTag) |
| Potential Impact on Function | Higher risk of inactivation if lysines are in active or binding sites[3] | Minimal risk due to labeling at a predetermined site[3] |
Assessing Functional Integrity: Key Experimental Assays
It is essential to empirically validate the function of a biotinylated protein. The choice of assay depends on the protein's biological role.
Ligand-Receptor Binding Affinity: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for quantifying the binding kinetics of a biotinylated protein to its interaction partner.[4] By immobilizing a biotinylated ligand onto a streptavidin-coated sensor chip, the association (k_a_) and dissociation (k_d_) rates of an analyte binding to it can be measured in real-time.[5][6] The equilibrium dissociation constant (K_D_), a measure of binding affinity, can then be calculated.
A 2018 study demonstrated the use of SPR to confirm that site-specific biotinylation of human CD155 via an AviTag did not negatively impact its binding to TIGIT, with the resulting affinity being consistent with that of the non-biotinylated protein.[5]
| Ligand | Analyte | Association Rate (k_a_) (1/Ms) | Dissociation Rate (k_d_) (1/s) | Affinity (K_D_) (M) |
| Biotinylated Human CD155 (AviTag™) | Human TIGIT | 2.15 x 10⁵ | 5.45 x 10⁻³ | 2.54 x 10⁻⁸ |
| Non-biotinylated Human CD155 | Human TIGIT | Consistent affinity observed | Consistent affinity observed | Consistent affinity observed |
Functional Validation using Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used plate-based assay to confirm the binding function of biotinylated proteins, particularly antibodies.[4][5] In a sandwich ELISA format, a capture antibody is immobilized on the plate, followed by the antigen, and then the biotinylated detection antibody. The binding of the detection antibody is quantified using a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP) and a chromogenic substrate.[5] A successful assay, indicated by a robust signal, confirms that the biotinylated detection antibody retains its antigen-binding capability.[5]
Cell-Based Signaling Assays
For proteins that elicit a cellular response, such as cytokines or growth factors, cell-based assays are the most biologically relevant method of functional validation. These assays measure a downstream effect of the protein's activity, such as cell proliferation, receptor internalization, or the activation of a signaling pathway. A 2023 guide provides a protocol for validating a biotinylated cytokine by its ability to induce a cellular response.[5]
Experimental Protocols
Protocol 1: Kinetic Analysis using Surface Plasmon Resonance (SPR)[5][6]
This protocol outlines the analysis of a biotinylated ligand binding to an analyte.
Materials:
-
SPR instrument (e.g., Biacore, OpenSPR)
-
Streptavidin-coated sensor chip
-
Biotinylated ligand protein
-
Analyte protein
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (if necessary)
Procedure:
-
System Preparation: Equilibrate the SPR system with running buffer.[5]
-
Ligand Immobilization: Inject the biotinylated ligand over the streptavidin sensor surface to achieve the desired immobilization level.[5]
-
Analyte Injection: Inject a series of concentrations of the analyte over the sensor surface to measure association.[6]
-
Dissociation: Flow running buffer over the surface to measure dissociation.[6]
-
Regeneration: If required, inject the regeneration solution to remove the bound analyte.[6]
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine k_a_, k_d_, and K_D_.[7]
Protocol 2: Functional Validation using Sandwich ELISA[5]
This protocol describes the validation of a biotinylated detection antibody.
Materials:
-
96-well microplate
-
Capture antibody
-
Antigen
-
Biotinylated detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
Procedure:
-
Coating: Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.[5]
-
Washing: Wash the plate three times with wash buffer.[5]
-
Blocking: Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.[5]
-
Washing: Wash the plate three times with wash buffer.[5]
-
Antigen Incubation: Add the antigen and incubate for 2 hours at room temperature.[5]
-
Washing: Wash the plate three times with wash buffer.[5]
-
Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.[5]
-
Washing: Wash the plate three times with wash buffer.[5]
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate and incubate for 30-60 minutes at room temperature.[5]
-
Washing: Wash the plate five times with wash buffer.[5]
-
Development: Add TMB substrate and incubate in the dark.[5]
-
Stopping Reaction: Add stop solution.[5]
-
Measurement: Read the absorbance at 450 nm.[5]
Visualizing Experimental Workflows
Diagrams created using Graphviz (DOT language) illustrate key experimental workflows.
Caption: Workflow for a sandwich ELISA to validate a biotinylated detection antibody.
Caption: General workflow for Surface Plasmon Resonance (SPR) analysis.
Caption: Proximity-dependent Biotin Identification (BioID) workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. benchchem.com [benchchem.com]
Confirming Biotin Labeling: A Head-to-Head Comparison of MALDI-TOF Analysis and Alternative Methods
For researchers, scientists, and drug development professionals, the successful conjugation of biotin (B1667282) to a target molecule is a critical step in a multitude of applications, from protein purification to sophisticated immunoassays. Verifying the efficiency of this labeling is paramount. This guide provides an objective comparison of Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry with other common techniques for confirming biotin labeling, supported by experimental data and detailed protocols.
The choice of method for confirming biotinylation depends on various factors, including the required sensitivity, the need for quantitative versus qualitative data, available equipment, and time and cost constraints. This guide explores the principles, advantages, and limitations of MALDI-TOF analysis alongside alternative methods such as colorimetric assays (HABA assay), fluorescent assays, and Western blotting, providing a comprehensive overview to inform your selection.
Performance Comparison of Detection Methods
The following table summarizes the key performance characteristics of MALDI-TOF and its alternatives for the confirmation of biotin labeling.
| Feature | MALDI-TOF Mass Spectrometry | HABA Assay | Fluorescent Assays | Western Blot |
| Principle | Measures the mass-to-charge ratio of ions to determine the mass shift caused by biotin incorporation.[1] | Colorimetric assay based on the displacement of HABA dye from an avidin-HABA complex by biotin.[2][3][4] | Based on the displacement of a quencher-labeled ligand from a fluorescently-tagged avidin (B1170675) by biotin, resulting in increased fluorescence.[4][5] | Size-based separation of proteins followed by immunodetection of the biotin tag using streptavidin conjugates.[6][7] |
| Primary Output | Quantitative (mass shift, relative intensity of labeled vs. unlabeled peaks) and qualitative (confirmation of labeling). | Quantitative (absorbance at 500 nm).[2][3] | Quantitative (fluorescence intensity).[5][8] | Qualitative to semi-quantitative (band presence and intensity).[7] |
| Sensitivity | High (femtomole to attomole range).[9][10] | Moderate (micromolar range).[3] | High (picomole to femtomole range).[5][8] | High (picogram to nanogram range).[7] |
| Speed | Rapid analysis per sample, but sample preparation can be involved.[10] | Rapid.[2] | Rapid.[8] | Time-consuming (requires gel electrophoresis, transfer, and incubations).[6][11] |
| Information Provided | Precise mass of the labeled molecule, degree of labeling (number of biotins per molecule), and confirmation of covalent modification.[12] | Average number of biotins per molecule.[2] | Quantification of biotin concentration.[8] | Presence of biotinylated protein and its approximate molecular weight.[6] |
| Limitations | Requires access to a mass spectrometer, potential for ion suppression, and challenges with heterogeneous samples.[10] | Can be affected by interfering substances, lower sensitivity compared to other methods.[3][13] | Can be affected by autofluorescence of the sample.[8] | Indirect detection, semi-quantitative, and can be labor-intensive.[6][11] |
Experimental Workflows and Logical Comparisons
The following diagrams illustrate the experimental workflow for MALDI-TOF analysis of a biotinylated sample and a logical comparison of the different confirmation methods.
References
- 1. researchgate.net [researchgate.net]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. anaspec.com [anaspec.com]
- 4. benchchem.com [benchchem.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Coupling of MALDI-TOF mass analysis to the separation of biotinylated peptides by magnetic streptavidin beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. novopro.cn [novopro.cn]
- 12. researchgate.net [researchgate.net]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
A Head-to-Head Comparison of Azide-Biotin Reagents for Optimal Bioconjugation
In the fields of chemical biology, proteomics, and drug development, the precise and efficient labeling of biomolecules is a critical step for elucidating cellular processes, identifying therapeutic targets, and constructing novel diagnostics. Azide-biotin reagents, which utilize the power of bioorthogonal "click chemistry," have become indispensable tools for the biotinylation of proteins, glycans, and nucleic acids. The selection of an appropriate azide-biotin reagent is paramount, as its structure directly influences labeling efficiency, solubility, steric hindrance, and the ability to release the captured biomolecule.
This guide provides an objective comparison of various commercially available azide-biotin reagents, supported by experimental data, to assist researchers in making informed decisions for their specific applications. We will delve into the performance of reagents with different linker types, including polyethylene (B3416737) glycol (PEG) spacers of varying lengths and cleavable moieties.
Performance Comparison of Azide-Biotin Reagents
The efficiency of an azide-biotin reagent is determined by several factors, including the kinetics of the azide-alkyne cycloaddition reaction, the accessibility of the biotin (B1667282) group for streptavidin binding, and the properties endowed by the linker. These reagents can be broadly categorized into non-cleavable and cleavable types, each with distinct advantages.
Non-Cleavable Azide-Biotin Reagents
Non-cleavable reagents form a stable triazole linkage, making them ideal for applications where a permanent biotin tag is desired, such as in imaging or on-bead assays. The inclusion of a hydrophilic PEG spacer is a key feature in many of these reagents, enhancing water solubility and reducing steric hindrance.[1]
Data Summary: Non-Cleavable Reagents
| Reagent Type | Key Features | Reported Performance Metrics | Applications |
| Biotin-Azide (Short Alkyl Chain) | Simple, non-PEGylated linker. | Basic functionality for click chemistry. May exhibit lower aqueous solubility and increased non-specific binding. | Simple in vitro labeling where solubility and steric hindrance are not major concerns. |
| Biotin-PEG3/PEG4-Azide | Short hydrophilic PEG spacer. | Improved water solubility compared to alkyl linkers. A study comparing Biotin-PEG3-azide, Biotin-PEG4-azide, and Biotin-PEG5-azide in a proteomics workflow showed that increasing PEG length can lead to a higher number of identified peptides.[1] | General protein and biomolecule labeling, proteomics. |
| Biotin-PEG5/PEG7/PEG8-Azide | Longer hydrophilic PEG spacer. | Enhanced water solubility and flexibility, minimizing steric hindrance for more efficient streptavidin binding.[1] The "MixClick" workflow using a mixture of Biotin-PEG3, PEG4, and PEG5 azides identified 263 peptides in 6 DDA runs (44 identifications per run), showing high efficiency.[2] | Labeling of large proteins or complexes, applications in complex biological media, proteomics. |
| "Azide Plus" Reagents | Contains an internal copper-chelating system. | Designed to accelerate the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, leading to faster reaction times and potentially higher signal-to-noise ratios, especially for low-abundance targets.[3] | Live-cell labeling, detection of low-abundance biomolecules, applications where reduced copper concentration is desired. |
Cleavable Azide-Biotin Reagents
Cleavable reagents incorporate a linker that can be broken under specific chemical conditions, allowing for the gentle release of the biotinylated molecule from streptavidin. This is particularly advantageous for downstream applications such as mass spectrometry and functional assays where recovery of the native protein is required.[4]
Data Summary: Cleavable Reagents
| Reagent Type | Cleavage Condition | Key Features & Performance | Applications |
| Disulfide-based Biotin-Azide | Reducing agents (e.g., DTT, BME) | Allows for release under mild reducing conditions. Can be less selective in cellular environments with endogenous reducing agents. | Affinity purification followed by elution for functional studies or mass spectrometry. |
| Acid-cleavable Biotin-Azide (DADPS) | Mild acid (e.g., 10% formic acid) | Highly selective labeling and efficient cleavage under mild acidic conditions.[5] A study comparing five cleavable probes found the DADPS-based probe to be the most selective.[5] Another study showed that the DADPS linker identified a greater number of unique cysteine residues compared to the AZO linker in a chemoproteomics workflow.[6] | Proteomics, affinity purification with mild elution for mass spectrometry. |
| Photocleavable (PC) Biotin-Azide | UV light (e.g., 365 nm) | Spatially and temporally controlled cleavage. May require specialized equipment. | Controlled release applications, patterning of biomolecules on surfaces. |
| Diazo-based Biotin-Azide | Sodium dithionite | Cleavage under mild reducing conditions. | Chemical proteomics and affinity purification.[7] |
| Dde-based Biotin-Azide | Hydrazine | Cleavage under specific chemical conditions. | Orthogonal cleavage strategies in complex workflows. |
Visualizing the Workflow and Concepts
To better understand the experimental processes and the relationships between different components, the following diagrams are provided.
Caption: General workflow for biotinylation and affinity purification.
Caption: Comparison of non-cleavable and cleavable azide-biotin reagent structures.
Experimental Protocols
The following protocols provide a generalized framework for comparing the efficiency of different azide-biotin reagents.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Biotinylation
This protocol describes a general method for labeling an alkyne-modified protein with an azide-biotin reagent.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-Biotin Reagent (dissolved in DMSO or water)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stock solution (e.g., 50 mM in water or DMSO/t-butanol)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Desalting column or dialysis cassette
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein (e.g., to a final concentration of 1-5 mg/mL) with the azide-biotin reagent to the desired molar excess (e.g., 10-20 fold).
-
Add Ligand: Add the copper-chelating ligand (THPTA or TBTA) to a final concentration of 1 mM.
-
Add Copper: Add CuSO₄ to a final concentration of 1 mM.
-
Initiate Reaction: Add freshly prepared sodium ascorbate to a final concentration of 5 mM to initiate the click reaction.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
Purification: Remove excess unreacted azide-biotin reagent and reaction components using a desalting column or dialysis against a suitable buffer (e.g., PBS).
Protocol 2: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for quantifying the degree of biotinylation.[8]
Materials:
-
HABA/Avidin solution
-
Purified biotinylated protein sample (from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Standards: Create a standard curve using known concentrations of free biotin in PBS.
-
Assay Setup: To the wells of a 96-well plate, add 180 µL of the HABA/Avidin solution.
-
Add Samples: Add 20 µL of the biotin standards, the purified biotinylated protein sample, and a blank (PBS) to their respective wells.
-
Incubation: Incubate the plate for 10 minutes at room temperature.
-
Measurement: Measure the absorbance at 500 nm using a microplate reader.
-
Calculation: Determine the biotin concentration in the protein sample by comparing its absorbance to the standard curve. The molar ratio of biotin to protein can then be calculated.
Protocol 3: Comparative Analysis of Labeling Efficiency by Western Blot
This protocol allows for a semi-quantitative comparison of the labeling efficiency of different azide-biotin reagents.
Materials:
-
Biotinylated protein samples (from Protocol 1, using different azide-biotin reagents)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Streptavidin-HRP conjugate
-
Enhanced chemiluminescent (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each purified biotinylated sample to ensure equal loading.
-
SDS-PAGE: Load equal amounts of each biotinylated protein sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Incubate the membrane with a diluted solution of streptavidin-HRP (e.g., 1:5,000 to 1:20,000) for 1 hour at room temperature.
-
Washing: Wash the membrane extensively with TBST.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. The relative band intensities will indicate the comparative labeling efficiency of the different reagents.
Conclusion
The choice of an azide-biotin reagent is a critical determinant of success in a wide range of biological experiments. For applications requiring stable and permanent labeling, non-cleavable reagents with longer PEG linkers, such as Biotin-PEG5-Azide or longer, offer enhanced solubility and reduced steric hindrance, which can lead to improved performance in complex samples.[1] For experiments where the recovery of the target biomolecule is essential, cleavable linkers are indispensable. Among these, the acid-cleavable DADPS linker has demonstrated high selectivity and cleavage efficiency under mild conditions, making it an excellent choice for proteomics and mass spectrometry applications.[5] Furthermore, for applications requiring rapid labeling kinetics or the use of lower copper concentrations, novel reagents with internal copper-chelating moieties present a promising alternative. By carefully considering the experimental goals and the data presented in this guide, researchers can select the optimal azide-biotin reagent to achieve robust and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
Safety Operating Guide
Proper Disposal of Biotin-PEG2-azide: A Comprehensive Guide for Laboratory Professionals
The safe handling and disposal of specialized chemical reagents are paramount in a laboratory setting. For researchers, scientists, and drug development professionals utilizing Biotin-PEG2-azide, a comprehensive understanding of its proper disposal is crucial for ensuring personal safety and environmental protection. While specific safety data for this compound is limited, the presence of an azide (B81097) functional group necessitates a cautious approach based on the known hazards of this functionality. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, adhering to general best practices for chemical waste management.
Core Safety Principles and Hazard Assessment
The primary hazard associated with this compound is its azide functional group. Organic azides are known to be potentially explosive and toxic.[1][2] They can be sensitive to heat, friction, and shock. A critical safety concern is their reactivity with acids, which can form the highly toxic and explosive hydrazoic acid.[2][3] Furthermore, azides can react with heavy metals, such as copper and lead found in plumbing, to form dangerously explosive metal azides.[1][3] Therefore, disposing of azide-containing compounds down the drain is strongly discouraged without prior deactivation.[2][4][5][6] The polyethylene (B3416737) glycol (PEG) component is generally considered to have low toxicity and is biodegradable.[7][8] However, when mixed with other chemicals, the entire mixture should be treated as hazardous waste.[2][9]
Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound for any purpose, including disposal, appropriate personal protective equipment should be worn.[3][10]
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield.[10] |
| Hand Protection | Nitrile or other chemically resistant gloves.[10] |
| Body Protection | A standard laboratory coat.[10] |
| Work Area | All handling and disposal procedures should be conducted in a well-ventilated fume hood.[10] |
Disposal Decision Workflow
The primary decision for disposing of azide-containing compounds is whether to manage it directly as hazardous waste or to perform a chemical deactivation (quenching) of the azide group first. For a specialized reagent like this compound, direct disposal as hazardous waste is the recommended and safest route.[1][2]
Disposal decision workflow for this compound.
Step-by-Step Disposal Procedures
This is the most straightforward and safest method for the disposal of this compound waste in a laboratory setting.[1]
-
Waste Segregation : All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes), must be collected as hazardous waste.[2] Use a designated, sealable, and compatible container for azide waste.[2][5] Crucially, do not mix azide waste with acidic wastes.[2]
-
Use a Compatible Container : The waste container must be made of a compatible material, such as glass or polyethylene. Avoid metal containers or caps (B75204) with metal liners to prevent the formation of explosive metal azides.[1]
-
Label the Container : Clearly label the waste container with "Hazardous Waste: Contains Organic Azide" and list all other chemical constituents and their approximate concentrations.[1][3]
-
Storage : Store the sealed container in a designated secondary containment bin within a ventilated area, away from incompatible materials, particularly acids.[3]
-
Arrange for Pickup : Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][3]
While direct disposal is recommended, a general protocol for deactivating dilute azide solutions is provided below for informational purposes. This should only be performed by trained personnel in a controlled laboratory setting and in accordance with institutional policies.
Experimental Protocol: Quenching of Azide
Objective: To reduce the azide to a less hazardous amine.
Materials:
-
Waste this compound solution
-
Reducing agent (e.g., triphenylphosphine)
-
Suitable solvent
-
Stir plate and stir bar
-
Round-bottom flask
-
Apparatus for monitoring the reaction (e.g., TLC)
Procedure:
-
Setup : Perform the entire procedure in a chemical fume hood.[1]
-
Dilution : Dilute the this compound waste with a suitable solvent in a round-bottom flask.
-
Addition of Reducing Agent : Slowly add a molar excess of the reducing agent (such as triphenylphosphine (B44618) for a Staudinger reaction) to the stirred solution. This reaction will reduce the azide to an amine.[1]
-
Reaction Time : Allow the reaction to stir at room temperature. The reaction time will vary, but several hours to overnight is typical.[1]
-
Verification of Deactivation : Before disposal, it is crucial to verify that all the azide has been consumed. This can be done using thin-layer chromatography (TLC) or other analytical methods.[1] A colorimetric test using ferric chloride can also indicate the presence of residual azide.[6]
-
Disposal of Deactivated Waste : Once the deactivation is complete, the resulting amine solution should be collected as hazardous waste, as it may still contain other chemicals. Label the container appropriately and arrange for disposal through your EHS department.[1]
Spill Management
In the event of a spill:
-
Small spills within a fume hood : Cover the spill with an absorbent material. Clean the surface with a pH-adjusted water (pH greater than 9.0). Collect all contaminated materials into an appropriately labeled hazardous waste container.[11]
-
Large spills or spills outside of a fume hood : Evacuate the laboratory immediately and notify your institution's EHS or emergency response team.[5][11]
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound, minimizing risks to personnel and the environment. Always prioritize safety and consult your institution's specific protocols for chemical waste management.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. triumvirate.com [triumvirate.com]
- 5. uvic.ca [uvic.ca]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. artscimedia.case.edu [artscimedia.case.edu]
Essential Safety and Logistics for Handling Biotin-PEG2-azide
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Biotin-PEG2-azide. Adherence to these procedures is critical for ensuring a safe laboratory environment. A thorough risk assessment should be conducted before beginning any work with this compound. While some safety data sheets (SDS) may not classify larger, PEGylated azides as hazardous, the azide (B81097) functional group warrants careful handling due to its potential for toxicity and explosive decomposition under certain conditions.[1]
I. Understanding the Hazards
This compound contains an organic azide. Organic azides are energetic compounds that can be sensitive to heat, shock, friction, and light, potentially leading to explosive decomposition.[2][3][4][5] The azide group is also toxic, with a hazard level comparable to cyanides.[3] While the PEG chain in this compound increases the carbon-to-nitrogen ratio, which generally improves stability, it is crucial to treat all azide-containing compounds with caution.[2][3]
Key Hazards:
-
Explosive Decomposition: Can be initiated by heat, shock, friction, or light.[2][5]
-
Formation of Highly Explosive Metal Azides: Contact with heavy metals, such as copper, lead, brass, or silver, can form shock-sensitive and highly explosive metal azides.[1][2][6][7][8] This is particularly critical for waste disposal in plumbing systems.[1][3][7][8][9]
-
Toxicity: Azide compounds can be toxic if inhaled, ingested, or absorbed through the skin.[5][10] Symptoms of exposure can include dizziness, headache, rapid breathing, and skin irritation.[5][6]
-
Formation of Hydrazoic Acid: Mixing azides with acids can generate hydrazoic acid, which is highly toxic and explosive.[2][4]
-
Reaction with Halogenated Solvents: Use of halogenated solvents like dichloromethane (B109758) or chloroform (B151607) can form extremely unstable di- and tri-azidomethane.[2][3][5]
II. Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile exam gloves is recommended.[1][6][9] For higher concentrations or prolonged tasks, consider using Silver Shield™ gloves underneath nitrile gloves.[1][4][6][7] | Provides a robust barrier against skin contact and absorption, which is a potential route of exposure for azides.[1][6] |
| Eye and Face Protection | Chemical splash goggles are the minimum requirement.[6][7][9][10] A face shield worn over goggles is necessary when there is a significant risk of splashing or explosion.[1][4][6][9] | Protects against accidental splashes and potential projectiles in the event of an unexpected energetic decomposition.[1][6][9] |
| Body Protection | A fully buttoned, flame-resistant lab coat worn over long-sleeved clothing and long pants is mandatory.[6][9][10] | Prevents skin contact with the compound.[9] |
| Respiratory Protection | All manipulations of solid and solutions must be performed in a certified chemical fume hood.[1][3][4][6][9][10] | Minimizes the risk of inhaling dust or aerosols.[1][6] |
| Footwear | Fully enclosed, chemical-resistant shoes must be worn.[6][10] | Protects feet from spills. |
III. Operational Plan: Step-by-Step Handling Procedures
A strict operational protocol is essential to minimize risks.
A. Preparation:
-
Designated Area: Conduct all work in a certified chemical fume hood.[1][3][4][6][9][10] Post a sign indicating that an azide experiment is in progress.[6]
-
Clear Workspace: Ensure the work area is clean and free of incompatible materials, especially acids, heavy metals and their salts, halogenated solvents, and strong oxidizing agents.[2][3][5][6]
-
Use Appropriate Tools: NEVER use metal spatulas or tools.[1][2][5][6] Use plastic, ceramic, or Teflon-coated spatulas to prevent the formation of shock-sensitive metal azides.[1][4][6] Avoid using ground-glass joints, which can create friction.[3][5]
-
Assemble Materials: Have all necessary equipment, reagents, quenching solutions (if applicable), and designated waste containers readily available before starting.[6]
B. Handling and Solution Preparation:
-
Receiving and Storage: Upon receipt, inspect the container for damage.[3][9] Store this compound at -20°C in a tightly sealed, clearly labeled container, away from light and incompatible materials.[2][5][9][11]
-
Weighing: Handle the solid compound carefully within the fume hood. Use anti-static weighing boats if available.[3] Work with the smallest feasible quantities.[4]
-
Dissolving: When preparing solutions, slowly add the solid this compound to the solvent.[3]
-
It is soluble in organic solvents like DMSO.[9][12] When making a stock solution, purge the solvent with an inert gas.[9][12]
-
For aqueous buffers, first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous buffer.[9][12] Do not store aqueous solutions for more than one day.[9][12]
-
-
Reaction Conditions: Avoid heating the compound unless absolutely necessary and with appropriate safety measures in place, such as a blast shield.[3][4]
IV. Disposal Plan
Proper disposal is critical to prevent the formation of explosive compounds in the waste stream.
A. Waste Segregation:
-
Dedicated Containers: All waste contaminated with this compound (e.g., gloves, pipette tips, weighing paper, contaminated labware) must be collected in a dedicated, clearly labeled, non-metal hazardous waste container.[1][3][6]
-
No Mixing: DO NOT mix azide-containing waste with acidic wastes, as this can produce highly toxic and explosive hydrazoic acid.[1][2]
B. Disposal Procedure:
-
Aqueous Waste: NEVER pour azide-containing solutions down the drain.[1][3][6][7][9] Reaction with lead or copper pipes (B44673) can form highly explosive metal azides.[1][3][6][7][8][9] Collect all aqueous waste in a designated, sealed, and clearly labeled non-metal container.[3][9]
-
Solid Waste: Collect all contaminated solid waste in a separate, sealed, and clearly labeled plastic bag or container.[3]
-
Deactivation (Optional/Advanced): For dilute solutions, chemical deactivation by converting the azide to a stable derivative (like an amine) may be possible before disposal, but this should only be performed by trained personnel following a validated institutional protocol.[2][7]
-
Final Disposal: All azide-containing waste must be disposed of through your institution's chemical waste program.[2] Ensure containers are clearly labeled with the specific contents.[2]
Visual Workflow for Safe Handling
Caption: Key steps for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. benchchem.com [benchchem.com]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. UV Cleavable this compound, 1192802-98-4 | BroadPharm [broadpharm.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
